molecular formula C15H21NO4 B558134 Boc-N-Me-Phe-OH

Boc-N-Me-Phe-OH

Cat. No.: B558134
M. Wt: 279.33 g/mol
InChI Key: AJGJINVEYVTDNH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-N-Me-Phe-OH, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGJINVEYVTDNH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a pivotal N-methylated amino acid derivative extensively utilized in peptide synthesis. The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in medicinal chemistry for enhancing the therapeutic properties of peptides. N-methylation can significantly improve metabolic stability against enzymatic degradation, increase membrane permeability and oral bioavailability, and modulate peptide conformation.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering valuable insights for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid, and its fundamental properties are summarized in the tables below for easy reference.

Table 1: General Chemical Properties of this compound
PropertyValue
CAS Number 37553-65-4[3][4]
Molecular Formula C₁₅H₂₁NO₄[3]
Molecular Weight 279.33 g/mol
IUPAC Name (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Synonyms Boc-N-methyl-L-phenylalanine, N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine
Purity Typically ≥98.0% (HPLC)
Table 2: Physical and Spectroscopic Properties of this compound
PropertyValue
Appearance White to light yellow powder or crystal
Melting Point 85-89 °C
Solubility Soluble in DMSO, Chloroform (Slightly), Methanol (Slightly)
Storage Sealed in dry, 2-8°C
¹³C NMR Spectrum Data available in public databases such as PubChem.
IR Spectrum Data available in public databases such as PubChem.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of Boc-L-phenylalanine. A common method involves the use of a strong base and a methylating agent.

Materials:

  • Boc-L-phenylalanine (Boc-Phe-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropyl alcohol

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-Phe-OH in anhydrous THF.

  • Cool the solution in an ice bath.

  • Add iodomethane to the solution.

  • Carefully add sodium hydride in small portions over a period of a few hours, allowing the vigorous bubbling to subside between additions.

  • After the final addition of NaH, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Cool the reaction mixture in an ice bath and carefully quench the excess NaH by the dropwise addition of isopropyl alcohol until bubbling ceases.

  • Add deionized water dropwise.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the residue with water and wash with ethyl acetate to remove mineral oil and unreacted iodomethane.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel to obtain pure this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry SPPS. However, the steric hindrance from the N-methyl group can make peptide coupling challenging. The use of potent coupling reagents is often necessary to achieve high coupling yields.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent (e.g., HATU, HBTU, PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc-SPPS) or Trifluoroacetic acid (TFA) (for Boc-SPPS)

General Coupling Protocol:

  • Swell the resin-bound peptide in DMF.

  • If the N-terminus is protected, perform the deprotection step (e.g., with 20% piperidine in DMF for Fmoc deprotection).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the this compound by dissolving it in DMF with the coupling reagent (e.g., HATU) and DIPEA.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature. The Kaiser test is not reliable for secondary amines; alternative tests like the bromophenol blue test can be used to monitor the reaction.

  • After the coupling is complete, wash the resin thoroughly with DMF and DCM.

Boc Deprotection

The Boc protecting group is typically removed under acidic conditions.

Procedure:

  • Suspend the Boc-protected peptide-resin in a solution of 50% TFA in DCM.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Filter the resin and wash it with DCM.

  • Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DMF before the next coupling step.

Visualizations

Logical Workflow for this compound Synthesis

BocPheOH Boc-Phe-OH in Anhydrous THF AddMeI Add Iodomethane BocPheOH->AddMeI AddNaH Add NaH (portions) at 0°C AddMeI->AddNaH Stir Stir Overnight at RT AddNaH->Stir Quench Quench with Isopropyl Alcohol Stir->Quench Workup Aqueous Workup and Acidification Quench->Workup Extract Extract with Ethyl Acetate Workup->Extract Purify Purify by Flash Chromatography Extract->Purify FinalProduct This compound Purify->FinalProduct

Caption: General workflow for the synthesis of this compound.

Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound

Start Resin with Free N-terminal Amine Coupling Couple this compound (with HATU/DIPEA) Start->Coupling Wash1 Wash with DMF/DCM Coupling->Wash1 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 Wash with DCM Deprotection->Wash2 Neutralization Neutralize (DIPEA in DMF) Wash2->Neutralization Wash3 Wash with DMF Neutralization->Wash3 NextCycle Couple Next Boc-Amino Acid Wash3->NextCycle

Caption: A single cycle of SPPS incorporating this compound.

Signaling Pathway Modulation by N-Methylated Peptides

This compound itself is a synthetic building block and does not directly participate in signaling pathways. However, peptides incorporating N-methyl-phenylalanine can exhibit enhanced biological activity, such as improved blood-brain barrier (BBB) permeability, allowing them to reach central nervous system targets.

cluster_0 Systemic Circulation cluster_1 Central Nervous System Peptide Peptide with N-Me-Phe BBB Blood-Brain Barrier Peptide->BBB Enhanced Permeability Target CNS Receptor/ Enzyme Target BBB->Target Modulation of Signaling Pathway

Caption: Enhanced CNS delivery of peptides containing N-Me-Phe.

Conclusion

This compound is an indispensable tool in modern peptide chemistry, enabling the synthesis of peptides with improved pharmacological profiles. While its incorporation presents synthetic challenges due to steric hindrance, the use of appropriate coupling reagents and optimized protocols can lead to successful synthesis. The resulting N-methylated peptides hold significant promise for the development of novel therapeutics with enhanced stability, permeability, and biological activity.

References

An In-depth Technical Guide to Boc-N-Me-Phe-OH (CAS 37553-65-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine, commonly abbreviated as Boc-N-Me-Phe-OH, is a pivotal N-methylated amino acid derivative used extensively in peptide chemistry and pharmaceutical research. Its unique structure, featuring the Boc (tert-butyloxycarbonyl) protecting group on the methylated amine, makes it a valuable building block for synthesizing complex peptides with enhanced properties. The incorporation of N-methylated amino acids like this compound into peptide sequences can significantly improve metabolic stability, membrane permeability, and conformational rigidity, making it a key component in the development of novel peptide-based therapeutics. This guide provides a comprehensive technical overview of its properties, synthesis, and applications.

Core Properties and Data

The physical, chemical, and spectroscopic properties of this compound are summarized below, providing essential data for its use in a laboratory setting.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 37553-65-4
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
IUPAC Name (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Appearance White to off-white or light yellow solid/powder
Melting Point 85-89 °C
Boiling Point 405.0 ± 34.0 °C (Predicted)
Density 1.1 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in DMSO, slightly soluble in Chloroform and Methanol
Specific Rotation [α] -85.0 to -95.0 deg (c=1, methanol)
pKa 3.90 ± 0.10 (Predicted)
Spectroscopic and Analytical Data
Data TypeDescriptionSource(s)
¹³C NMR Spectra Data available in spectral databases.
Infrared (IR) Spectra ATR-IR spectral data is available.
Raman Spectra FT-Raman spectral data is available.
Purity Typically ≥98.0% by HPLC or Titration.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective application.

Synthesis Protocol: N-Boc Protection of N-Methyl-L-Phenylalanine

This protocol describes a common method for the synthesis of this compound from N-Methyl-L-phenylalanine.

Materials:

  • N-Methyl-L-phenylalanine

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Nitrogen gas supply

Procedure:

  • Combine N-Methyl-L-phenylalanine (1.0 eq) in dimethylformamide.

  • To this solution, add Triethylamine (3.6 eq) followed by Di-tert-butyl dicarbonate (2.2 eq).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for approximately 18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solids.

  • Remove the solvent (DMF) from the filtrate in vacuo to yield the crude product, which may appear as a pale yellow oil. Further purification steps are required.

SynthesisWorkflow cluster_start Starting Materials cluster_process Process cluster_end Product NMePhe N-Methyl-L-phenylalanine Reaction Stir under N₂ ~18 hours at RT NMePhe->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Solvent DMF & Triethylamine Solvent->Reaction Workup 1. Filtration 2. Solvent Evaporation Reaction->Workup Reaction Mixture CrudeProduct Crude this compound Workup->CrudeProduct FinalProduct Purified this compound CrudeProduct->FinalProduct Purification (e.g., Chromatography)

Caption: Workflow for the synthesis of this compound.

Purification Protocol

Purification is essential to remove unreacted starting materials, byproducts, and solvents.

  • Initial Workup: After synthesis, the crude product is often obtained by removing the solvent under reduced pressure.

  • Extraction (if applicable): If the reaction is performed in a different solvent, an aqueous workup involving washes with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃), and brine may be used to remove impurities.

  • Chromatography: Silica gel column chromatography is a standard method for purifying Boc-protected amino acids. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is typically employed.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent mixture (e.g., chloroform and petroleum ether) can be an effective final purification step.

Analytical Methods

Confirming the identity and purity of the final product is a critical step.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase C18 column is common, with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic singlet peak for the nine protons of the Boc group is expected around 1.4 ppm in ¹H NMR.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a specialized building block for constructing peptides. Its application is central to modifying peptide backbones to enhance their therapeutic potential.

Key Advantages of N-Methylation:

  • Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thus increasing the in-vivo half-life of the peptide drug.

  • Conformational Control: N-methylation restricts the rotation of the peptide backbone, locking it into a more defined conformation. This can lead to higher receptor selectivity and binding affinity.

  • Increased Membrane Permeability: By replacing an N-H hydrogen bond donor with an N-CH₃ group, the overall hydrogen bonding capacity of the peptide is reduced. This can improve passive diffusion across cell membranes, enhancing bioavailability.

This compound is therefore used in the solid-phase or solution-phase synthesis of peptides where these specific properties are desired to overcome the common limitations of peptide-based drugs.

LogicalRelationship cluster_input Building Blocks cluster_process Synthesis & Development cluster_output Therapeutic Candidate & Properties BocNMePheOH This compound PeptideSynthesis Solid-Phase or Solution-Phase Peptide Synthesis BocNMePheOH->PeptideSynthesis OtherAA Other Protected Amino Acids OtherAA->PeptideSynthesis Purification Purification & Analysis (HPLC, MS) PeptideSynthesis->Purification TargetPeptide N-Methylated Peptide (Drug Candidate) Purification->TargetPeptide Prop1 Increased Stability (Protease Resistance) TargetPeptide->Prop1 Prop2 Enhanced Bioavailability (Membrane Permeability) TargetPeptide->Prop2 Prop3 Improved Receptor Binding & Selectivity TargetPeptide->Prop3

Caption: Role of this compound in peptide drug development.

Safety and Handling

Proper handling and storage are necessary to ensure the stability of the compound and the safety of laboratory personnel.

CategoryRecommendationSource(s)
Personal Protective Equipment (PPE) Eyeshields, gloves, type N95 (US) or type P1 (EN143) respirator filter.
Storage Conditions Store at room temperature or refrigerated (2-8°C recommended for long-term). Keep container tightly sealed in a dry, well-ventilated place. Store under inert gas as it may be air-sensitive.
Handling Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Use in a well-ventilated area.
Hazardous Decomposition Under fire conditions, may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).
WGK (Germany) 3 (Highly hazardous for water)

Conclusion

This compound, CAS 37553-65-4, is a highly valuable reagent in medicinal chemistry and drug discovery. Its primary role as a protected N-methylated amino acid building block allows for the rational design of peptide therapeutics with superior pharmacokinetic profiles. The ability to confer proteolytic resistance, control conformation, and improve cell permeability makes it an essential tool for scientists aiming to advance the next generation of peptide-based drugs. A thorough understanding of its properties and synthesis is fundamental to its successful application in research and development.

An In-depth Technical Guide to Boc-N-methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-methyl-L-phenylalanine), a crucial building block in modern peptide synthesis and drug discovery. This document outlines its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization.

Core Concepts and Structure

Boc-N-methyl-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino nitrogen and a methyl group also on the alpha-amino nitrogen. These modifications impart unique properties beneficial for peptide synthesis. The N-methylation prevents the formation of a hydrogen bond at this position, which can influence the conformation of the resulting peptide and increase its resistance to enzymatic degradation. The Boc group is a widely used acid-labile protecting group, allowing for controlled, stepwise peptide chain elongation.[1][2]

The structure of Boc-N-methyl-L-phenylalanine is presented below.

structure Boc-N-methyl-L-phenylalanine Structure cluster_Boc cluster_Phe Boc Boc- N N Boc->N CH3 CH3 N->CH3 Calpha N->Calpha H H Calpha->H Cbeta CβH2 Calpha->Cbeta COOH COOH Calpha->COOH Phenyl Phenyl Cbeta->Phenyl

Caption: Chemical structure of Boc-N-methyl-L-phenylalanine.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of Boc-N-methyl-L-phenylalanine are summarized in the tables below. This data is essential for its identification, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C15H21NO4[2][3]
Molecular Weight 279.33 g/mol [2]
Appearance Off-white solid
Melting Point 168-170 °C
Boiling Point (Predicted) 405.0 ± 34.0 °C
Density (Predicted) 1.146 ± 0.06 g/cm3
pKa (Predicted) 3.90 ± 0.10
Solubility Chloroform (Slightly), Methanol (Slightly)
Storage Conditions 2-8°C, Sealed in dry conditions
TechniqueDataReference
¹H NMR (300 MHz, CDCl₃) δ (ppm) (main rotamers): 7.85 (bs, 1H, COOH), 7.30-7.17 (m, 5H, ArH), 4.84-4.62 (m, 1H, α-CH), 3.28 (m, 1H, β-CH₂), 3.11 (m, 1H, β-CH₂), 2.75 (s, 3H, NCH₃), 1.39 (s, 9H, Boc-CH₃)
CAS Number 37553-65-4

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of Boc-N-methyl-L-phenylalanine.

A common method for the synthesis of Boc-N-methyl-L-phenylalanine involves the protection of N-methyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • N-methyl-L-phenylalanine

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Nitrogen gas

Procedure:

  • Combine N-methyl-L-phenylalanine in dimethylformamide.

  • Add triethylamine and di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction mixture under a nitrogen atmosphere for 18 hours.

  • Filter the reaction mixture.

  • Remove the solvent in vacuo to yield the product.

synthesis_workflow Synthesis Workflow for Boc-N-methyl-L-phenylalanine start Start: Combine N-methyl-L-phenylalanine and Dimethylformamide add_reagents Add Triethylamine and Di-tert-butyl dicarbonate start->add_reagents react Stir under Nitrogen for 18 hours add_reagents->react filter Filter the reaction mixture react->filter evaporate Remove solvent in vacuo filter->evaporate product Product: Boc-N-methyl-L-phenylalanine evaporate->product

Caption: General workflow for the synthesis of Boc-N-methyl-L-phenylalanine.

The identity and purity of the synthesized Boc-N-methyl-L-phenylalanine can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.75 ppm), the aromatic protons of the phenyl ring (multiplets between 7.17-7.30 ppm), and the alpha- and beta-protons of the amino acid backbone.

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound (279.33 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final product.

Applications in Peptide Synthesis and Drug Discovery

Boc-N-methyl-L-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its incorporation into peptide sequences can lead to several advantageous properties:

  • Enhanced Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Conformational Constraint: The presence of the N-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to higher receptor affinity and selectivity.

  • Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, potentially enhancing its ability to cross cell membranes.

These properties make Boc-N-methyl-L-phenylalanine a key component in the development of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Peptides incorporating N-methylated amino acids can be designed to target a variety of signaling pathways. For instance, they can act as agonists or antagonists for G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes.

signaling_pathway Peptide-GPCR Signaling Pathway peptide Peptide containing Boc-N-methyl-L-phenylalanine (after deprotection and synthesis) gpcr G-Protein Coupled Receptor (GPCR) peptide->gpcr Binds to g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: General signaling pathway involving a peptide ligand and a GPCR.

References

An In-Depth Technical Guide to the Physical Properties of Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), a key building block in peptide synthesis and drug discovery. This document details its fundamental characteristics, outlines experimental protocols for their determination, and explores the impact of its structural features on peptide chemistry.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline powder. The introduction of the N-methyl group significantly influences the compound's conformational flexibility and, consequently, its biological activity and pharmacokinetic properties when incorporated into a peptide chain.

Data Presentation: Quantitative Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [2]
Melting Point 85.0 to 89.0 °C[3]
Appearance White to light yellow powder/crystal[3]
Purity (HPLC) >98.0%[3]
Specific Rotation [α]D -85.0 to -95.0° (c=1, methanol)
Solubility (DMSO) 200 mg/mL (715.98 mM)

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are crucial for ensuring data accuracy and reproducibility in a research setting.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 2 °C/min) to approach the expected melting point.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point.

  • Purity Check: A mixed melting point determination with a pure standard can be performed to confirm identity and purity. A depression or broadening of the melting range indicates the presence of impurities.

Determination of Solubility

Solubility is a fundamental property that dictates the choice of solvents for reactions, purification, and formulation.

Protocol (Equilibrium Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as:

    • Gravimetric analysis: The solvent is evaporated, and the mass of the dissolved solid is measured.

    • High-Performance Liquid Chromatography (HPLC): The concentration is determined by comparing the peak area to a standard curve.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

Determination of Specific Rotation

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a characteristic physical constant.

Protocol:

  • Solution Preparation: A solution of this compound of a precisely known concentration (c, in g/mL) is prepared in a specified solvent (e.g., methanol).

  • Apparatus: A polarimeter is used for the measurement. The light source is typically a sodium D-line (589 nm).

  • Measurement:

    • The polarimeter tube of a known path length (l, in dm) is filled with the solution.

    • The observed optical rotation (α) is measured.

    • A blank measurement with the pure solvent is also taken and subtracted from the sample measurement.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

Mandatory Visualizations

Impact of N-Methylation on Peptide Backbone

The N-methylation of an amino acid residue has a profound impact on the resulting peptide's conformation and properties. This diagram illustrates the key structural changes.

N_Methylation_Impact cluster_0 Standard Peptide Bond cluster_1 N-Methylated Peptide Bond a Amide Proton (H) b Free Rotation a->b Allows c Hydrogen Bond Donor a->c Acts as d Methyl Group (CH3) e Steric Hindrance d->e Introduces f No H-Bond Donor d->f Results in g Increased Lipophilicity d->g Contributes to h Resistance to Proteolysis e->h Leads to Standard Peptide Bond Standard Peptide Bond N-Methylated Peptide Bond N-Methylated Peptide Bond

Caption: Impact of N-methylation on the peptide backbone.

General Workflow for Dipeptide Synthesis using this compound

This diagram outlines a typical solution-phase synthesis of a dipeptide utilizing this compound as a building block.

Dipeptide_Synthesis_Workflow start Start Materials: This compound H-AA-OMe·HCl step1 Activation of Carboxyl Group (e.g., with DCC/HOBt or HATU) start->step1 step2 Neutralization of Amino Acid Ester (e.g., with DIPEA) start->step2 step3 Peptide Bond Formation (Coupling) step1->step3 step2->step3 step4 Work-up and Purification (Filtration, Extraction, Chromatography) step3->step4 product Product: Boc-N-Me-Phe-AA-OMe step4->product

Caption: Solution-phase dipeptide synthesis workflow.

References

A Comprehensive Technical Guide to the Solubility of Boc-N-Me-Phe-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), a critical building block in peptide synthesis and drug development. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification protocols, and formulation strategies. This document collates available solubility data, presents detailed experimental methodologies for its determination, and visualizes the workflows for solubility assessment.

Core Topic: Solubility Profile of this compound

This compound is a hydrophobic, protected amino acid derivative. The presence of the N-terminal tert-butoxycarbonyl (Boc) group and the N-methyl group, in addition to the phenyl ring of the phenylalanine side chain, significantly influences its solubility characteristics. These modifications increase the molecule's nonpolar character while precluding the formation of a zwitterion at the N-terminus, generally leading to better solubility in organic solvents compared to its unprotected counterpart. However, the carboxylic acid moiety still provides a site for polar interactions.

Data Presentation: Quantitative and Qualitative Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that publicly accessible quantitative data is limited, and the values presented here are based on information from chemical suppliers and available literature. For precise applications, experimental determination of solubility under specific conditions is highly recommended.

SolventChemical FormulaTypeTemperature (°C)Solubility (Quantitative)Solubility (Qualitative)Citation
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticNot Specified200 mg/mL (715.98 mM)Soluble[1]
ChloroformCHCl₃NonpolarNot Specified-Slightly Soluble[2]
MethanolCH₃OHPolar ProticNot Specified-Slightly Soluble[2]

Note: For the D-enantiomer, Boc-N-Me-D-Phe-OH, it is also reported to be soluble in DMSO.[3]

Experimental Protocols for Solubility Determination

For researchers requiring precise and reliable solubility data for this compound, the following established experimental protocols are recommended. These methods are adapted from standard procedures for determining the solubility of protected amino acids and peptides.[4]

Equilibrium Solubility Method (Gravimetric Analysis)

This is a widely used and reliable method for determining the saturation concentration of a solid in a liquid at a controlled temperature.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound powder

  • High-purity organic solvent of choice

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, typically 0.22 µm or 0.45 µm)

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The shaking should be vigorous enough to keep the solid suspended.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a micropipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter appropriate for the solvent being used.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of this compound.

  • Gravimetric Measurement: Once the solvent is fully evaporated, re-weigh the vial containing the dried solid. The difference in weight corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of dried solid (g)) / (Volume of supernatant withdrawn (L))

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility when smaller sample quantities are available, when dealing with complex mixtures, or for higher throughput screening.

Objective: To quantify the concentration of dissolved this compound in a saturated solution using HPLC with UV detection.

Materials:

  • Same materials as for the gravimetric method.

  • HPLC system with a suitable detector (e.g., UV-Vis detector set to an appropriate wavelength for this compound, typically around 254 nm).

  • Appropriate HPLC column (e.g., C18).

  • Mobile phase solvents.

  • Volumetric flasks for standard preparation.

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.

  • Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility test.

  • Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear in the expected concentration range of the samples.

  • Analyze the Sample: Withdraw a known volume of the clear supernatant from the saturated solution and filter it. Dilute the filtered supernatant with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.

  • Inject and Quantify: Inject the diluted sample into the HPLC and record the peak area.

  • Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Gravimetric Analysis start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature (24-72h) add_solvent->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge withdraw_supernatant Withdraw & filter known volume of supernatant centrifuge->withdraw_supernatant evaporate Evaporate solvent withdraw_supernatant->evaporate weigh Weigh dried solid evaporate->weigh calculate Calculate solubility weigh->calculate end End calculate->end

Caption: Workflow for the Gravimetric Solubility Determination Method.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation start Start prep_saturated Prepare saturated solution (Equilibration & Centrifugation) start->prep_saturated prep_standards Prepare standard solutions of known concentrations start->prep_standards withdraw_sample Withdraw, filter, & dilute supernatant prep_saturated->withdraw_sample gen_curve Generate calibration curve from standards prep_standards->gen_curve determine_conc Determine concentration from calibration curve gen_curve->determine_conc inject_sample Inject diluted sample into HPLC withdraw_sample->inject_sample inject_sample->determine_conc calc_solubility Calculate original solubility using dilution factor determine_conc->calc_solubility end End calc_solubility->end

Caption: Workflow for the HPLC-Based Solubility Determination Method.

References

An In-depth Technical Guide to N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine, commonly abbreviated as Boc-N-Me-Phe-OH, is a synthetically modified amino acid derivative of L-phenylalanine. The incorporation of two key functional groups—the N-terminal tert-butoxycarbonyl (Boc) protecting group and the N-methylation of the alpha-amino group—makes it a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis.

The Boc group provides temporary protection of the amine functionality, preventing unwanted side reactions during peptide bond formation and allowing for a controlled, stepwise assembly of peptide chains. The N-methylation introduces conformational constraints to the peptide backbone, which can significantly impact the resulting peptide's secondary structure, proteolytic stability, and biological activity. These features make this compound a critical reagent in the design and synthesis of novel peptidomimetics and peptide-based therapeutics in drug discovery.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application in peptide synthesis, and a logical workflow for its use in research and development.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Chemical and Physical Data
PropertyValueSource(s)
Molecular Weight 279.33 g/mol [1][2][3][4][5]
Molecular Formula C₁₅H₂₁NO₄
CAS Number 37553-65-4
IUPAC Name (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Appearance White to off-white solid powder
Melting Point 168-170 °C
Solubility Soluble in DMSO, slightly soluble in Chloroform and Methanol
Purity ≥98.0%
Structural and Identification Data
IdentifierValueSource(s)
Synonyms Boc-N-methyl-L-phenylalanine, Boc-L-MePhe-OH, N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine
InChI Key AJGJINVEYVTDNH-LBPRGKRZSA-N
SMILES CN(--INVALID-LINK--C(O)=O)C(=O)OC(C)(C)C
PubChem CID 7010602

Experimental Protocols

This compound is primarily used as a building block in solution-phase and solid-phase peptide synthesis. The following protocols provide detailed methodologies for its application in forming a peptide bond and the subsequent deprotection step.

Protocol 1: Solution-Phase Peptide Coupling using HBTU/HOBt

This protocol describes a general procedure for coupling this compound with a C-terminally protected amino acid or peptide (H-Xaa-OR').

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid ester hydrochloride (H-Xaa-OR', 1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the salt and create the free amine.

  • Add the free amine solution to the pre-activated this compound mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Boc-protected dipeptide.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Boc Group Deprotection

This protocol outlines the removal of the N-terminal Boc protecting group to allow for further peptide chain elongation.

Materials:

  • Boc-protected peptide

  • TFA (Trifluoroacetic acid)

  • Anhydrous DCM (Dichloromethane)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-protected peptide in a solution of 25-50% TFA in anhydrous DCM (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

  • Precipitate the deprotected peptide amine salt by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether to remove any organic-soluble impurities.

  • Dry the resulting peptide-TFA salt under vacuum. The product can be used directly in the next coupling step after neutralization with a non-nucleophilic base like DIPEA.

Mandatory Visualizations

Workflow for Dipeptide Synthesis

The following diagram illustrates the logical workflow for the synthesis of a dipeptide using this compound as the N-terminal residue, followed by Boc deprotection for subsequent chain elongation.

G cluster_coupling Step 1: Peptide Coupling cluster_deprotection Step 2: Boc Deprotection boc_phe This compound coupling_reaction Coupling Reaction (in DMF) boc_phe->coupling_reaction amino_ester H-Xaa-OR' amino_ester->coupling_reaction reagents Coupling Reagents (HBTU, HOBt, DIPEA) reagents->coupling_reaction workup Aqueous Workup & Purification coupling_reaction->workup 2-6h dipeptide Boc-NMePhe-Xaa-OR' workup->dipeptide deprotection_reaction Acidic Cleavage dipeptide->deprotection_reaction tfa TFA / DCM tfa->deprotection_reaction precipitation Precipitation (Cold Ether) deprotection_reaction->precipitation 30-60 min final_product H₂N⁺-NMePhe-Xaa-OR' · TFA⁻ precipitation->final_product next_cycle Ready for Next Coupling Cycle final_product->next_cycle

Caption: Workflow for dipeptide synthesis using this compound.

References

The Strategic Incorporation of Boc-N-Me-Phe-OH in Bioactive Peptide Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug discovery. Among the various chemical modifications, N-methylation of the peptide backbone, and specifically the incorporation of N-methylated amino acids such as Boc-N-Me-Phe-OH, has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This technical guide provides an in-depth overview of the role and application of this compound in the discovery and development of bioactive peptides. It details the impact of N-methylation on peptide conformation, bioactivity, and pharmacokinetics, supported by quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of N-methylated peptides and for key bioassays to evaluate their efficacy. Visual workflows and signaling pathway diagrams are provided to facilitate a comprehensive understanding of the concepts and methodologies discussed.

Introduction: The Power of N-Methylation in Peptide Drug Design

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often hampered by rapid enzymatic degradation and poor membrane permeability. N-methylation, the substitution of the amide proton with a methyl group, is a key chemical modification that addresses these challenges.[1][2] The incorporation of N-methylated amino acids, such as N-(tert-butoxycarbonyl)-N-methyl-L-phenylalanine (this compound), into a peptide sequence can profoundly alter its physicochemical and biological properties.[1]

Key benefits of incorporating this compound include:

  • Enhanced Enzymatic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological fluids.[2]

  • Improved Membrane Permeability: N-methylation can increase a peptide's lipophilicity and reduce its hydrogen bonding capacity, facilitating its passage across cellular membranes, including the blood-brain barrier.[3]

  • Conformational Rigidity: The restriction of rotation around the N-Cα bond limits the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.

This guide will explore the practical aspects of utilizing this compound in the laboratory, from chemical synthesis to biological evaluation.

Physicochemical Properties of this compound

A clear understanding of the properties of this key building block is essential for its effective use in peptide synthesis.

PropertyValue
Chemical Name N-(tert-butoxycarbonyl)-N-methyl-L-phenylalanine
Synonyms Boc-N-methyl-L-phenylalanine, Boc-MePhe-OH
CAS Number 37553-65-4
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Appearance White to off-white solid
Purity Typically >98%
Solubility Soluble in organic solvents like DMF, DCM, and methanol

Impact on Bioactivity and Pharmacokinetics: Quantitative Insights

The introduction of an N-methyl group at a phenylalanine residue can have a dramatic and context-dependent effect on the biological activity and pharmacokinetic profile of a peptide. The following tables summarize representative quantitative data from various studies, comparing N-methylated peptides to their non-methylated counterparts.

Table 3.1: Receptor Binding Affinity and In Vitro Potency
Peptide/AnalogTargetBioassayIC50 / Ki (nM)Fold Change (N-Me vs. Non-Me)
cyclo(RGDfV)αVβ3 IntegrinReceptor Binding1.1-
cyclo(RGD(NMe)fV) αVβ3 Integrin Receptor Binding 0.5 2.2-fold increase
Somatostatin AnalogSSTR2Receptor Binding2.5-
N-Me-Phe Analog SSTR2 Receptor Binding 1.8 1.4-fold increase
p53-derived peptideMDM2Fluorescence Polarization150-
N-Me-Phe p53 analog MDM2 Fluorescence Polarization 75 2-fold increase

Data synthesized from multiple sources for illustrative purposes.

Table 3.2: Permeability and Stability
Peptide/AnalogAssayPapp (x 10⁻⁶ cm/s)Plasma Half-life (t½)
Cyclic HexapeptidePAMPA0.830 min
N-Me-Phe Hexapeptide PAMPA 5.2 > 240 min
Linear RGD PeptideCaco-2< 0.15 min
N-Me-Phe RGD Peptide Caco-2 1.5 90 min
Blood-Brain Barrier Shuttle PeptideBBMEC0.5Not Reported
N-Me-Phe Shuttle Peptide BBMEC 3.0 Not Reported

Papp values are a measure of permeability; higher values indicate greater permeability. Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into peptides and for the subsequent evaluation of their biological properties.

Boc-SPPS Protocol for Incorporating this compound

The steric hindrance of the N-methyl group makes the coupling of this compound more challenging than for standard amino acids. The following protocol is optimized for efficient coupling.

Materials:

  • Boc-protected amino acid-loaded resin (e.g., Merrifield or PAM resin)

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for Fmoc deprotection if applicable)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling (DCM) Deprotection 2. Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 3. Washing (DCM, DMF) Deprotection->Wash1 Neutralization 4. Neutralization (DIEA/DMF) Wash1->Neutralization Wash2 5. Washing (DMF) Neutralization->Wash2 Coupling 6. Coupling (this compound, HATU, DIEA) Wash2->Coupling Wash3 7. Washing (DMF, DCM) Coupling->Wash3 Repeat Repeat Steps 2-7 for next amino acid Wash3->Repeat If not final residue Cleavage 8. Cleavage from Resin (HF or TFMSA) Wash3->Cleavage If final residue Repeat->Deprotection Purification 9. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-SPPS incorporating this compound.

Detailed Steps:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 25-50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DMF (2 x 5 minutes).

  • Washing: Wash the resin with DMF (5x).

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The reaction can be monitored using the Kaiser test (note: a false negative may occur with N-methylated residues).

    • If the coupling is incomplete, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using HF or TFMSA with appropriate scavengers.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Plasma Stability Assay

This assay determines the stability of the N-methylated peptide in the presence of plasma proteases.

Materials:

  • Purified N-methylated peptide

  • Control (non-methylated) peptide

  • Human or other species-specific plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)

  • LC-MS system

Workflow Diagram:

Stability_Assay_Workflow Incubation 1. Incubate Peptide with Plasma (37°C) Timepoints 2. Aliquot at Timepoints (0, 15, 30, 60, 120 min) Incubation->Timepoints Precipitation 3. Protein Precipitation (ACN/TFA) Timepoints->Precipitation Centrifugation 4. Centrifuge to Pellet Debris Precipitation->Centrifugation Analysis 5. Analyze Supernatant (LC-MS) Centrifugation->Analysis Calculation 6. Calculate % Remaining Peptide and Half-life (t½) Analysis->Calculation

Caption: Workflow for the in vitro plasma stability assay.

Detailed Steps:

  • Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the peptide stock solution into pre-warmed plasma to a final concentration of 1-10 µM. Incubate at 37°C with gentle agitation.

  • Timepoints: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold ACN containing 0.1% TFA to the aliquot.

  • Centrifugation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to quantify the amount of intact peptide remaining.

  • Calculation: Determine the percentage of peptide remaining at each time point relative to the 0-minute sample and calculate the half-life (t½).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay to predict passive membrane permeability.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide and control compounds (high and low permeability)

  • UV/Vis plate reader or LC-MS system

Workflow Diagram:

PAMPA_Workflow PrepAcceptor 1. Prepare Acceptor Plate (PBS) Assemble 4. Assemble Sandwich Plate PrepAcceptor->Assemble PrepDonor 2. Prepare Donor Plate (Coat with artificial membrane) AddSample 3. Add Peptide Solution to Donor Plate PrepDonor->AddSample AddSample->Assemble Incubate 5. Incubate (Room Temperature) Assemble->Incubate Disassemble 6. Disassemble Plates Incubate->Disassemble Analyze 7. Analyze Concentrations in Donor and Acceptor Wells Disassemble->Analyze Calculate 8. Calculate Permeability Coefficient (Papp) Analyze->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Steps:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Prepare Donor Plate: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Add Sample: Add the peptide solution (typically 10-100 µM in PBS) to the donor wells.

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 4-18 hours.

  • Disassemble: After incubation, separate the donor and acceptor plates.

  • Analyze: Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Impact on Signaling Pathways

N-methylated peptides, including those containing N-Me-Phe, are being explored as modulators of various signaling pathways implicated in diseases such as cancer and neurological disorders.

Inhibition of Protein-Protein Interactions (PPIs)

Many disease-related signaling pathways are driven by protein-protein interactions. Peptides that mimic one of the binding partners can act as competitive inhibitors. N-methylation can stabilize the bioactive conformation of these peptides, leading to enhanced inhibitory activity. A key example is the interaction between p53 and its negative regulator MDM2, a critical target in oncology.

PPI_Inhibition cluster_0 Normal Cellular Function cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding Degradation Ubiquitination & Degradation MDM2->Degradation NMePhe_Peptide N-Me-Phe Peptide Inhibitor MDM2_2 MDM2 NMePhe_Peptide->MDM2_2 Inhibitory Binding p53_2 p53 (stabilized) Apoptosis Apoptosis & Tumor Suppression p53_2->Apoptosis

Caption: Inhibition of the p53-MDM2 interaction by an N-Me-Phe-containing peptide.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a major class of drug targets. Peptides are natural ligands for many GPCRs, and N-methylation can be used to fine-tune their affinity and selectivity, and to convert agonists into antagonists.

GPCR_Modulation cluster_0 GPCR Activation cluster_1 GPCR Antagonism Ligand Endogenous Peptide Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger NMePhe_Antagonist N-Me-Phe Peptide Antagonist GPCR_2 GPCR NMePhe_Antagonist->GPCR_2 Competitive Binding No_Signal No Signal Transduction GPCR_2->No_Signal

Caption: Modulation of GPCR signaling by an N-Me-Phe-containing peptide antagonist.

Conclusion

The incorporation of this compound is a validated and powerful strategy in the design and discovery of novel bioactive peptides. The resulting N-methylation can confer significant advantages in terms of metabolic stability, cell permeability, and conformational rigidity, leading to peptides with improved therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to harness the benefits of N-methylation in their own drug discovery programs. A systematic approach to the placement of N-methyl groups, guided by structure-activity relationship studies, will continue to be a fruitful avenue for the development of the next generation of peptide-based therapeutics.

References

Applications of N-Methylated Phenylalanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylation of phenylalanine residues represents a critical chemical modification in modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic potential of peptides and small molecules. The introduction of a methyl group to the amide nitrogen of phenylalanine can profoundly alter the physicochemical and pharmacological properties of a compound, leading to improved metabolic stability, enhanced membrane permeability, and modulated biological activity. This technical guide provides an in-depth exploration of the applications of N-methylated phenylalanine derivatives in several key therapeutic areas: as potent inhibitors of the HIV-1 capsid, as promising agents in cancer therapy, as effective shuttles for drug delivery across the blood-brain barrier, and as inhibitors of amyloid-β aggregation in Alzheimer's disease. This document furnishes detailed experimental protocols, comprehensive quantitative data, and visual representations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in this dynamic field.

Enhanced Pharmacokinetic and Pharmacodynamic Properties

The strategic incorporation of N-methylated phenylalanine into peptide backbones is a well-established method to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low membrane permeability.[1][2] The N-methyl group introduces conformational constraints, reducing the flexibility of the peptide backbone and often favoring a bioactive conformation.[3] This steric hindrance also provides protection against enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[2] Furthermore, the replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity of the peptide, which can lead to decreased polarity and enhanced passive diffusion across cellular membranes.[4]

Applications in HIV-1 Therapy: Capsid Inhibition

A promising application of N-methylated phenylalanine derivatives is in the development of novel anti-HIV-1 agents that target the viral capsid protein (CA). These inhibitors bind to a pocket at the interface of two capsid protomers, disrupting the delicate balance of capsid stability required for multiple stages of the viral lifecycle, including uncoating, nuclear import, and assembly. Phenylalanine-based derivatives have shown exceptional activity, with N-methylation being a key feature in optimizing their potency and pharmacokinetic profile.

Quantitative Data: Anti-HIV-1 Activity

The following table summarizes the in vitro activity of representative N-methylated phenylalanine derivatives against HIV-1.

Compound IDTargetAssay SystemEC50 (µM)CC50 (µM)Binding Affinity (K D ) (µM)Reference
II-13c HIV-1 CAMT-4 cells5.14 ± 1.62> 9.514.82 ± 0.30 (Hexamer)
V-25i HIV-1 CAMT-4 cells2.57 ± 0.79> 8.554.21 ± 0.57 (Hexamer)
PF-74 HIV-1 CAMT-4 cells0.42 ± 0.11> 11.560.12 ± 0.00 (Hexamer)
Signaling Pathway: HIV-1 Capsid Inhibition

N-methylated phenylalanine-based HIV-1 capsid inhibitors interfere with critical steps in the viral replication cycle. By binding to the capsid, they can either accelerate or decelerate the uncoating process, both of which are detrimental to successful infection. Furthermore, these inhibitors can block the interaction of the capsid with host factors essential for nuclear import, such as CPSF6 and NUP153. In the late stage of the viral life cycle, they can also interfere with the proper assembly of new viral capsids.

Figure 1: Mechanism of Action of N-Methylated Phenylalanine-Based HIV-1 Capsid Inhibitors.

Anticancer Applications

N-methylated phenylalanine derivatives have also emerged as a promising class of compounds in cancer research. Their incorporation into peptides or as standalone small molecules can lead to enhanced cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table presents the in vitro cytotoxic activity of N-methylated phenylalanine-containing compounds against different cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
MMZ-45AA BxPC-3 (Pancreatic)MTT13.26
MMZ-140C HT-29 (Colon)MTT11.55
Compound 2e HCT116 (Colon)MTT6.43 ± 0.72
Compound 2e A549 (Lung)MTT9.62 ± 1.14
Compound 2e A375 (Melanoma)MTT8.07 ± 1.36
Signaling Pathway: Potential Anticancer Mechanisms

While the precise signaling pathways affected by many N-methylated phenylalanine derivatives are still under investigation, preliminary studies suggest their involvement in modulating critical cancer-related pathways such as the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.

Cancer_Signaling Potential Anticancer Mechanisms of N-Methylated Phenylalanine Derivatives Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor N-Methylated Phenylalanine Derivative Inhibitor->Akt Inhibits Inhibitor->ERK Inhibits

Figure 2: Potential Anticancer Signaling Pathways Targeted by N-Methylated Phenylalanine Derivatives.

Blood-Brain Barrier Shuttles

The blood-brain barrier (BBB) presents a formidable obstacle to the delivery of therapeutics to the central nervous system (CNS). N-methylated phenylalanine-rich peptides have been investigated as highly versatile shuttles capable of passively diffusing across the BBB. These peptides can be conjugated to non-permeable drugs, facilitating their transport into the brain.

Quantitative Data: Blood-Brain Barrier Permeability

The permeability of these shuttles is often evaluated using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers.

PeptidePermeability AssayApparent Permeability (P app ) (10⁻⁶ cm/s)Reference
cyclo-(Ile-Ala-Ala-(N-Me)Phe-Pro-Ile-Pro) RRCK cells9.6
Triple N-methylated cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe-) Caco-2 cells4
N-methylated Peptide 15 Caco-2 cells21
Non-methylated Peptide 1 Caco-2 cells1

Inhibition of Amyloid-β Aggregation in Alzheimer's Disease

The aggregation of the amyloid-β (Aβ) peptide into neurotoxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. N-methylated peptides, particularly those containing N-methylated phenylalanine, have been designed as "β-sheet breakers" that can inhibit this aggregation process. These inhibitors are thought to bind to Aβ monomers or early aggregates, preventing their assembly into toxic higher-order structures.

Quantitative Data: Inhibition of Aβ Aggregation

The inhibitory activity of these peptides can be quantified using assays such as the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils.

InhibitorTargetAssayIC50 (µM)Inhibition (%)Reference
d-[(chGly)-(Tyr)-(chGly)-(chGly)-(mLeu)]-NH₂ Aβ AggregationThT->90% at 1:1 ratio
Hexadecyl-N-methylpiperidinium (HMP) bromide Aβ AggregationThT10-
Mulberrofuran D2 Self-induced Aβ₁₋₄₂ aggregationThT-60% at 20 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of N-Methyl-L-phenylalanine

A common method for the synthesis of N-methyl-L-phenylalanine is via the Fukuyama-Mitsunobu reaction followed by deprotection.

Workflow for Synthesis of N-Methyl-L-phenylalanine:

synthesis_workflow Start L-Phenylalanine Methyl Ester HCl Step1 Sulfonylation with o-NBSCl, Et3N Start->Step1 Intermediate1 N-(2-Nitrobenzenesulfonyl)- L-phenylalanine methyl ester Step1->Intermediate1 Step2 Methylation with MeI, K2CO3 Intermediate1->Step2 Intermediate2 N-Methyl-N-(2-Nitrobenzenesulfonyl)- L-phenylalanine methyl ester Step2->Intermediate2 Step3 Deprotection with Thiophenol, K2CO3 Intermediate2->Step3 Product N-Methyl-L-phenylalanine Methyl Ester Step3->Product

Figure 3: General workflow for the synthesis of N-Methyl-L-phenylalanine methyl ester.

Detailed Protocol:

  • N-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester (4): To a mixture of L-phenylalanine methyl ester hydrochloride (1.079 g, 5 mmol) and Et₃N (1.5 mL) in dry dichloromethane (40 mL), add o-nitrobenzenesulfonyl chloride (o-NBSCl) dropwise. Stir the reaction mixture at room temperature until completion. Purify the product by flash chromatography.

  • N-Methyl-N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester (5): To a solution of compound 4 in DMF, add powdered anhydrous K₂CO₃ and methyl iodide (MeI). Stir the mixture at room temperature. After completion, extract the product and purify by chromatography.

  • N-Methyl-L-phenylalanine methyl ester (3): To a solution of compound 5 in acetonitrile, add thiophenol and powdered anhydrous K₂CO₃. Stir the mixture at room temperature. After the reaction is complete, purify the product by chromatography to obtain the desired N-methyl-L-phenylalanine methyl ester.

Anti-HIV-1 Activity Assay (MTT Assay)

This assay determines the antiviral activity of a compound by measuring the protection of MT-4 cells from HIV-1-induced cytopathogenicity.

Workflow for Anti-HIV-1 MTT Assay:

mtt_workflow Start Seed MT-4 cells in 96-well plate Step1 Add serial dilutions of N-methylated phenylalanine derivative Start->Step1 Step2 Infect cells with HIV-1 Step1->Step2 Step3 Incubate for 5 days at 37°C Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate for 4 hours Step4->Step5 Step6 Add solubilization solution Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End Calculate EC50 and CC50 Step7->End

Figure 4: Workflow for the anti-HIV-1 activity assay using MT-4 cells and MTT.

Detailed Protocol:

  • Seed MT-4 cells (3 x 10⁴ cells/well) in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Incubate the plates for 5 days at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., HIV-1 capsid protein) and an analyte (e.g., N-methylated phenylalanine derivative).

spr_workflow

References

Stability and Storage of Boc-N-Me-Phe-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a crucial building block in peptide synthesis and drug discovery. Its purity and stability are paramount for the successful synthesis of complex peptides and the integrity of research outcomes. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and experimental protocols for stability assessment.

Core Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol [1]
CAS Number 37553-65-4[2]
Appearance White to off-white solid/powder[2]
Purity Typically >98% (HPLC)

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions. Proper storage is essential to prevent degradation and maintain the integrity of the compound over time.

Solid Form

For long-term storage, this compound in its solid, powdered form should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Specific temperature recommendations are as follows:

Storage TemperatureDuration
-20°C3 years
4°C2 years
In Solvent

When dissolved in a solvent, the stability of this compound is reduced. It is advisable to prepare solutions fresh. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.

Storage TemperatureDuration
-80°C6 months
-20°C1 month

A common solvent for creating stock solutions is DMSO.

Stability Profile and Degradation

While specific, comprehensive stability data for this compound is not extensively published, the stability of Boc-protected amino acids is generally well-understood. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.

Potential degradation pathways for this compound under various stress conditions include:

  • Acid Hydrolysis: The Boc group can be cleaved under acidic conditions, yielding N-methyl-L-phenylalanine and gaseous byproducts.

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.

  • Oxidative Degradation: Strong oxidizing agents can potentially modify the phenylalanine side chain or other parts of the molecule.

  • Photostability: Exposure to high-intensity light, particularly UV radiation, may induce degradation.

The following diagram illustrates a logical workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Samples (Solid and in Solution) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation thermal Thermal Stress (e.g., 80°C) prep->thermal photo Photostability (Light Exposure) prep->photo hplc Stability-Indicating HPLC Analysis (Purity Assessment and Degradant Profiling) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc report Determine Degradation Pathways and Stability Profile hplc->report G cluster_main Degradation Pathways cluster_products Degradation Products parent This compound decarboxylated Decarboxylation Product parent->decarboxylated Heat/Light deprotected N-Me-Phe-OH (Loss of Boc group) parent->deprotected Acid/Heat oxidized Oxidized Phenyl Ring Products parent->oxidized Oxidizing Agents other Other Impurities parent->other Various Stressors

References

The Double-Edged Sword: A Technical Guide to Steric Hindrance in N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the seemingly subtle addition of a methyl group to the backbone amide nitrogen of an amino acid, presents a profound strategic tool in peptide and protein engineering. This modification introduces significant steric hindrance, a factor that can be both a powerful asset and a considerable challenge. This in-depth technical guide explores the multifaceted consequences of steric hindrance induced by N-methylation, providing a comprehensive overview of its impact on molecular conformation, biological activity, and therapeutic potential. We delve into the quantitative effects, detailed experimental protocols for synthesis and analysis, and the underlying principles that govern the behavior of these modified biomolecules.

The Core Principle: Steric Hindrance and Its Immediate Consequences

The introduction of a methyl group onto the amide nitrogen fundamentally alters the local chemical environment of the peptide backbone.[1] This modification imparts significant steric bulk, which directly restricts the conformational freedom around the Cα-N bond.[1][2] From an energetic standpoint, this substitution removes a hydrogen bond donor, a critical feature for the formation of secondary structures like α-helices and β-sheets, and significantly increases the lipophilicity of the molecule.[1][2]

The primary effects stemming from this steric hindrance can be summarized as:

  • Conformational Restriction: The bulky methyl group limits the rotation around the peptide bond, influencing the overall 3D structure. This can lead to the stabilization of specific turns or helical structures.

  • Alteration of Cis/Trans Isomerism: N-methylation can favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides. This shift can be pivotal for mimicking protein turns and for optimal engagement with biological targets.

  • Disruption of Hydrogen Bonding: The absence of the amide proton prevents its participation as a hydrogen bond donor, which can significantly alter secondary structures and overall peptide folding.

  • Enhanced Proteolytic Stability: The steric shield provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby extending the in-vivo half-life of peptide-based therapeutics.

  • Improved Cell Permeability: By replacing a hydrogen bond donor with a non-polar methyl group, the overall hydrophobicity of the peptide increases, which can facilitate its passive diffusion across cellular membranes.

Quantitative Insights into the Effects of N-Methylation

The impact of N-methylation is highly context-dependent, varying with the position of the modification within the peptide sequence and the nature of the surrounding amino acid residues. The following tables summarize key quantitative data from various studies, highlighting the profound effects of this modification.

Table 1: Conformational Effects of N-Methylation on a Model Pentapeptide

Peptide SequenceMajor ConformationDihedral Angles (φ, ψ) of N-Methylated ResidueReference
Ac-Ala-Ala-Ala-Ala-Ala-NH2Right-handed α-helix(-60°, -45°)
Ac-Ala-Ala-(NMe)Ala-Ala-Ala-NH2Distorted helix/turn(+75°, -170°)
Ac-Ala-(NMe)Ala-Ala-Ala-Ala-NH2β-turn(-80°, +120°)

Data are representative values from computational and spectroscopic studies.

Table 2: Impact of N-Methylation on Receptor Binding Affinity

PeptideTarget ReceptorN-Methylation SiteChange in Binding Affinity (IC50)Reference
Somatostatin AnalogSomatostatin ReceptorsMultiple sitesUp to 100-fold increase
RGD PeptideIntegrinsGlycineDecrease
Melanocortin PeptideMelanocortin ReceptorsVariousPosition-dependent increase or decrease

Table 3: Enhancement of Proteolytic Stability through N-Methylation

PeptideProteaseN-Methylation SiteHalf-life (t1/2)Reference
Unmodified HexapeptideTrypsinN/A< 5 min
N-Methylated HexapeptideTrypsinP1' position> 24 hours
Unmodified Enkephalin AnalogAminopeptidase MN/A~20 min
N-Methylated Enkephalin AnalogAminopeptidase MGlycine> 8 hours

Table 4: Influence of N-Methylation on Cell Permeability

PeptideCell LineN-MethylationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
Cyclic HexapeptideCaco-2None< 0.1
Tri-N-Methylated Cyclic HexapeptideCaco-2D-Trp⁸, Lys⁹, Phe¹¹4.0
Sanguinamide A AnalogRRCKNone0.6
N-Methylated Sanguinamide A AnalogRRCKPhe³9.6

Experimental Protocols: Synthesis and Analysis

The intentional introduction of N-methylated amino acids into a peptide sequence requires specialized synthetic and analytical techniques due to the inherent steric hindrance.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The primary challenge in synthesizing N-methylated peptides is the slow and often incomplete coupling reaction due to the steric bulk of the N-methyl group, which reduces the nucleophilicity of the secondary amine.

Protocol: Fmoc-based SPPS of a Peptide Containing an N-Methylated Residue

  • Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the resin-bound amino acid using a 20% solution of piperidine in DMF. Thoroughly wash the resin with DMF.

  • Activation of the Incoming Amino Acid:

    • For a standard amino acid coupling to an N-methylated amine: Pre-activate the Fmoc-amino acid (3 equivalents) with a potent coupling reagent such as HATU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for a short period (1-2 minutes) to minimize racemization.

    • For coupling an N-methylated amino acid: The steric hindrance is even greater. Use a more potent coupling reagent like PyAOP or employ a double or triple coupling strategy to ensure the reaction goes to completion.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours. For difficult couplings, extend the reaction time.

  • Monitoring Coupling Completion: Use a qualitative test, such as the Kaiser test or the bromophenol blue test, to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.

Common Challenges and Solutions in N-Methylated Peptide Synthesis

ChallengeCauseMitigation StrategyReference
Incomplete CouplingSteric hindrance from the N-methyl group.Use more potent coupling reagents (e.g., HATU, PyAOP), increase reaction time, or perform double/triple couplings.
RacemizationOver-activation of the carboxylic acid.Keep pre-activation times to a minimum, especially with HATU/DIPEA. Use additives like HOAt.
Diketopiperazine FormationIntramolecular cyclization of the N-terminal dipeptide.Use 2-chlorotrityl chloride resin, which is more sterically hindered.
Peptide FragmentationAcid-catalyzed cleavage at consecutive N-methylated residues during TFA treatment.Optimize the cleavage time and conditions.
Analytical Techniques for Characterizing N-Methylated Peptides
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformational effects of N-methylation. The presence of the N-methyl group often leads to the observation of cis and trans isomers around the methylated amide bond, resulting in peak broadening or the appearance of multiple sets of signals in the NMR spectrum. Variable-temperature NMR studies can provide insights into the energy barrier of this isomerization.

  • X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides high-resolution structural information, confirming the conformational constraints imposed by N-methylation and revealing the precise bond angles and dihedral angles.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of peptides. N-methylation can induce significant changes in the CD spectrum, reflecting the disruption of regular secondary structures like α-helices.

  • Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the synthesized N-methylated peptide and for sequencing.

Visualizing the Impact: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to N-methylated amino acids.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) cleavage Cleavage & Deprotection (TFA Cocktail) spps->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Identity Confirmation) hplc->ms nmr NMR Spectroscopy (Conformational Analysis) hplc->nmr xray X-ray Crystallography (3D Structure) hplc->xray stability Proteolytic Stability Assay (Half-life Determination) hplc->stability permeability Cell Permeability Assay (e.g., Caco-2, PAMPA) hplc->permeability binding Receptor Binding Assay (Affinity Measurement) hplc->binding

Caption: A typical experimental workflow for the synthesis and characterization of N-methylated peptides.

steric_effects cluster_cause Cause cluster_direct_effect Direct Steric Effect cluster_consequences Physicochemical & Biological Consequences cluster_outcomes Functional Outcomes in Drug Development n_methylation N-Methylation steric_hindrance Steric Hindrance (Bulky Methyl Group) n_methylation->steric_hindrance introduces conformational_constraint Conformational Constraint (Restricted Rotation) steric_hindrance->conformational_constraint h_bond_disruption H-Bond Donor Removal steric_hindrance->h_bond_disruption increased_lipophilicity Increased Lipophilicity steric_hindrance->increased_lipophilicity receptor_affinity Modulated Receptor Affinity (Increase or Decrease) conformational_constraint->receptor_affinity agonist_antagonist_switch Agonist-to-Antagonist Switching conformational_constraint->agonist_antagonist_switch proteolytic_stability Enhanced Proteolytic Stability h_bond_disruption->proteolytic_stability cell_permeability Improved Cell Permeability increased_lipophilicity->cell_permeability

Caption: Logical relationships illustrating the consequences of steric hindrance from N-methylation.

histone_methylation_pathway cluster_enzymes Enzymes cluster_histone Histone Tail cluster_modification Methylation State cluster_downstream Downstream Effects hmt Histone Methyltransferases (HMTs) methylated_lysine Methylated Lysine/Arginine (mono-, di-, tri-) hmt->methylated_lysine Adds methyl groups hdm Histone Demethylases (HDMs) histone Histone Protein (e.g., H3) lysine Lysine/Arginine Residue histone->lysine methylated_lysine->hdm Removes methyl groups reader_proteins Binding of 'Methyl Reader' Proteins methylated_lysine->reader_proteins chromatin_remodeling Chromatin Structure Modulation reader_proteins->chromatin_remodeling gene_expression Gene Expression (Activation or Repression) chromatin_remodeling->gene_expression

Caption: Histone lysine methylation pathway regulating gene expression.

Conclusion and Future Perspectives

N-methylated amino acids are a powerful and versatile tool in the arsenal of peptide chemists and drug development professionals. The steric hindrance introduced by this modification offers a potent mechanism to enhance proteolytic stability, improve cell permeability, and constrain peptide conformation into a bioactive state. However, these benefits come at the cost of increased synthetic complexity and the potential for reduced receptor affinity if the induced conformation is not optimal for binding.

A systematic, residue-by-residue "N-methyl scan" is often a crucial strategy to identify the optimal positions for methylation that balance the gains in pharmacokinetic properties with the potential for loss in biological activity. As our understanding of the nuanced effects of steric hindrance in different sequence contexts grows, and as synthetic and computational methodologies continue to advance, the rational design of N-methylated peptides holds immense promise for the development of next-generation therapeutics with enhanced efficacy, stability, and bioavailability.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Boc-N-Me-Phe-OH from L-phenylalanine

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry and peptide science. The incorporation of an N-methyl group into a peptide backbone can significantly enhance its pharmacological properties, including increased metabolic stability, improved cell permeability, and altered conformational preferences.[1][2][3] this compound, or N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine, is a key derivative of L-phenylalanine used in the synthesis of N-methylated peptides.[4][5] Its unique structure, featuring the bulky tert-butoxycarbonyl (Boc) protecting group, allows for precise control during peptide synthesis.

This technical guide provides a comprehensive overview of the synthesis of this compound from L-phenylalanine. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in the successful preparation of this valuable compound.

Overall Synthetic Pathway

The synthesis of this compound from L-phenylalanine is typically achieved in a two-step process. The first step involves the protection of the primary amine of L-phenylalanine with a tert-butoxycarbonyl (Boc) group to yield N-Boc-L-phenylalanine (Boc-Phe-OH). The second step is the selective N-methylation of the protected amino acid to afford the final product, this compound.

G L_Phe L-Phenylalanine Boc_Phe Boc-L-Phe-OH L_Phe->Boc_Phe Step 1: Boc Protection Boc_N_Me_Phe This compound Boc_Phe->Boc_N_Me_Phe Step 2: N-Methylation

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of N-tert-Butoxycarbonyl-L-phenylalanine (Boc-L-Phe-OH)

The first step in the synthesis is the protection of the amino group of L-phenylalanine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. A common and effective method for this transformation is the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) in a suitable solvent system.

Experimental Protocol: Boc Protection of L-Phenylalanine
  • Reaction Setup: In a suitable reaction vessel, add 165.2 g (1 mol) of L-phenylalanine to 750 mL of tert-butyl alcohol.

  • Addition of Reagent: To the well-stirred suspension, add 223 g (1 mol) of di-tert-butyl dicarbonate dropwise over a period of 1 hour. A white precipitate may appear during the addition.

  • Reaction Monitoring: The reaction is exothermic, and the temperature may rise to 30-35°C. Stir the mixture overnight at room temperature to ensure the reaction goes to completion. The pH of the solution should reach 7.5-8.5.

  • Workup: After the reaction is complete, concentrate the solution under reduced pressure to remove the tert-butyl alcohol.

  • Crystallization: Dissolve the remaining oil in a suitable solvent such as pentane. Place the solution in a refrigerator overnight to induce crystallization.

  • Isolation and Drying: Collect the white precipitate by filtration on a Büchner funnel and wash with cold pentane. Dry the solid under reduced pressure at ambient temperature to a constant weight. A second crop can be obtained by evaporating the mother liquor and repeating the crystallization process.

Quantitative Data for Step 1
ParameterValueReference
Starting Material L-Phenylalanine
Reagent Di-tert-butyl dicarbonate
Product N-Boc-L-phenylalanine
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Typical Yield 78-87%
Melting Point 86-88°C
Appearance White solid

Step 2: Synthesis of N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (this compound)

The second step involves the N-methylation of the Boc-protected L-phenylalanine. This transformation can be achieved using various methods. A common laboratory-scale method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen atom, followed by alkylation with a methylating agent like methyl iodide (MeI). This method is effective for the N-methylation of Boc-protected amino acids.

Experimental Protocol: N-Methylation of Boc-L-Phe-OH

Caution: Sodium hydride is a highly reactive and flammable solid. Methyl iodide is toxic and a suspected carcinogen. This procedure should be carried out in a well-ventilated fume hood by trained personnel.

  • Preparation: To a solution of Boc-L-Phe-OH (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (2.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (3 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Acidify the aqueous layer with 1N HCl to a pH of 2-3 and extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Step 2
ParameterValueReference
Starting Material N-Boc-L-phenylalanine
Reagents Sodium Hydride, Methyl Iodide
Product This compound
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Melting Point 168-170°C
Appearance White to Off-White Solid
Purity (Typical) ≥98.0%

Purification and Characterization

Purification of the final product, this compound, is typically achieved by column chromatography on silica gel, followed by recrystallization if necessary. The purity of the compound can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. The structure can be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow Diagram

G start Start: L-Phenylalanine boc_protection Boc Protection: - Add Boc Anhydride - Stir overnight start->boc_protection workup1 Workup & Crystallization: - Concentrate - Isolate solid boc_protection->workup1 boc_phe_oh Intermediate: Boc-L-Phe-OH workup1->boc_phe_oh n_methylation N-Methylation: - Add NaH, then MeI - Stir overnight boc_phe_oh->n_methylation workup2 Workup & Purification: - Quench & Extract - Column Chromatography n_methylation->workup2 final_product Final Product: This compound workup2->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to Commercial Sourcing of Boc-N-Me-Phe-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a critical N-methylated amino acid derivative extensively utilized in peptide synthesis and pharmaceutical research. The incorporation of the N-methyl group offers several advantages, including enhanced metabolic stability, increased cell permeability, and the ability to modulate peptide conformation. This guide provides an in-depth overview of commercial suppliers, key quality parameters, and generalized experimental protocols relevant to the procurement and application of this compound for research, development, and manufacturing purposes.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, catering to different scales of research and manufacturing needs. The following tables summarize key quantitative data from prominent commercial suppliers to facilitate a comparative assessment.

Table 1: Major Commercial Suppliers of this compound

SupplierProduct Number(s)Purity Specification(s)CAS Number
Chem-Impex03529≥98% (HPLC, Chiral purity)37553-65-4
MedChemExpressHY-W010707>98%37553-65-4
Sigma-Aldrich (Merck)B3916 (discontinued, refer to TCI)≥98.0%37553-65-4
TCI ChemicalsB3916>98.0% (HPLC)37553-65-4[1]
Thermo Scientific (Alfa Aesar)L1323895%37553-65-4

Table 2: Physicochemical and Analytical Data of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance White to off-white solid/powder[1]
Melting Point 85-89 °C[1]
Optical Rotation -85.0 to -95.0 deg (c=1, methanol)
Purity (Typical) ≥98%
Solubility Soluble in organic solvents like DMSO and methanol.

Experimental Protocols

While specific, proprietary synthesis and quality control protocols are not publicly disclosed by suppliers, generalized and established methodologies for the synthesis and analysis of Boc-protected N-methylated amino acids are available in the scientific literature. The following sections outline representative experimental procedures.

General Synthesis of this compound

The synthesis of this compound typically involves the N-methylation of Boc-L-phenylalanine. A common laboratory-scale procedure is outlined below.

Materials:

  • Boc-L-phenylalanine

  • Methyl iodide (MeI)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) or citric acid for acidification

Procedure:

  • Preparation: Dissolve Boc-L-phenylalanine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution in an ice bath (0 °C) and slowly add sodium hydride. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • Methylation: Add methyl iodide dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight.

  • Work-up: Quench the reaction by carefully adding water. The organic solvent is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove unreacted methyl iodide and other non-polar impurities.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl or 10% citric acid).

  • Extraction: The acidified aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

  • Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Quality Control and Analytical Methods

To ensure the identity and purity of this compound, several analytical techniques are employed. Certificates of Analysis (CoA) from suppliers will typically include results from these methods.

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the compound.

  • Typical Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.

    • Detection: UV detection at a wavelength of approximately 214 nm or 254 nm.

    • Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the compound.

  • ¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals include those for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet), the protons of the phenylalanine side chain, and the alpha-proton.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

3. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is commonly used. The analysis will confirm the mass-to-charge ratio (m/z) corresponding to the molecular ion of this compound.

4. Chiral Purity Analysis

  • Purpose: To determine the enantiomeric excess (e.e.) of the L-enantiomer.

  • Method: Chiral HPLC or Gas Chromatography (GC) using a chiral stationary phase is typically employed to separate the L- and D-enantiomers.

Visualizations

Chemical Structure of this compound

Boc_N_Me_Phe_OH_Structure cluster_boc Boc Group cluster_phe N-Me-Phe-OH Moiety C1 C O1 O C1->O1 O2 O C1->O2 N N C1->N Peptide Bond Formation Site C2 C O1->C2 C3 C(CH3)3 C2->C3 C_alpha N->C_alpha C_methyl CH3 N->C_methyl C_beta C_alpha->C_beta C_carboxyl C C_alpha->C_carboxyl Phenyl Phenyl C_beta->Phenyl O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2

Caption: Chemical structure of this compound.

Workflow for Supplier Selection

Supplier_Selection_Workflow start Start: Need this compound identify_suppliers Identify Potential Suppliers start->identify_suppliers request_quotes Request Quotes and Availability identify_suppliers->request_quotes evaluate_specs Evaluate Technical Specifications (Purity, Analytical Data) request_quotes->evaluate_specs compare_costs Compare Cost per Gram request_quotes->compare_costs check_lead_time Check Lead Time and Shipping request_quotes->check_lead_time select_supplier Select Optimal Supplier evaluate_specs->select_supplier compare_costs->select_supplier check_lead_time->select_supplier place_order Place Order select_supplier->place_order end End: Receive Material place_order->end Synthesis_Pathway start Boc-L-phenylalanine deprotonation Deprotonation with Base (e.g., NaH) start->deprotonation methylation N-Methylation with Methyl Iodide deprotonation->methylation workup Aqueous Work-up and Acidification methylation->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product This compound purification->product

References

In-Depth Technical Guide: Safety and Handling of Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid, commonly known as Boc-N-Me-Phe-OH. The information presented herein is crucial for ensuring a safe laboratory environment and maintaining the integrity of research involving this compound.

Chemical and Physical Properties

This compound is a phenylalanine derivative widely used in peptide synthesis. The N-terminal tert-butoxycarbonyl (Boc) protecting group and the N-methylation of the alpha-amino group are key features that influence its reactivity and handling.

PropertyValue
CAS Number 37553-65-4
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance White to off-white solid or powder
Melting Point 87 °C[1]
Boiling Point 405.0 ± 34.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Solubility Soluble in organic solvents such as DMSO.[2]

Safety and Hazard Information

Hazard Identification:

  • May be harmful if inhaled, causing respiratory tract irritation.

  • May be harmful if swallowed.

  • May cause skin and eye irritation upon contact.

  • Not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage are critical to maintain the quality of this compound and ensure the safety of laboratory personnel.

AspectRecommendation
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3] Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE).
Storage Store in a tightly sealed container in a cool, dry place. Recommended storage as a powder is at -20°C for up to 3 years. Solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Incompatible Materials Strong oxidizing agents and strong acids.
Hazardous Decomposition Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Experimental Protocols

The following are general protocols for the handling and use of this compound in a laboratory setting.

General Handling and Weighing of Powder

This protocol outlines the safe procedure for weighing and preparing this compound for an experiment.

Materials:

  • This compound solid

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses with side shields, nitrile gloves

  • Chemical fume hood

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Vial or flask for the experiment

Procedure:

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Perform all handling of the solid compound inside a certified chemical fume hood to control dust.

  • Place a clean weighing paper or boat on the analytical balance and tare it.

  • Carefully transfer the desired amount of this compound from its storage container to the weighing paper using a clean spatula. Avoid creating dust clouds.

  • Record the exact weight of the compound.

  • Transfer the weighed compound to the designated reaction vial or flask.

  • Tightly seal the main storage container of this compound and return it to its proper storage location.

  • Clean the spatula and the weighing area thoroughly.

  • Dispose of any contaminated materials, such as weighing paper and gloves, in the appropriate chemical waste container.

Use in Peptide Synthesis (Coupling Reaction)

This protocol provides a general method for the coupling of this compound to an amino acid ester in solution-phase peptide synthesis.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Standard work-up and purification equipment

Procedure:

  • In a clean, dry reaction flask, dissolve this compound (1.0 equivalent) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling reagent (1.0-1.2 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0-1.2 equivalents) in the anhydrous solvent and add the base (2.0-2.5 equivalents) to neutralize the salt.

  • Add the neutralized amino acid ester solution to the activated this compound solution.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, perform an appropriate aqueous work-up to remove excess reagents and byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key conceptual and practical aspects related to the use of this compound.

G cluster_0 Laboratory Handling Workflow for this compound prep Preparation (Don PPE, Prepare Fume Hood) weigh Weighing (Use analytical balance, avoid dust) prep->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolution in Anhydrous Solvent transfer->dissolve cleanup Cleanup and Waste Disposal (Clean equipment, dispose of waste properly) dissolve->cleanup storage Return to Storage (Tightly sealed, correct temperature) cleanup->storage

Caption: A typical experimental workflow for handling this compound in a laboratory setting.

G cluster_1 Conceptual Role of N-Methylation in Peptides boc_n_me_phe This compound (Building Block) peptide Incorporation into Peptide Chain boc_n_me_phe->peptide Peptide Synthesis stability Increased Proteolytic Stability peptide->stability permeability Enhanced Cell Permeability peptide->permeability bioactivity Altered Biological Activity (e.g., receptor binding) peptide->bioactivity

Caption: The conceptual impact of incorporating an N-methylated amino acid like this compound into a peptide.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in peptide-based drug development, often leading to enhanced metabolic stability, increased cell permeability, and improved conformational rigidity.[1][2] The incorporation of N-methylated amino acids, such as Boc-N-Me-Phe-OH, into peptide sequences by Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance at the secondary amine which can result in slower and less efficient coupling reactions.[1][2]

These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides containing this compound using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This methodology is designed to address the challenges associated with N-methylated residues to ensure high coupling efficiency and purity of the final peptide product.

Data Presentation

The successful incorporation of this compound into a peptide sequence is dependent on optimized reaction conditions. Below is a summary of typical quantitative data expected during the synthesis. These values are illustrative and may vary based on the specific peptide sequence, scale, and instrumentation used.

ParameterTypical ValueNotes
Resin Substitution 0.5 - 1.0 mmol/gMerrifield or PAM resin are commonly used for Boc-SPPS.[1]
Boc Deprotection Efficiency >99%Monitored by titration or UV-Vis spectroscopy of the released Boc cation.
Coupling Efficiency (Standard Amino Acids) >99%Monitored by the Kaiser test.
Coupling Efficiency (this compound) ~95-98%May require double coupling or the use of specialized coupling reagents. Monitored by the Isatin or Bromophenol blue test as the Kaiser test is negative for secondary amines.
Overall Crude Peptide Yield 60 - 80%Dependent on the length and sequence of the peptide.
Crude Peptide Purity (by HPLC) 50 - 70%Purification is typically required to remove deletion sequences and byproducts.
Final Purified Peptide Yield 15 - 40%Highly dependent on the crude purity and the efficiency of the purification process.

Experimental Protocols

This section details the manual solid-phase synthesis of a peptide incorporating this compound using a Boc/Bzl strategy on a Merrifield or PAM resin.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 1 g) in a reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g resin).

  • Swell the resin in DCM or Dimethylformamide (DMF) for at least 30 minutes.

First Amino Acid Loading (if starting from chloromethylated resin)
  • Dissolve the cesium salt of the first Boc-amino acid in DMF.

  • Add the solution to the swollen resin and agitate at a slightly elevated temperature (e.g., 50 °C) for 12-24 hours.

  • Wash the resin with DMF, DMF/water, DMF, and finally DCM.

  • Dry the resin under vacuum.

Boc Deprotection
  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

  • Drain the solution and add a fresh solution of 25-50% TFA in DCM.

  • Agitate the mixture for 20-30 minutes.

  • Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc group.

Neutralization
  • Wash the peptide-resin with Isopropanol (IPA) (2x) and then with DCM (2x).

  • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.

  • Filter the resin and wash thoroughly with DCM or NMP to remove excess base.

Coupling of Standard Boc-Amino Acids
  • In a separate vial, dissolve the Boc-amino acid (3 equivalents) and an activating agent such as HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

Coupling of this compound

Due to steric hindrance, a more potent coupling reagent is recommended.

  • In a separate vial, dissolve this compound (3 equivalents), PyAOP or HATU (3 equivalents), and HOAt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitor the coupling reaction using the Isatin or Bromophenol blue test (the Kaiser test will be negative for the secondary amine). If the test is positive (indicating a free amine), a second coupling is recommended.

Capping (Optional)

If coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

Final Deprotection and Cleavage
  • After the final coupling cycle, remove the N-terminal Boc group as described in step 3.

  • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • HF Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

    • After cleavage, evaporate the HF under a stream of nitrogen.

  • TFMSA Cleavage (Alternative to HF):

    • Treat the resin with a solution of Trifluoromethanesulfonic acid (TFMSA)/TFA/thioanisole.

    • After cleavage, evaporate the strong acid.

Peptide Precipitation and Purification
  • Precipitate the crude peptide with cold diethyl ether, wash several times with cold ether, and dry under vacuum.

  • Dissolve the crude peptide in a suitable aqueous buffer.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Mandatory Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Coupling: Boc-AA-OH or This compound neutralization->coupling monitoring Monitoring (Kaiser/Isatin Test) coupling->monitoring monitoring->coupling Incomplete (Recouple) wash Wash (DMF/DCM) monitoring->wash Complete repeat Repeat for next amino acid wash->repeat repeat->deprotection Yes final_deprotection Final Boc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (e.g., HF) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: General workflow for one cycle of Boc-chemistry solid-phase peptide synthesis incorporating this compound.

Boc_SPPS_Cycle start_cycle Peptide-Resin R-AA(n)-NH-Boc deprotection 1. Deprotection + TFA/DCM start_cycle->deprotection deprotected_peptide Peptide-Resin R-AA(n)-NH3+TFA- deprotection->deprotected_peptide neutralization 2. Neutralization + DIEA/DCM deprotected_peptide->neutralization neutralized_peptide Peptide-Resin R-AA(n)-NH2 neutralization->neutralized_peptide coupling 3. Coupling + Boc-AA(n+1)-OH + Coupling Reagent (e.g., HATU) + DIEA neutralized_peptide->coupling next_cycle Peptide-Resin R-AA(n+1)-NH-Boc coupling->next_cycle

Caption: Key chemical transformations in a single cycle of Boc-SPPS.

References

Solution-Phase Synthesis of Peptides Incorporating Boc-N-Me-Phe-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry and drug development. The incorporation of an N-methyl group on the amide backbone of a peptide can significantly enhance its therapeutic properties. N-methylation provides steric hindrance that protects the peptide from enzymatic degradation by proteases, thereby increasing its in vivo half-life.[1] Furthermore, this modification can increase lipophilicity, potentially improving cell permeability and oral bioavailability.[1] The conformational rigidity imposed by N-methylation can lead to a more defined three-dimensional structure, which may result in higher binding affinity and selectivity for its biological target.[1]

Boc-N-Me-Phe-OH, or N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine, is a key reagent for introducing an N-methylated phenylalanine residue into a peptide sequence during solution-phase synthesis. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus allows for controlled, stepwise elongation of the peptide chain. This document provides detailed application notes and experimental protocols for the use of this compound in solution-phase peptide synthesis.

Applications in Drug Development

Peptides containing N-methylated phenylalanine residues are of significant interest in the development of novel therapeutics for a range of diseases. The unique properties conferred by N-methylation make these peptides attractive candidates for targeting protein-protein interactions and for the development of enzyme inhibitors and receptor agonists or antagonists.

One notable application is in the development of blood-brain barrier (BBB) shuttles. N-methyl phenylalanine-rich peptides have been shown to act as versatile carriers for delivering various drugs across the BBB, a major obstacle in treating central nervous system disorders.[2] The enhanced stability and lipophilicity of these peptides facilitate their passage through the BBB.[2]

Experimental Protocols

The solution-phase synthesis of peptides containing this compound involves two main steps: the coupling of this compound to an amino acid ester and the subsequent deprotection of the Boc group to allow for further chain elongation. Due to the steric hindrance of the N-methyl group, the choice of coupling reagent and reaction conditions is critical to achieve high yields and minimize side reactions.

Protocol 1: Dipeptide Synthesis using HATU-mediated Coupling

This protocol describes the synthesis of a model dipeptide, Boc-N-Me-Phe-Ala-OMe, using the highly efficient coupling reagent HATU.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amino Component: Dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) dropwise at 0°C and stir for 15 minutes to neutralize the hydrochloride salt.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated this compound solution to the neutralized amino acid ester solution. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure dipeptide, Boc-N-Me-Phe-Ala-OMe.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used in the next coupling step.

Materials:

  • Boc-protected peptide (e.g., Boc-N-Me-Phe-Ala-OMe)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Deprotection Reaction: Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM (v/v).

  • Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly in the next coupling step after neutralization with a base like DIPEA.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the solution-phase synthesis of a dipeptide using this compound. Please note that actual yields may vary depending on the specific amino acid being coupled and the reaction conditions.

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)Purity (%)
HATU DIPEADMF4-685-95>95
HBTU/HOBt DIPEADMF6-1280-90>95
DCC/HOBt NMMDCM/DMF12-2470-85>90

Table 1: Comparison of Coupling Reagents for the Synthesis of Boc-N-Me-Phe-Dipeptides.

StepProductStarting MaterialsKey ReagentsExpected Yield (%)
1. Coupling Boc-N-Me-Phe-Ala-OMeThis compound, H-Ala-OMe·HClHATU, DIPEA85-95
2. Deprotection H-N-Me-Phe-Ala-OMe·TFABoc-N-Me-Phe-Ala-OMeTFA, DCM>95

Table 2: Expected Yields for the Synthesis and Deprotection of a Model Dipeptide.

Mandatory Visualizations

G cluster_0 Dipeptide Synthesis cluster_1 Boc Deprotection This compound This compound HATU_DIPEA HATU, DIPEA DMF, RT, 4-6h This compound->HATU_DIPEA H-Ala-OMe*HCl H-Ala-OMe*HCl H-Ala-OMe*HCl->HATU_DIPEA Boc-N-Me-Phe-Ala-OMe Boc-N-Me-Phe-Ala-OMe HATU_DIPEA->Boc-N-Me-Phe-Ala-OMe Boc-N-Me-Phe-Ala-OMe_dep Boc-N-Me-Phe-Ala-OMe TFA_DCM TFA/DCM RT, 30-60 min Boc-N-Me-Phe-Ala-OMe_dep->TFA_DCM H-N-Me-Phe-Ala-OMe_TFA H-N-Me-Phe-Ala-OMe*TFA TFA_DCM->H-N-Me-Phe-Ala-OMe_TFA

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

G Start Start Couple_AA Couple Amino Acid (e.g., this compound) Start->Couple_AA Deprotect Boc Deprotection (TFA/DCM) Couple_AA->Deprotect Neutralize Neutralization (DIPEA) Deprotect->Neutralize Repeat More Amino Acids? Neutralize->Repeat Next_AA Couple Next Amino Acid Next_AA->Deprotect Repeat->Next_AA Yes Final_Deprotection Final Deprotection & Purification Repeat->Final_Deprotection No End End Final_Deprotection->End

References

Application Notes and Protocols for Coupling Boc-N-Me-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), into peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve cell permeability, and constrain peptide conformation, often leading to enhanced biological activity and oral bioavailability. However, the steric hindrance imparted by the N-methyl group poses a significant challenge during solid-phase peptide synthesis (SPPS), frequently resulting in incomplete coupling reactions and lower yields.

These application notes provide a comprehensive guide to selecting the optimal coupling reagents for this compound in SPPS. We present a summary of comparative data for commonly used reagents, detailed experimental protocols for the most effective methods, and a logical workflow to guide your synthesis strategy.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following tables summarize the performance of various coupling reagents based on their reported efficiency with N-methylated and other challenging amino acids. While direct quantitative comparisons for this compound are limited in the literature, the data presented provides a strong basis for reagent selection.

Table 1: Onium Salt-Based Coupling Reagents

Coupling ReagentReagent TypeTypical Coupling Efficiency for Hindered ResiduesRacemization RiskKey Characteristics & Notes
HATU Aminium SaltVery HighVery LowConsidered a gold standard for difficult couplings due to the formation of a highly reactive HOAt-derived active ester.[1][2][3]
HCTU Aminium SaltVery HighLowA cost-effective alternative to HATU with comparable high reactivity.[2][4]
PyAOP Phosphonium SaltVery HighVery LowHighly effective for sterically demanding couplings, including N-methylated amino acids.
PyBOP Phosphonium SaltHighLowA well-established reagent, though may be less effective than HATU or PyAOP for extremely hindered couplings.
COMU Uronium SaltHighVery LowA modern reagent with an Oxyma-based leaving group, offering high reactivity and improved safety profile.

Table 2: Carbodiimide-Based Coupling Reagents

Coupling Reagent SystemReagent TypeTypical Coupling Efficiency for Hindered ResiduesRacemization RiskKey Characteristics & Notes
DIC / OxymaPure® Carbodiimide + AdditiveHighVery LowOxymaPure is a highly effective and non-explosive racemization suppressant, making this combination a robust and safe choice.
DIC / HOBt Carbodiimide + AdditiveModerate to HighLowA traditional and cost-effective method, though HOBt is less effective at suppressing racemization than OxymaPure.

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound amine in SPPS. It is recommended to perform a double coupling to ensure maximum efficiency.

Protocol 1: HATU Mediated Coupling

This protocol is highly recommended for achieving high coupling yields with minimal risk of racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) for washing

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. After swelling, drain the DMF.

  • Deprotection: Perform the N-terminal Boc deprotection of the resin-bound peptide using standard procedures (e.g., 50% TFA in DCM).

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF.

  • Activation: Add DIPEA to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected and washed resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling progress using a qualitative test such as the bromophenol blue test, as the Kaiser test is not reliable for secondary amines.

  • Washing: Once the coupling is complete (or after the allotted time), drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and finally DMF (3x).

  • (Optional but Recommended) Double Coupling: Repeat steps 4-8 to ensure complete acylation of the sterically hindered amine.

Protocol 2: HCTU Mediated Coupling

This protocol provides a cost-effective alternative to HATU with similar high efficiency.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents)

  • HCTU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • Anhydrous DMF

  • DCM for washing

Procedure:

  • Follow steps 1-3 from the HATU protocol for resin preparation, deprotection, and washing.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound and HCTU in DMF.

  • Activation: Add DIPEA to the mixture and pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitor the reaction using the bromophenol blue test.

  • Wash the resin as described in the HATU protocol.

  • Perform a double coupling by repeating steps 2-6.

Protocol 3: DIC/OxymaPure® Mediated Coupling

This protocol is a robust and safe option, particularly effective at minimizing racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • OxymaPure® (4 equivalents)

  • Anhydrous DMF

  • DCM for washing

Procedure:

  • Follow steps 1-3 from the HATU protocol for resin preparation, deprotection, and washing.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and OxymaPure® in DMF.

  • Coupling Reaction: Add the amino acid/OxymaPure® solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction using the bromophenol blue test.

  • Wash the resin as described in the HATU protocol.

  • A double coupling (repeating steps 2-5) is highly recommended for this sterically hindered amino acid.

Visualizations

SPPS_Workflow start Start: Resin with Free Amine deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 coupling Coupling of this compound (e.g., HATU/DIPEA) wash1->coupling monitor Monitor Coupling (Bromophenol Blue Test) coupling->monitor wash2 Wash (DMF, DCM) monitor->wash2 decision Coupling Complete? wash2->decision double_coupling Perform Double Coupling decision->double_coupling No next_cycle Proceed to Next Cycle decision->next_cycle Yes double_coupling->coupling end End of Synthesis next_cycle->end Reagent_Selection start Select Coupling Reagent for This compound high_efficiency High Coupling Efficiency Needed? start->high_efficiency racemization_risk Minimize Racemization Risk? high_efficiency->racemization_risk Yes reagent_dic_hobt Consider DIC/HOBt (monitor closely) high_efficiency->reagent_dic_hobt No cost_concern Cost a Major Concern? reagent_hctu Use HCTU cost_concern->reagent_hctu No reagent_dic_oxyma Use DIC/OxymaPure® cost_concern->reagent_dic_oxyma Yes racemization_risk->cost_concern Yes reagent_hatu Use HATU or PyAOP racemization_risk->reagent_hatu No

References

Application Notes and Protocols for HATU Coupling of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylation of amino acids is a key chemical modification in drug discovery and peptide science, often leading to enhanced metabolic stability, improved membrane permeability, and increased oral bioavailability.[1][2] However, the incorporation of N-methylated amino acids during solid-phase peptide synthesis (SPPS) poses a significant synthetic challenge. The steric hindrance caused by the N-methyl group, both on the incoming amino acid and the N-terminal of the growing peptide chain, dramatically slows down the kinetics of the coupling reaction.[1][3] This can result in incomplete reactions, low yields, and an increased risk of side reactions such as epimerization.[1]

To overcome these challenges, the choice of an appropriate coupling reagent is critical. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) has emerged as a superior coupling reagent for sterically hindered amino acids, including N-methylated residues. Its high reactivity, ability to minimize racemization, and high solubility in common solvents like N,N-Dimethylformamide (DMF) make it particularly effective. HATU's mechanism involves the formation of a highly reactive OAt-active ester, which facilitates nucleophilic attack by the sterically hindered secondary amine of the N-methylated amino acid.

These application notes provide detailed protocols for the efficient incorporation of N-methylated amino acids using HATU, a comparative summary of reaction conditions, and troubleshooting guidelines.

Data Presentation

Table 1: Recommended Reagent Stoichiometry for HATU Coupling of N-Methylated Amino Acids (Solid-Phase)
ReagentEquivalents (relative to resin loading)Purpose
Fmoc-N-methylated Amino Acid2 - 5Acylating agent
HATU1.9 - 5Activating agent
Base (e.g., DIEA, Collidine)4 - 10Non-nucleophilic base to facilitate activation and coupling
Solvent (e.g., DMF, NMP)-Reaction medium

Note: The optimal equivalents may vary depending on the specific N-methylated amino acid and the peptide sequence. For particularly difficult couplings (e.g., coupling an N-methylated amino acid to another N-methylated residue), higher equivalents are recommended.

Table 2: Comparison of Coupling Conditions for N-Methylated Amino Acids
ParameterConditionRationale
Coupling Reagent HATU Highly efficient for sterically hindered couplings, minimizes epimerization.
HBTU/HCTULess effective than HATU for N-methylated amino acids.
PyBOP/PyAOPEffective alternatives, particularly for very hindered couplings.
Base DIEA (N,N-Diisopropylethylamine) Common non-nucleophilic base.
2,4,6-CollidineWeaker base, can be used to minimize racemization.
Solvent DMF (N,N-Dimethylformamide) Standard solvent for peptide synthesis.
NMP (N-Methyl-2-pyrrolidone)Alternative solvent, can improve solubility.
Temperature Room TemperatureStandard condition for most couplings.
Elevated Temperature (Microwave)Can significantly accelerate difficult couplings.
Reaction Time 1 - 4 hoursTypically sufficient for a single coupling.
Double CouplingRecommended for incomplete reactions to drive them to completion.

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of an N-Methylated Amino Acid on Solid Phase

This protocol describes a robust method for coupling an Fmoc-protected N-methylated amino acid onto a resin-bound peptide chain.

Materials:

  • Fmoc-N-methylated amino acid (4 eq.)

  • HATU (3.9 - 4 eq.)

  • N,N-Diisopropylethylamine (DIEA) (8 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide resin with a deprotected N-terminal amine

  • Bromophenol blue solution for monitoring

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard procedure (e.g., 20% piperidine in DMF for 20 minutes).

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and byproducts.

  • Amino Acid Pre-activation: a. In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 eq.) and HATU (3.9-4 eq.) in DMF or NMP. b. Add DIEA (8 eq.) to the solution. c. Gently swirl the mixture and allow it to pre-activate for 5 minutes at room temperature.

  • Coupling Reaction: a. Drain the solvent from the swelled and deprotected resin. b. Add the pre-activated amino acid solution to the resin. c. Shake the reaction vessel at room temperature for 1 to 2 hours.

  • Monitoring Reaction Completion: a. Take a small sample of resin beads and wash them thoroughly with DMF and then methanol. b. Perform a bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling. The Kaiser test is not reliable for secondary amines.

  • Post-Coupling Wash: a. If the reaction is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and Methanol (3 times) to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 4-7 with a fresh solution of the activated amino acid.

Protocol 2: HATU-Mediated Coupling in Solution Phase

This protocol provides a general guideline for coupling an N-methylated amino acid in solution.

Materials:

  • Carboxylic acid (1.0 eq.)

  • N-methylated amine (1.0 - 1.1 eq.)

  • HATU (1.0 - 1.2 eq.)

  • DIEA or Triethylamine (TEA) (2.0 - 3.0 eq.)

  • Anhydrous DMF

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add DIEA or TEA (2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: Add HATU (1.0-1.2 eq.) to the reaction mixture and continue stirring for 10-15 minutes.

  • Coupling: Add the N-methylated amine (1.0-1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours at room temperature.

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent.

  • Purification: Purify the crude product, typically by column chromatography.

Mandatory Visualizations

HATU_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling and Monitoring cluster_completion Final Steps Resin Start with Peptide Resin Swell Swell Resin in DMF/NMP Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Add Activated AA to Resin (1-2 hours) Wash1->Couple AA Fmoc-N-Me-AA Preactivate Pre-activate for 5 min AA->Preactivate HATU HATU HATU->Preactivate DIEA DIEA DIEA->Preactivate Preactivate->Couple Monitor Monitor with Bromophenol Blue Test Couple->Monitor Decision Complete? Monitor->Decision Decision->Couple No (Double Couple) Wash2 Wash with DMF, DCM, MeOH Decision->Wash2 Yes Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle HATU_Activation_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Nucleophilic Attack cluster_products Products Carboxylic_Acid R-COOH (Fmoc-N-Me-AA) Active_Ester OAt-Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base Base (DIEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Amine R'-NH-CH3 (N-terminal of Peptide) Amine->Peptide_Bond Dipeptide Coupled Peptide Peptide_Bond->Dipeptide Byproducts Byproducts Peptide_Bond->Byproducts

References

Application Notes: Trifluoroacetic Acid (TFA) Mediated Deprotection of Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the assembly of peptides and other complex molecules.[1][2][3] Its widespread use stems from its stability under a range of reaction conditions and its facile, quantitative removal under acidic conditions.[1] N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe), are critical components in peptidomimetics, offering enhanced metabolic stability, increased cell permeability, and constrained conformations. The deprotection of Boc-N-Me-Phe-OH is a key step in the synthesis of peptides containing this modified residue.

Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness, volatility (which simplifies product isolation), and compatibility with many other protecting groups.[1] These application notes provide a detailed overview of the mechanism, protocols, and critical considerations for the successful deprotection of this compound using TFA.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group by trifluoroacetic acid is an acid-catalyzed elimination reaction that proceeds through a well-established E1 mechanism. The process involves four main steps:

  • Protonation: The carbonyl oxygen of the Boc group is rapidly protonated by the strong acid, TFA.

  • Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.

  • Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide gas. This step is irreversible and drives the reaction to completion.

  • Amine Salt Formation: The resulting free N-methyl amine is immediately protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.

It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed system, as the reaction generates CO2 gas.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cation Formation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation A Boc-N(Me)-Phe-OH B Protonated Boc Group A->B A->B + H⁺ TFA_H H⁺ (from TFA) C Carbamic Acid Intermediate B->C Loss of t-Bu⁺ E H-N(Me)-Phe-OH (Amine) C->E - CO₂ D tert-Butyl Cation B_dummy->C B_dummy->D G H₂⁺-N(Me)-Phe-OH · TFA⁻ E->G + TFA F CO₂ C_dummy->E C_dummy->F TFA_anion TFA⁻ E_dummy->G

Figure 1: Mechanism of TFA-mediated Boc deprotection.

Side Reactions and Mitigation Strategies

The primary reactive species generated during deprotection is the tert-butyl cation . This electrophile can lead to undesired side reactions, most notably the alkylation of electron-rich amino acid side chains such as tryptophan, tyrosine, and methionine. To prevent this, scavengers are added to the cleavage cocktail to trap the carbocations.

Table 1: Common Scavengers for Boc Deprotection

Scavenger Typical % (v/v) Target Residues / Function
Water (H₂O) 2.5 - 5.0% Suppresses aspartimide formation, hydrates cations.
Triisopropylsilane (TIS) 2.5 - 5.0% Reduces oxidized methionine, traps carbocations.
Dithiothreitol (DTT) 1.0 - 2.0% Prevents oxidation of tryptophan and methionine.

| Anisole | 2.0 - 5.0% | Protects tryptophan from modification. |

For the deprotection of a single amino acid derivative like this compound in solution, scavengers are often unnecessary. However, their use is standard and highly recommended in solid-phase peptide synthesis (SPPS) where sensitive residues may be present in the growing peptide chain.

Experimental Protocols

The choice of protocol depends on whether the deprotection is performed in solution (solution-phase) or on a solid support (solid-phase peptide synthesis).

Protocol 1: Solution-Phase Deprotection of this compound

This protocol is suitable for the deprotection of the free amino acid derivative in a solvent.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq) to the stirred solution. A common reaction mixture is 25-50% TFA in DCM (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue, the TFA salt of H-N-Me-Phe-OH, can be triturated with cold diethyl ether to yield a solid.

  • Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be used in the subsequent step without further purification.

Protocol 2: Solid-Phase Deprotection (SPPS Context)

This protocol describes the deprotection step within a standard Boc-SPPS cycle.

Materials:

  • Boc-N-Me-Phe-Peptide-Resin

  • Deprotection Solution: 50% TFA in DCM (v/v)

  • Neutralization Solution: 5-10% Diisopropylethylamine (DIEA) in DCM (v/v)

  • DCM for washing

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM.

  • Drain the solvent and add the deprotection solution (50% TFA in DCM) to the resin.

  • Agitate the mixture for 1-2 minutes, drain the vessel, and repeat the acid treatment for an additional 20-30 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralize the resulting TFA salt by washing the resin with the neutralization solution (2 x 2 minutes).

  • Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

Experimental_Workflow start Start: This compound dissolve 1. Dissolve in DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add TFA Solution (e.g., 25-50% in DCM) cool->add_tfa react 4. Stir at RT (1-2 hours) add_tfa->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete evaporate 6. Evaporate Solvent & Excess TFA monitor->evaporate Reaction Complete precipitate 7. Triturate with Cold Diethyl Ether evaporate->precipitate isolate 8. Filter and Dry precipitate->isolate end End: H-N-Me-Phe-OH · TFA Salt isolate->end

Figure 2: General experimental workflow for solution-phase Boc deprotection.

Quantitative Data

Table 2: Representative Conditions for TFA-Mediated Boc Deprotection

Substrate TFA Concentration (% in DCM) Time Temperature Yield Reference
General Boc-amine 50% 2 h Room Temp N/A (Crude used directly)
General Boc-amine 25% 2 h Room Temp N/A (Volatiles removed)
N-Boc-L-Phe-OH 2 equiv. TFA in Ionic Liquid 10 min 130 °C 95%
Boc-protected dipeptide 50% 30 min Room Temp High

| Boc-protected intermediate | 20% | 18 h | Room Temp | N/A (Crude used directly) | |

Note: Reaction times and yields are highly substrate-dependent. For N-methylated amino acids, deprotection is generally efficient and comparable to their non-methylated counterparts. Optimization via reaction monitoring (TLC, LC-MS) is always recommended.

Conclusion

The deprotection of this compound with trifluoroacetic acid is a robust and highly efficient transformation crucial for the incorporation of N-methylated residues in peptide synthesis. By understanding the underlying mechanism, potential side reactions, and appropriate experimental protocols, researchers can reliably and cleanly remove the Boc group. The use of scavengers is critical in the context of solid-phase synthesis to ensure the integrity of the final peptide product. The provided protocols offer a solid foundation for laboratory execution, enabling the successful application of this key reaction in drug discovery and development.

References

Application Note and Protocol: HPLC Purification of Peptides Containing Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-methylphenylalanine (N-Me-Phe), into peptide sequences is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. The tert-butyloxycarbonyl (Boc) protecting group is frequently used during the synthesis of these modified peptides. However, the unique structural features of peptides containing Boc-N-Me-Phe-OH introduce specific challenges during purification.

This application note provides a detailed protocol for the purification of peptides containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). It addresses the common issues encountered, such as steric hindrance and the presence of cis/trans isomers, and offers strategies for optimizing the purification process to achieve high purity and recovery.

Challenges in Purification

The purification of peptides containing this compound by RP-HPLC can be complicated by several factors:

  • Steric Hindrance: The methyl group on the amide nitrogen can create steric hindrance, potentially leading to broader peaks during chromatography.[1]

  • Conformational Isomers: N-methylated peptides can exist as a mixture of cis and trans conformers of the amide bond. This can result in the appearance of multiple peaks on the HPLC chromatogram, even for a pure peptide, complicating peak identification and fractionation.[1]

  • Hydrophobicity: The Boc group and the phenyl ring of N-Me-Phe contribute significant hydrophobicity, requiring careful optimization of the mobile phase gradient for effective separation.

  • Premature Deprotection: The acid-labile Boc group may be partially cleaved if the peptide is exposed to harsh acidic conditions during sample preparation or purification, leading to impurities.[2]

Experimental Protocols

Materials and Equipment
  • Crude peptide containing this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 100 Å pore size)

  • Analytical HPLC system

  • Analytical C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size)

  • Lyophilizer

  • 0.22 µm syringe filters

Protocol 1: Analytical HPLC Method Development

Before proceeding to preparative HPLC, it is crucial to develop an optimized analytical method to determine the retention time of the target peptide and resolve it from major impurities.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a minimal volume of a suitable solvent, such as a mixture of acetonitrile and water. If solubility is an issue, small amounts of DMSO can be used.[3] Filter the solution through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • HPLC Conditions:

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm and 280 nm.[2]

    • Column Temperature: 40-60°C (elevated temperature can help coalesce conformational isomers into a single peak).

    • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.

  • Optimization: Based on the initial chromatogram, optimize the gradient to achieve baseline separation of the target peptide peak from impurities. A shallower gradient around the elution point of the peptide is often necessary.

Protocol 2: Preparative RP-HPLC Purification
  • Method Scaling: Scale up the optimized analytical method to a preparative column with the same stationary phase. Adjust the flow rate according to the column diameter.

  • Crude Peptide Loading: Dissolve the crude peptide in the minimum amount of a suitable solvent and inject it onto the equilibrated preparative column. Avoid overloading the column to prevent poor separation.

  • Fraction Collection: Begin collecting fractions as the main peak of interest starts to elute.

  • Post-Purification Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide (typically >98% purity). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Data Presentation

Table 1: Analytical HPLC Method Development Parameters

ParameterInitial Scouting MethodOptimized Method
ColumnAnalytical C18 (4.6 x 150 mm, 5 µm)Analytical C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% TFA in Water0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate1.0 mL/min1.0 mL/min
Gradient5-95% B in 20 min30-50% B in 40 min
Column Temp.Ambient50°C
Detection214 nm, 280 nm214 nm, 280 nm

Table 2: Preparative HPLC Purification Summary

ParameterValue
Crude Peptide Load100 mg
ColumnPreparative C18 (21.2 x 250 mm, 10 µm)
Flow Rate15 mL/min
Yield of Purified Peptide35 mg
Purity (by analytical HPLC)>98%
Recovery35%

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post_proc Post-Processing crude_peptide Crude Peptide Synthesis dissolution Dissolve in Minimal Solvent crude_peptide->dissolution filtration Filter (0.22 µm) dissolution->filtration analytical_dev Analytical Method Development filtration->analytical_dev Small Aliquot prep_hplc Preparative HPLC filtration->prep_hplc Bulk Sample analytical_dev->prep_hplc Optimized Method fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide (>98%) lyophilization->final_product

Caption: Workflow for HPLC purification of peptides containing this compound.

structural_features boc_n_me_phe This compound Boc Group N-Methyl Group Phenylalanine Side Chain boc_prop Acid-labile protecting group Increases hydrophobicity boc_n_me_phe:boc->boc_prop nme_prop Introduces steric hindrance Allows for cis/trans isomers boc_n_me_phe:nme->nme_prop phe_prop Hydrophobic side chain boc_n_me_phe:phe->phe_prop

Caption: Key structural features of this compound impacting HPLC purification.

References

Synthesis of Cyclic Peptides Incorporating Boc-N-Me-Phe-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), into cyclic peptides is a powerful strategy in medicinal chemistry and drug development. N-methylation offers several advantages, including enhanced metabolic stability, increased membrane permeability, and improved oral bioavailability by disrupting hydrogen bonding and providing resistance to enzymatic degradation.[1][2][3] This, combined with the conformational constraints imposed by cyclization, can lead to peptides with superior therapeutic properties.[4] However, the synthesis of these modified cyclic peptides presents challenges, primarily due to the steric hindrance of the N-methyl group, which can impede coupling reactions.[4]

These application notes provide a comprehensive guide to the synthesis of cyclic peptides containing this compound, covering both solid-phase and solution-phase strategies. Detailed protocols, key considerations, and data presentation are included to assist researchers in this specialized area of peptide synthesis.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValue
Synonym Boc-N-methyl-L-phenylalanine
CAS Number 37553-65-4
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance White to off-white crystalline powder
Purity ≥98.0%
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).
Storage Store at -20°C for short-term and -80°C for long-term storage.

Synthetic Strategies: An Overview

The synthesis of cyclic peptides with N-methylated residues can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice of method depends on the peptide sequence, desired scale, and available resources.

Solid-Phase Peptide Synthesis (SPPS): This is a widely used technique for peptide synthesis. The peptide is assembled on a solid support (resin), which simplifies the purification of intermediates. For incorporating this compound, the Boc protection strategy is employed.

Solution-Phase Synthesis: This classical method involves the coupling of amino acids or peptide fragments in a suitable solvent. While it can be more labor-intensive for long peptides, it is a viable option, especially for shorter sequences or fragment condensation.

Cyclization, the final and crucial step, can be performed either on-resin or in solution. On-resin cyclization can be advantageous as it mimics a pseudo-diluted environment, favoring intramolecular cyclization. Solution-phase cyclization, on the other hand, requires high dilution to minimize intermolecular side reactions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing N-Me-Phe

This protocol outlines the assembly of a linear peptide on a solid support using this compound.

1. Resin Preparation:

  • Select a suitable resin, such as a pre-loaded Wang or PAM resin, depending on the desired C-terminal acid or amide.

  • Swell the resin in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

  • Remove the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

  • Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x) to remove residual TFA.

3. Neutralization:

  • Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF for 5-10 minutes (2x).

  • Wash the resin with DCM (3x) and DMF (3x) to prepare for the coupling step.

4. Amino Acid Coupling:

  • Standard Amino Acid Coupling: Dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling agent such as HBTU/HOBt (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) and pre-activate for 5-10 minutes. Add the activated mixture to the resin and agitate for 1-2 hours.

  • This compound Coupling: Due to steric hindrance, the coupling of this compound may require longer reaction times or stronger coupling agents (e.g., HATU). It is recommended to use a 2 to 4-fold excess of the amino acid and coupling reagents. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling can be performed.

5. Repeat Deprotection, Neutralization, and Coupling:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage of the Linear Peptide from Resin:

  • After the final amino acid is coupled, wash the resin with DMF and DCM and dry under vacuum.

  • For cleavage of the peptide from the resin with side-chain protecting groups intact (for solution-phase cyclization), use a mild cleavage cocktail (e.g., 1% TFA in DCM).

  • For cleavage and deprotection of side chains, use a strong acid cocktail, typically high-purity TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude linear peptide under vacuum.

Protocol 2: On-Resin Cyclization

1. Linear Peptide Synthesis:

  • Synthesize the linear peptide on a suitable resin that allows for side-chain attachment for cyclization or head-to-tail cyclization after selective deprotection of terminal groups.

2. Selective Deprotection:

  • Selectively deprotect the N-terminal and C-terminal protecting groups (for head-to-tail cyclization) or the side-chain protecting groups of the amino acids that will form the cyclic bridge.

3. On-Resin Cyclization:

  • Wash the resin thoroughly to remove deprotection reagents.

  • Swell the resin in DMF.

  • Add a cyclization cocktail containing a coupling agent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIPEA) in DMF.

  • Allow the reaction to proceed for 4-24 hours. Monitor the cyclization by cleaving a small amount of resin and analyzing by HPLC-MS.

4. Cleavage and Purification:

  • Once cyclization is complete, wash the resin with DMF and DCM.

  • Cleave the cyclic peptide from the resin and deprotect the remaining side-chain protecting groups using a strong acid cocktail as described in Protocol 1, step 6.

  • Precipitate and wash the crude cyclic peptide.

  • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Protocol 3: Solution-Phase Cyclization

1. Linear Peptide Synthesis and Cleavage:

  • Synthesize the protected linear peptide using SPPS as described in Protocol 1.

  • Cleave the peptide from the resin while keeping the side-chain protecting groups intact.

  • Purify the protected linear peptide by flash chromatography or preparative HPLC.

2. Cyclization in Solution:

  • Dissolve the purified protected linear peptide in a suitable solvent (e.g., DMF or DCM) at a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.

  • Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature for 12-48 hours. Monitor the reaction by HPLC-MS.

3. Deprotection and Purification:

  • Once the cyclization is complete, remove the solvent under vacuum.

  • Deprotect the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA with scavengers).

  • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Purify the final cyclic peptide by RP-HPLC.

  • Characterize the product by MS and analytical HPLC.

Data Presentation: Yields of N-Methylated Cyclic Peptides

The following table summarizes representative yields for the synthesis of various N-methylated cyclic peptides, highlighting the feasibility of these protocols. Actual yields will vary depending on the specific peptide sequence and reaction conditions.

Peptide SequenceCyclization MethodOverall Yield (%)Reference
c(Pro-Phe-D-Trp-NMeLys-Thr-Phe)Solution-phase15-25Adapted from
c(NMeAla-Tyr-D-Trp-Lys-Val-Phe)On-resin10-20Adapted from
c(Gly-NMePhe-Gly-D-Ala-Pro)Solution-phase20-30Adapted from

Visualizing the Workflow

A clear understanding of the synthetic workflow is essential. The following diagrams illustrate the key steps in the synthesis of cyclic peptides incorporating this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin Resin->Swell Deprotection Boc Deprotection (TFA/DCM) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIPEA) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH or This compound) Coupling->Deprotection Repeat for each AA Final_Deprotection Final Deprotection Coupling->Final_Deprotection Wash1->Neutralization Wash2->Coupling Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Synthesis Workflow for Linear Peptides.

Cyclization_Workflow cluster_on_resin On-Resin Cyclization cluster_solution_phase Solution-Phase Cyclization start Linear Peptide (Protected) OnResin_Cyclize Cyclization on Resin start->OnResin_Cyclize Sol_Cleave Cleavage from Resin (Side-chains protected) start->Sol_Cleave OnResin_Cleave Cleavage & Deprotection OnResin_Cyclize->OnResin_Cleave end_product Purified Cyclic Peptide OnResin_Cleave->end_product Sol_Cyclize Cyclization in Solution (High Dilution) Sol_Cleave->Sol_Cyclize Sol_Deprotect Side-chain Deprotection Sol_Cyclize->Sol_Deprotect Sol_Deprotect->end_product

Caption: On-Resin vs. Solution-Phase Cyclization Strategies.

Conclusion

The synthesis of cyclic peptides containing this compound is a challenging yet highly rewarding endeavor that can yield novel therapeutic candidates with improved pharmacological profiles. By carefully selecting the synthetic strategy and optimizing reaction conditions, researchers can successfully navigate the complexities associated with steric hindrance and achieve the desired cyclic peptide products. The protocols and data provided herein serve as a valuable resource for scientists and professionals in the field of drug development.

References

Application Notes and Protocols for Incorporating Boc-N-Me-Phe-OH into Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a pivotal building block in modern medicinal chemistry for the development of peptide-based drug candidates. The N-methylation of the peptide backbone offers a strategic approach to enhance the pharmacological properties of peptides. This modification can lead to increased metabolic stability against proteolytic degradation, improved membrane permeability and oral bioavailability, and fine-tuning of receptor selectivity and binding affinity.[1][2][3][4] These application notes provide detailed protocols and data for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below for quick reference.

PropertyValue
CAS Number 37553-65-4
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance White to off-white solid
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5]

Advantages of Incorporating N-Methylated Phenylalanine

The introduction of an N-methyl group on the phenylalanine residue can confer significant advantages to a peptide drug candidate:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby reducing enzymatic degradation and increasing the in vivo half-life of the peptide.

  • Improved Membrane Permeability: N-methylation can disrupt the hydrogen bonding network of the peptide backbone, leading to a more lipophilic character and enhanced ability to cross cell membranes.

  • Conformational Rigidity: The restriction of rotation around the N-Cα bond can lock the peptide into a specific bioactive conformation, potentially increasing receptor affinity and selectivity.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual incorporation of this compound into a peptide sequence using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy on a Merrifield resin.

Materials and Reagents
  • This compound

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Acetic anhydride

  • Pyridine

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., p-cresol, thioanisole)

  • Diethyl ether

Protocol Steps
  • Resin Preparation and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM in a reaction vessel.

    • Couple the first Boc-protected amino acid to the resin according to standard protocols.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.

    • Drain the deprotection solution and wash the resin thoroughly with DCM, isopropanol, and then DCM again.

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes.

    • Drain the neutralization solution and wash the resin with DCM.

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3 eq.), HATU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to the mixture and allow it to activate for 2-5 minutes.

    • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours. The sterically hindered nature of the N-methylated amino acid may require longer coupling times or double coupling.

    • Monitor the coupling efficiency using a qualitative test such as the Kaiser test (for primary amines) or the Isatin test (for secondary amines like proline or N-methylated residues).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7) for 30 minutes.

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin thoroughly and dry it under vacuum.

    • For the Boc/Bzl strategy, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers.

    • Precipitate the crude peptide with cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Quantitative Data Presentation

The following table summarizes typical quantitative data for the synthesis of a model peptide incorporating this compound. Actual results may vary depending on the specific peptide sequence and experimental conditions.

ParameterTypical ValueNotes
Resin Loading 0.4 - 0.8 mmol/gVaries with the type of resin used.
Coupling Efficiency (Standard Amino Acids) >99%Monitored by the Kaiser test.
Coupling Efficiency (this compound) 95 - 98%May require optimized coupling reagents (e.g., HATU) and longer reaction times.
Crude Peptide Purity (by HPLC) 50 - 70%Dependent on the peptide length and sequence complexity.
Final Purified Peptide Yield 10 - 30%Based on the initial resin loading.

Visualizations

Experimental Workflow

G Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HATU/HOBt, DIEA) Neutralization->Coupling Wash Washing Steps Coupling->Wash NMeCoupling This compound Coupling (Longer reaction time) NMeCoupling->Wash Capping Capping (Acetic Anhydride) Wash->Capping Repeat Repeat Cycle Wash->Repeat Capping->Repeat Repeat->Deprotection for next amino acid Repeat->NMeCoupling for N-Me-Phe Cleavage Cleavage & Deprotection (HF or TFMSA) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS) incorporating this compound.

Example Signaling Pathway: Substance P / NK-1 Receptor

Peptides containing N-methylated phenylalanine have been investigated as antagonists of the Substance P (SP) neurokinin-1 (NK-1) receptor. The following diagram illustrates the general signaling pathway associated with NK-1 receptor activation.

G cluster_cell Cell Membrane cluster_downstream Downstream Signaling SP Substance P NK1R NK-1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist Peptide Antagonist (containing N-Me-Phe) Antagonist->NK1R Blocks

Caption: Simplified signaling pathway of the Substance P/NK-1 receptor and its inhibition by a peptide antagonist.

References

Application Notes and Protocols: The Strategic Use of Boc-N-Me-Phe-OH in the Synthesis of Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention.[1] Peptide-based molecules are often developed as protease inhibitors due to their ability to mimic natural substrates. However, their clinical utility is frequently hampered by poor metabolic stability, low cell permeability, and unfavorable pharmacokinetic profiles.[2]

A key strategy in modern medicinal chemistry to overcome these limitations is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), offers a powerful tool to enhance the drug-like properties of peptide inhibitors. This modification sterically shields the amide bond from proteolytic degradation, increases lipophilicity to improve membrane permeability, and restricts conformational flexibility, which can lock the molecule into a bioactive conformation and enhance binding affinity.[2][3]

These application notes provide a comprehensive overview of the strategic incorporation of this compound into peptide sequences, including recommended coupling protocols and a summary of expected outcomes for the development of next-generation protease inhibitors.

Application Notes: Advantages and Challenges

The introduction of an N-methyl group on a phenylalanine residue offers distinct advantages for a protease inhibitor's design:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that physically blocks the approach of proteases, making the adjacent peptide bond significantly more resistant to enzymatic cleavage.[2] This leads to a longer in-vivo half-life.

  • Improved Membrane Permeability: N-methylation reduces the hydrogen-bonding capacity of the amide nitrogen, disrupting secondary structures that can lead to aggregation. This, combined with an increase in overall lipophilicity, enhances the peptide's ability to passively diffuse across cellular membranes, a critical factor for oral bioavailability and targeting intracellular proteases.

  • Conformational Control: The steric clash between the N-methyl group and the adjacent alpha-carbon substituent restricts the rotation of the peptide backbone. This conformational constraint can reduce the entropic penalty of binding to the target protease and can be used to favor a specific, bioactive conformation, potentially increasing potency and selectivity.

Despite these benefits, the primary challenge in utilizing this compound is the difficulty of the coupling reaction itself. The N-methyl group is a secondary amine and is significantly more sterically hindered than a primary amine, which slows acylation kinetics and can lead to incomplete reactions and low yields. Standard coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) are often inefficient for this task. Therefore, the use of more potent, modern coupling reagents is essential for successful synthesis.

Data Presentation

Quantitative data for specific protease inhibitors synthesized using this compound is often proprietary or embedded within complex syntheses. The following tables provide representative data summarizing the expected outcomes based on established principles for coupling N-methylated amino acids and their known effects on peptide properties.

Table 1: Representative Coupling Efficiency for Sterically Hindered Amino Acids. This table compares the typical performance of various coupling reagents in Solid-Phase Peptide Synthesis (SPPS) for difficult couplings, such as those involving N-methylated residues. Data is synthesized from technical literature.

Coupling Reagent SystemReagent TypeTypical Yields (Difficult Couplings)Key Considerations
DIC / HOBtCarbodiimideLow to ModerateInefficient for N-methylated residues; high risk of incomplete reaction.
HBTU / DIPEAAminium SaltGood to HighEffective, but can cause racemization with sensitive residues.
PyBOP / DIPEAPhosphonium SaltHighHighly reactive; avoids toxic HMPA byproduct associated with BOP.
HATU / DIPEA Aminium Salt Very High Highly recommended; minimizes racemization and is very effective for hindered couplings.
COMU / DIPEAAminium SaltVery HighModern reagent with high efficiency and improved safety profile.

Table 2: Illustrative Impact of N-Methylation on Peptide Pharmacokinetics. This table illustrates the conceptual improvements in pharmacokinetic parameters when a standard peptide is modified with an N-methylated amino acid like N-Me-Phe. These values are hypothetical but reflect the established benefits of N-methylation.

ParameterHypothetical Peptide InhibitorN-Methylated AnalogRationale for Improvement
Proteolytic Half-Life (Plasma) ~5 minutes> 60 minutesIncreased resistance to cleavage by peptidases.
Caco-2 Permeability (Papp) Low (<1 x 10⁻⁶ cm/s)Moderate (>5 x 10⁻⁶ cm/s)Increased lipophilicity and disruption of internal H-bonds aids transcellular diffusion.
Oral Bioavailability (F%) < 1%5 - 15%Combination of improved stability in the GI tract and enhanced intestinal permeability.

Experimental Protocols

The following is a detailed protocol for the efficient coupling of this compound in Solid-Phase Peptide Synthesis (SPPS) using HATU, a highly recommended reagent for this challenging step.

Objective: To couple this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit or other method for detecting free primary amines

  • Chloranil test kit for detecting secondary amines

Protocol:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

    • If the N-terminal protecting group (e.g., Boc) has not been removed, perform the standard deprotection protocol (e.g., 20-50% TFA in DCM for Boc-SPPS).

    • Wash the deprotected resin thoroughly with DMF (3-5 times) to remove all traces of the deprotection reagent and byproducts.

    • Perform a Kaiser test to confirm the presence of a free primary amine (if applicable).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.

    • Add DIPEA (6.0 eq) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.

  • Monitoring and Washing:

    • After the coupling period, take a small sample of resin beads and perform a Chloranil test to check for the disappearance of the free secondary amine.

    • If the test is positive (indicating an incomplete reaction), drain the vessel and repeat the coupling step with a fresh solution of activated this compound ("double coupling").

    • Once the reaction is complete (negative Chloranil test), drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

  • Next Step:

    • The resin is now ready for the next deprotection/coupling cycle or for final cleavage from the resin and purification.

Mandatory Visualization

The following diagrams illustrate the conceptual benefits and the experimental workflow for using this compound.

G cluster_peptide Standard Peptide Backbone cluster_nme_peptide N-Methylated Peptide Backbone P1 Amide Bond (Vulnerable) Cleavage Proteolytic Cleavage P1->Cleavage P2 N-Methylated Amide Bond (Protected) Stability Increased Metabolic Stability P2->Stability Protease Protease Enzyme Protease->P1 Accesses & Binds Block Steric Shielding by CH₃ Group Protease->Block Access Blocked Block->P2

Caption: Rationale for enhanced proteolytic stability via N-methylation.

SPPS_Workflow cluster_coupling This compound Coupling start Start: Peptide-Resin deprotection 1. N-Terminal Deprotection (e.g., TFA in DCM) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling Step wash1->coupling add_to_resin Add to Resin & Agitate (2-4h) monitoring 4. Monitoring (Chloranil Test) monitoring->coupling Incomplete (Double Couple) wash2 5. Wash (DMF, DCM) monitoring->wash2 Reaction Complete next_cycle Proceed to Next Cycle wash2->next_cycle preactivate Pre-activate: This compound + HATU + DIPEA preactivate->add_to_resin add_to_resin->monitoring

Caption: Experimental workflow for SPPS coupling of this compound.

References

Revolutionizing Peptide Therapeutics: Enhancing Metabolic Stability with Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, leading to rapid degradation by proteases and short in vivo half-lives. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as Boc-N-Me-Phe-OH (N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine), has emerged as a robust method to enhance proteolytic resistance, thereby improving the pharmacokinetic profile of peptide-based drug candidates.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound to improve the metabolic stability of therapeutic peptides.

The Advantage of N-Methylation

N-methylation, the substitution of an amide proton in the peptide backbone with a methyl group, confers several advantages:

  • Steric Hindrance: The N-methyl group sterically shields the adjacent peptide bond from the active sites of proteolytic enzymes, significantly reducing the rate of enzymatic degradation.[1][2]

  • Conformational Rigidity: N-methylation restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a more bioactive and stable conformation.[3][4]

  • Improved Membrane Permeability: The increased lipophilicity resulting from N-methylation can enhance the peptide's ability to cross cellular membranes, potentially improving oral bioavailability.[3]

The strategic incorporation of this compound during solid-phase peptide synthesis (SPPS) allows for the precise placement of an N-methylated phenylalanine residue within the peptide sequence, a common site for proteolytic cleavage.

Quantitative Impact of N-Methylation on Peptide Stability

The introduction of N-methylation can lead to a dramatic increase in peptide half-life in biological matrices. While specific data for a peptide modified solely with this compound is compiled from general findings on N-methylation, the following tables illustrate the expected improvements in metabolic stability.

Table 1: Comparative Stability of a Model Peptide in Human Plasma

Peptide SequenceModificationHalf-life (t½) in Human Plasma (hours)% Remaining after 24 hours
Ac-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-NH₂Unmodified1.5< 5%
Ac-Tyr-Gly-Gly-N-Me-Phe -Leu-Arg-Arg-Ile-NH₂N-methylated Phenylalanine24~50%

Data are representative and synthesized from typical improvements observed upon N-methylation.

Table 2: Metabolic Stability in Human Liver Microsomes

PeptideModificationIntrinsic Clearance (CLint) (µL/min/mg protein)Predicted Half-life (t½) (minutes)
Model Peptide AUnmodified15015
Model Peptide Awith N-Me-Phe 2590

This table illustrates the expected outcome of N-methylation on microsomal stability, leading to lower clearance and a longer predicted half-life.

Experimental Protocols

Detailed methodologies for the synthesis of N-methylated peptides and the assessment of their metabolic stability are crucial for successful drug development.

Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Boc-SPPS procedure for incorporating an N-methylated phenylalanine residue.

Diagram of Boc-SPPS Cycle for N-Methylated Residue Insertion

Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM, 30 min) Resin->Deprotection Wash1 Wash (DCM, IPA, DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM, 5 min x 2) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling of this compound (PyAOP/HOAt/DIEA in DMF, 2-4h) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Isatin_Test Isatin Test for Secondary Amine Wash3->Isatin_Test Isatin_Test->Coupling Repeat if positive Next_Cycle Proceed to next cycle or final deprotection Isatin_Test->Next_Cycle If negative Start Peptide Stock Solution (e.g., in DMSO) Incubation Incubate with Human Plasma at 37°C Start->Incubation Time_Points Collect Aliquots at Time Points (0, 0.5, 1, 2, 4, 8, 24h) Incubation->Time_Points Quench Quench Reaction (e.g., Acetonitrile with 1% TFA) Time_Points->Quench Precipitate Protein Precipitation (Vortex, Incubate on Ice) Quench->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Data_Analysis Quantify Peak Area and Calculate Half-Life (t½) Analyze->Data_Analysis

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Peptides Containing Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides is a key chemical modification in drug discovery, often enhancing metabolic stability, cell permeability, and conformational rigidity. The incorporation of N-methylated amino acids, such as N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), introduces a tertiary amide bond that can exist as both cis and trans isomers. The equilibrium between these conformers can significantly impact the peptide's three-dimensional structure and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing these peptides, providing detailed insights into their structure, conformation, and the dynamics of cis-trans isomerization.[1] This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of peptides containing the this compound residue.

The primary challenge in the NMR analysis of N-methylated peptides is the conformational heterogeneity arising from the slow interconversion between the cis and trans isomers of the tertiary amide bond on the NMR timescale. This results in the doubling of many NMR signals, complicating spectral assignment and analysis. However, this phenomenon also provides a unique opportunity to study the conformational preferences of the peptide backbone. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to assign the signals corresponding to each isomer and to elucidate the conformational details of both states.

Data Presentation: Quantitative NMR Data Summary

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for a this compound residue within a peptide sequence, observed in a common NMR solvent like CDCl₃ or DMSO-d₆. The presence of cis and trans isomers leads to two distinct sets of signals for the N-methyl group and the α-proton.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for a this compound Residue

AssignmentTypical Chemical Shift (ppm) - trans isomerTypical Chemical Shift (ppm) - cis isomerKey Observations
Boc (CH₃)₃~1.40 (s, 9H)~1.45 (s, 9H)Often overlap, may appear as a single broad singlet or two closely spaced singlets.
N-CH₃~2.7 - 2.8 (s, 3H)~2.9 - 3.0 (s, 3H)The N-methyl signal is a key indicator of isomerism, typically with the cis isomer resonating downfield.
β-CH₂~2.9 - 3.2 (m, 2H)~2.9 - 3.2 (m, 2H)May show slight differences between isomers, but often overlap.
α-CH~4.8 - 5.0 (m, 1H)~4.5 - 4.7 (m, 1H)The α-proton chemical shift is sensitive to the amide bond conformation.
Aromatic C-H~7.1 - 7.4 (m, 5H)~7.1 - 7.4 (m, 5H)Generally, minimal changes are observed in the aromatic region between isomers.

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for a this compound Residue

AssignmentTypical Chemical Shift (ppm) - trans isomerTypical Chemical Shift (ppm) - cis isomerKey Observations
Boc C(CH₃)₃~28.5~28.5Minimal difference between isomers.
N-CH₃~34 - 36~37 - 39The N-methyl carbon of the cis isomer is typically deshielded (downfield).
β-C~38 - 40~38 - 40Minimal difference between isomers.
α-C~58 - 60~56 - 58The α-carbon chemical shift is influenced by the isomer conformation.
Boc C(CH₃)₃~80.0~80.5Minor differences may be observed.
Aromatic C~126 - 137~126 - 137Minimal changes are expected in the aromatic region.
Boc C=O~155 - 157~155 - 157Generally, minor differences are observed.
Peptide C=O~170 - 173~170 - 173The carbonyl of the peptide bond may show slight differences.

Experimental Protocols

Protocol 1: Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the this compound containing peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN). The choice of solvent can influence the cis/trans population.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (0 ppm).

  • Filtration: If necessary, filter the sample into a 5 mm NMR tube to remove any particulate matter.

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical Parameters:

      • Number of scans: 16-64

      • Spectral width: 12-16 ppm

      • Relaxation delay: 1-2 seconds

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical Parameters:

      • Number of scans: ≥1024 (due to low natural abundance)

      • Spectral width: 200-250 ppm

      • Relaxation delay: 2-5 seconds

Protocol 3: 2D NMR Spectroscopy for Structural Assignment
  • COSY (Correlation Spectroscopy):

    • Purpose: To establish proton-proton (¹H-¹H) coupling networks within each amino acid residue. This is crucial for assigning the α- and β-protons of the phenylalanine residue.

    • Procedure: Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded protons and carbons (¹H-¹³C). This experiment is essential for the unambiguous assignment of the carbon spectrum based on the proton assignments.

    • Procedure: Acquire a standard sensitivity-enhanced HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is useful for connecting different spin systems and confirming assignments, for example, correlations from the N-methyl protons to the carbonyl carbon.

    • Procedure: Acquire a standard HMBC spectrum.

Protocol 4: NOESY/ROESY for Conformational Analysis and Isomer Assignment

The key to distinguishing between the cis and trans isomers of the Boc-N(Me)-Phe amide bond lies in the through-space correlations observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. The choice between NOESY and ROESY depends on the molecular weight of the peptide; for small to medium-sized peptides (MW < 2000 Da), ROESY is often preferred as it avoids the issue of zero-crossing NOEs.

  • Acquisition:

    • Acquire a 2D NOESY or ROESY spectrum.

    • Typical Mixing Times:

      • NOESY: 200-800 ms

      • ROESY: 150-300 ms

  • Analysis and Isomer Assignment:

    • Characteristic Cross-Peak for the cis Isomer: A strong NOE/ROE correlation is expected between the N-methyl protons and the α-proton of the N-Me-Phe residue. In the cis conformation, these protons are in close spatial proximity.

    • Characteristic Cross-Peak for the trans Isomer: A strong NOE/ROE correlation is expected between the N-methyl protons and the α-proton of the preceding amino acid residue. In the trans conformation, the N-methyl group is positioned close to the preceding residue's α-proton.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Interpretation peptide This compound Peptide dissolution Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) peptide->dissolution standard Add Internal Standard (TMS) dissolution->standard nmr_tube Transfer to NMR Tube standard->nmr_tube one_d_nmr 1D NMR (¹H, ¹³C) nmr_tube->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_tube->two_d_nmr noesy_roesy 2D NOESY / ROESY nmr_tube->noesy_roesy assignment Signal Assignment one_d_nmr->assignment two_d_nmr->assignment isomer_id Cis/Trans Isomer Identification noesy_roesy->isomer_id quantification Isomer Quantification assignment->quantification conformation Conformational Analysis isomer_id->conformation

Caption: Experimental workflow for NMR analysis of this compound peptides.

cis_trans_noesy Hα(i-1) Hα(i-1) N-Me(i) N-CH₃(i) Hα(i-1)->N-Me(i) NOE/ROE Hα(i) Hα(i) label_trans Strong correlation between N-CH₃ of residue (i) and Hα of the preceding residue (i-1). Hα(i-1)_c Hα(i-1) N-Me(i)_c N-CH₃(i) Hα(i)_c Hα(i) N-Me(i)_c->Hα(i)_c NOE/ROE label_cis Strong correlation between N-CH₃ and Hα of the same residue (i).

References

Application Notes and Protocols for Coupling Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered amino acids represents a significant hurdle. The bulky nature of these residues can impede reaction kinetics, leading to diminished yields, incomplete coupling, and an increased propensity for racemization.[1] The judicious selection of coupling reagents and optimization of reaction conditions are therefore critical for success. These application notes provide a comprehensive guide to navigating the challenges of coupling sterically hindered amino acids, supported by quantitative data and detailed experimental protocols.

Introduction to the Challenge

The formation of a peptide bond involves the activation of a carboxylic acid group of one amino acid to facilitate a nucleophilic attack by the amino group of another.[1] Steric hindrance, arising from bulky side chains (e.g., Val, Ile), α,α-disubstitution (e.g., Aib), or N-methylation, physically obstructs this interaction.[2] This obstruction slows down the desired reaction, allowing side reactions like epimerization to become more prominent.[1] "Difficult sequences," which are challenging to synthesize, can arise from the presence of these sterically demanding residues.[2]

Key Classes of Sterically Hindered Amino Acids

  • α,α-disubstituted amino acids: Amino acids such as Aib (α-aminoisobutyric acid) possess two substituents on the α-carbon, which severely restricts access to the amine group.

  • N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds steric bulk, complicating the coupling process.

  • β-branched amino acids: Amino acids with bulky side chains branching at the β-carbon, like Valine (Val) and Isoleucine (Ile), can hinder the approach to the peptide backbone.

Selecting the Appropriate Coupling Reagent

The choice of coupling reagent is a critical determinant of success when working with sterically hindered amino acids. Coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Carbodiimides (e.g., DCC, DIC): While widely used, carbodiimides often require additives like HOBt or HOAt to suppress racemization and improve efficiency, especially for hindered couplings.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are effective for many difficult couplings. PyAOP, which generates a more reactive OAt ester, is particularly efficient.

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This class includes some of the most efficient coupling reagents for sterically hindered systems. HATU, which forms highly reactive OAt esters, is considered one of the most effective reagents. COMU, an Oxyma Pure-based reagent, offers comparable efficiency to HATU with the added benefits of improved safety and solubility.

Quantitative Comparison of Coupling Reagents

The following table summarizes quantitative data from various studies on the coupling of hindered amino acids, providing a comparison of reagent performance based on yield, reaction time, and the degree of epimerization.

Coupling ReagentHindered Residue ExampleYield (%)Reaction TimeEpimerization (%)Reference
DIC/HOBtAibModerate2 - 12 hVariable
PyBOPAibHigh1 - 3 hLow
HBTUN-Me-AlaHigh1 - 3 hLow
HATUAibVery High30 min - 2 hVery Low
COMUN-Me-AlaVery High30 min - 2 hVery Low
TFFHAibVery High15 - 60 minVery Low

Note: "Aib" refers to α-aminoisobutyric acid, and "N-Me-Ala" refers to N-methyl alanine, both classic examples of sterically hindered amino acids. Reaction conditions and substrates may vary between studies, impacting the reported values.

Experimental Protocols

Below are detailed protocols for the coupling of sterically hindered amino acids using different classes of reagents.

Protocol 1: Coupling with Aminium/Uronium Salts (e.g., HATU)
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA, 6 equivalents).

  • Coupling: Add the activation mixture to the resin and agitate at room temperature. The reaction time can range from 30 minutes to several hours, depending on the degree of steric hindrance.

  • Monitoring: Monitor the reaction progress using a qualitative test such as the ninhydrin (Kaiser) test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling with Phosphonium Salts (e.g., PyBOP)
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation Mixture: Dissolve the N-protected amino acid (2 equivalents) in DMF or DCM. Add the phosphonium reagent (e.g., PyBOP, 2 equivalents) and a tertiary amine base (e.g., DIPEA, 4 equivalents).

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-3 hours.

  • Monitoring and Washing: Follow the same procedures as in Protocol 1.

Protocol 3: Coupling with Carbodiimides and Additives (e.g., DIC/HOAt)
  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation Mixture: Dissolve the N-protected amino acid (3 equivalents) and the additive (e.g., HOAt, 3 equivalents) in DMF.

  • Coupling: Add the carbodiimide (e.g., DIC, 3 equivalents) to the resin, followed by the pre-dissolved amino acid and additive solution. Agitate at room temperature. Reaction times are typically longer than with onium salts.

  • Monitoring and Washing: Follow the same procedures as in Protocol 1.

Microwave-Assisted Peptide Synthesis (MA-SPPS)

Microwave energy has emerged as a powerful tool to drive difficult couplings of bulky amino acids to completion efficiently and rapidly. Microwave-enhanced SPPS can significantly reduce synthesis times and improve the purity of the final peptide. For instance, the synthesis of a peptide containing three consecutive Aib residues was completed in under 3 hours with 89% purity using microwave assistance, a significant improvement over conventional methods.

Protocol 4: Microwave-Assisted Coupling
  • Resin Preparation: Swell the resin in a microwave-compatible reaction vessel.

  • Reagent Addition: Add the N-protected amino acid, coupling reagent, and base to the vessel.

  • Microwave Irradiation: Irradiate the mixture in a microwave peptide synthesizer at a controlled temperature (e.g., 75 °C) for a short duration (e.g., 5-20 minutes). For highly hindered residues, longer irradiation times may be necessary.

  • Washing: After the coupling step, perform automated washing cycles.

Visualizing the Process

To better understand the workflow and the chemical principles at play, the following diagrams illustrate the general peptide coupling workflow and the mechanism of activation.

Peptide_Coupling_Workflow Resin Resin with N-terminal deprotected peptide Coupling Coupling Reaction on Resin Resin->Coupling AminoAcid N-protected Amino Acid Activation Activation Mixture AminoAcid->Activation CouplingReagent Coupling Reagent + Base CouplingReagent->Activation Activation->Coupling Washing Washing Coupling->Washing Monitoring Monitoring (e.g., Ninhydrin test) Washing->Monitoring Monitoring->Coupling Incomplete Deprotection N-terminal Deprotection Monitoring->Deprotection Complete NextCycle Next Coupling Cycle Deprotection->NextCycle Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH R-COOH (Amino Acid) Activated_Ester R-CO-X (Activated Ester) AA_COOH->Activated_Ester + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Activated_Ester Peptide_Bond R-CO-NH-Peptide (Peptide Bond) Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_NH2 H2N-Peptide Peptide_NH2->Peptide_Bond +

References

Application Notes and Protocols for Boc-N-Me-Phe-OH in the Creation of Cell-Permeable Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic peptides to intracellular targets is a significant challenge in drug development, primarily due to the poor membrane permeability of many peptides. A key strategy to overcome this hurdle is the chemical modification of the peptide backbone to enhance its lipophilicity and reduce its hydrogen bonding potential. The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), is a powerful approach to increase the cell permeability and proteolytic stability of peptides.[1][2] This modification involves replacing the amide proton with a methyl group, which can lead to a more favorable conformational state for passive diffusion across the cell membrane.[3]

These application notes provide a comprehensive guide to the use of this compound in the synthesis of cell-permeable peptides. We will cover the underlying principles, provide quantitative data on the effects of N-methylation, and offer detailed protocols for peptide synthesis and cell permeability assessment.

The Role of N-Methylation in Enhancing Cell Permeability

The introduction of an N-methyl group into a peptide backbone, a modification present in some natural products like cyclosporine A, can significantly enhance a peptide's ability to cross cellular membranes.[3] This improvement is attributed to several factors:

  • Reduced Hydrogen Bonding: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, reducing the desolvation penalty associated with moving from an aqueous environment to the hydrophobic lipid bilayer of the cell membrane.[3]

  • Increased Lipophilicity: The addition of a methyl group increases the overall hydrophobicity of the peptide, which can improve its partitioning into the cell membrane.

  • Conformational Rigidity: N-methylation restricts the rotation around the peptide bond, leading to a more rigid conformation. This can shield polar groups within the peptide core and present a more hydrophobic exterior to the cell membrane.

Data Presentation: The Impact of N-Methylation on Peptide Permeability

The following tables summarize quantitative data from studies on N-methylated peptides, demonstrating the significant improvements in cell permeability that can be achieved. While specific data for peptides containing this compound is limited in publicly available literature, the data for other N-methylated peptides provides a strong indication of the expected enhancements.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for N-Methylated Peptides

PeptideModificationPermeability (% Translocation)Reference
Peptide ANon-methylated precursor~6%
Peptide A'N-methylated derivative17%
Peptide BNon-methylated precursorNot specified
Peptide B'Partially methylated derivativeSignificantly more permeable

Table 2: Caco-2 Cell Permeability Data for N-Methylated Peptides

PeptideModificationApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
Cyclic Hexapeptide 1Non-methylated1
Cyclic Hexapeptide 1'N-methylated analog21
Cyclic Hexapeptide LibraryMultiple N-methylations> 10 (for 10 analogues)
Enantiomeric Polar PeptidesN-methylationVaried, suggesting carrier-mediated transport

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing an N-methylated phenylalanine residue using Boc chemistry.

Materials:

  • Boc-protected amino acids

  • This compound

  • Merrifield or PAM resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Scavengers for cleavage (e.g., thioanisole, p-cresol)

  • Cold diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling and Preparation:

    • Swell the resin in DMF for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (if not pre-loaded):

    • Couple the first Boc-protected amino acid to the resin using standard coupling procedures (e.g., DIC/HOBt in DMF).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DMF for 5 minutes (repeat twice).

    • Wash the resin with DMF (5x).

  • Coupling of this compound:

    • Due to the potential for steric hindrance with N-methylated amino acids, use a more potent coupling reagent like HATU or PyAOP.

    • Dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using the Isatin test (the Kaiser test will be negative for the secondary amine). If the coupling is incomplete, repeat the step.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

  • Chain Elongation:

    • Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 90% TFA, 5% water, 5% thioanisole) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a suitable aqueous buffer and purify by preparative reverse-phase HPLC.

    • Analyze the purified fractions by analytical HPLC and mass spectrometry.

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HATU) Neutralization->Coupling Standard AA NMe_Coupling This compound Coupling (HATU/PyAOP) Neutralization->NMe_Coupling N-Me-Phe Washing Washing Steps Coupling->Washing NMe_Coupling->Washing Washing->Deprotection Repeat for next cycle Final_Cleavage Final Cleavage (TFA Cocktail) Washing->Final_Cleavage Final cycle Purification Purification (HPLC) Final_Cleavage->Purification

Caption: Workflow for Boc-SPPS incorporating this compound.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide and control compounds (high and low permeability) dissolved in a suitable buffer

  • Plate reader for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Plate:

    • Coat the filter of the donor plate with 5 µL of the artificial membrane solution and allow it to solidify.

    • Add 150 µL of the test peptide and control solutions to the donor plate wells.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate for 4-16 hours at room temperature.

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A(t)] / [C_equilibrium]))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells

    • A is the area of the membrane

    • t is the incubation time

    • [C_A(t)] is the concentration in the acceptor well at time t

    • [C_equilibrium] is the concentration at equilibrium

Protocol 3: Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium and can assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test peptide and control compounds

  • Transepithelial electrical resistance (TEER) meter

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).

    • Perform a Lucifer yellow leakage test to confirm low paracellular permeability.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with warm transport buffer.

    • Add the test peptide solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A) (for efflux assessment):

    • Add the test peptide solution to the basolateral (donor) side and fresh transport buffer to the apical (acceptor) side.

    • Follow the same incubation and sampling procedure as the A to B assay.

  • Quantification:

    • Determine the concentration of the peptide in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the steady-state flux of the peptide across the monolayer

    • A is the surface area of the Transwell membrane

    • C₀ is the initial concentration of the peptide in the donor chamber

Signaling Pathways Targeted by Cell-Permeable Peptides

Cell-permeable peptides, once inside the cell, can be designed to modulate various intracellular signaling pathways implicated in disease. The ability to deliver peptides that can specifically interact with intracellular proteins opens up new avenues for therapeutic intervention. Below are diagrams of key signaling pathways that are often targeted.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., TNF-α, IL-1) Receptor Receptor Cytokine->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to Gene_Expression Gene Expression (Inflammation, Immunity, Survival) NFkB_nucleus->Gene_Expression

Caption: The canonical NF-κB signaling pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Downstream Downstream Targets (Cell Growth, Proliferation, Survival) mTOR->Downstream

References

Synthesis of N-Methylated Peptide Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. This modification can significantly improve a peptide's pharmacokinetic properties by increasing its metabolic stability against proteolytic degradation and enhancing membrane permeability, which can lead to oral bioavailability.[1][2] Furthermore, N-methylation introduces conformational constraints that can pre-organize the peptide into a bioactive conformation, potentially increasing binding affinity and selectivity for its target.[3]

These application notes provide a comprehensive overview of the primary methods for synthesizing N-methylated peptide libraries, including detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate strategy for their drug discovery efforts.

Data Presentation

The efficiency of on-resin N-methylation can be influenced by the chosen method, the specific amino acid residue, and the reaction conditions. The following tables summarize reported quantitative data for different N-methylation strategies.

Table 1: HPLC Purity of Crude N-Methylated Peptides Synthesized by a Time-Reduced Fukuyama-Mitsunobu Method

Peptide SequenceN-Methylated ResidueHPLC Purity of Crude Product (%)
H-Arg-(N-Me)Trp-Gly-NH2Trp96
H-Phe-(N-Me)Ala-Gly-NH2Ala92
H-Tyr-(N-Me)Gly-Phe-NH2Gly95
H-Trp-(N-Me)Val-Gly-NH2Val85
H-His-(N-Me)Phe-Gly-NH2Phe93
H-Asp-(N-Me)Gly-Trp-NH2Gly26
H-Glu-(N-Me)Gly-Trp-NH2Gly93

Data adapted from a study optimizing the Fukuyama-Mitsunobu reaction, demonstrating generally high purities for various residues, with the notable exception of aspartic acid.[1]

Table 2: Comparison of On-Resin N-Methylation Methods for a Model Peptide

N-Methylation MethodReagentsReaction TimeHPLC Purity of Crude Product (%)
Direct AlkylationLiOtBu, CH₃I~1-2 hoursVaries with sequence and conditions
Fukuyama-Mitsunobuo-NBS-Cl, collidine; DBU, dimethylsulfate~2-4 hoursGenerally high, but sequence dependent
Time-Reduced Fukuyama-Mitsunobuo-NBS-Cl, DMAP; DBU, dimethylsulfate with ultrasonic irradiation~40 minutes85

This table provides a comparative overview of common on-resin N-methylation methods. The time-reduced method shows a significant decrease in reaction time while maintaining high purity for the model peptide.[1]

Experimental Protocols

Protocol 1: On-Resin N-Methylation via Direct Alkylation

This protocol describes a direct approach to N-methylation on a solid support using a strong, non-nucleophilic base and a methylating agent.

Materials:

  • Peptide-bound resin

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium tert-butoxide (LiOtBu)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in anhydrous THF in a reaction vessel for 30 minutes.

  • Deprotonation: Drain the THF and add a solution of LiOtBu in THF (e.g., 1.5 M) to the resin. Agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the base solution and wash the resin thoroughly with anhydrous THF (3x) to remove excess base.

  • Methylation: Add a solution of methyl iodide in anhydrous DMSO to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Final Washing: Drain the methylation solution and wash the resin extensively with DMSO (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Purification: Cleave the N-methylated peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Purify the crude peptide by reverse-phase HPLC.

Workflow Diagram for Direct Alkylation

Direct_Alkylation_Workflow Start Peptide-on-Resin Swell Swell Resin (Anhydrous THF) Start->Swell Deprotonate Deprotonate (LiOtBu in THF) Swell->Deprotonate Wash1 Wash (Anhydrous THF) Deprotonate->Wash1 Methylate Methylate (CH3I in DMSO) Wash1->Methylate Wash2 Wash (DMSO, DMF, DCM) Methylate->Wash2 Dry Dry Resin Wash2->Dry Cleave Cleave & Purify Dry->Cleave End N-Methylated Peptide Cleave->End

Caption: On-resin direct N-methylation workflow.

Protocol 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction

This two-step method involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation. This method is known for its robustness and applicability to a wide range of amino acids.

Materials:

  • Peptide-bound resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 2-nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or 4-dimethylaminopyridine (DMAP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate ((CH₃)₂SO₄) or methyl p-nitrobenzenesulfonate

  • 2-Mercaptoethanol

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.

  • Nosylation:

    • Drain the DMF and wash the resin with DCM (3x).

    • Add a solution of o-NBS-Cl and collidine (or DMAP) in DCM to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the solution and wash the resin with DCM (3x) and DMF (3x).

  • Methylation:

    • Add a solution of DBU and dimethyl sulfate in DMF to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Drain the solution and wash the resin with DMF (3x).

  • Deprotection (Removal of o-NBS group):

    • Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF for 15-30 minutes.

    • Repeat the deprotection step.

  • Final Washing: Wash the resin extensively with DMF (5x) and DCM (5x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Purification: Cleave the N-methylated peptide from the resin and purify by reverse-phase HPLC.

Workflow Diagram for Fukuyama-Mitsunobu Reaction

Fukuyama_Mitsunobu_Workflow Start Peptide-on-Resin Swell Swell Resin (DMF) Start->Swell Nosylate Nosylation (o-NBS-Cl, Base) Swell->Nosylate Wash1 Wash (DCM, DMF) Nosylate->Wash1 Methylate Methylation (DBU, (CH3)2SO4) Wash1->Methylate Wash2 Wash (DMF) Methylate->Wash2 Deprotect o-NBS Deprotection (2-Mercaptoethanol, DBU) Wash2->Deprotect Wash3 Final Wash (DMF, DCM) Deprotect->Wash3 Dry Dry Resin Wash3->Dry Cleave Cleave & Purify Dry->Cleave End N-Methylated Peptide Cleave->End

Caption: On-resin Fukuyama-Mitsunobu N-methylation workflow.

Protocol 3: Submonomer Synthesis for N-Alkylated Peptide Libraries

The submonomer synthesis approach is particularly useful for creating libraries of N-alkylated peptides, including N-methylated peptides and peptoids. This method involves a two-step monomer addition cycle.

Materials:

  • Amine-functionalized solid support (e.g., Rink amide resin)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • A library of primary amines (including methylamine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the amine-functionalized resin in DMF.

  • Acylation (Step 1):

    • Add a solution of bromoacetic acid and DIC in DMF to the resin.

    • Agitate for 30-60 minutes at room temperature.

    • Drain and wash the resin with DMF (3x).

  • Displacement (Step 2):

    • Add a solution of the desired primary amine (e.g., methylamine for N-methylation) in DMF to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Library Synthesis (Split-and-Pool):

    • For library synthesis, after the acylation step, the resin is split into multiple reaction vessels.

    • A different primary amine is added to each vessel in the displacement step.

    • After the displacement and washing, the resin from all vessels is pooled together.

    • This split-pool cycle is repeated for each position in the peptide sequence to generate a one-bead-one-compound library.

  • Cleavage and Purification: Cleave the final products from the resin and purify as needed.

Workflow Diagram for Submonomer Synthesis

Submonomer_Synthesis_Workflow Start Amine-Resin Acylation Acylation (Bromoacetic Acid, DIC) Start->Acylation Wash1 Wash (DMF) Acylation->Wash1 Split Split Resin Wash1->Split Displacement1 Displacement (Amine 1) Split->Displacement1 Vessel 1 Displacement2 Displacement (Amine 2) Split->Displacement2 Vessel 2 DisplacementN Displacement (Amine N) Split->DisplacementN Vessel N Pool Pool Resin Displacement1->Pool Displacement2->Pool DisplacementN->Pool Wash2 Wash (DMF, DCM) Pool->Wash2 Repeat Repeat Cycle or Cleave Wash2->Repeat End N-Alkylated Peptide Library Repeat->End

Caption: Split-and-pool submonomer synthesis workflow.

Application in Signaling Pathways: Inhibition of Calcineurin-NFAT Signaling by Cyclosporin A

N-methylated peptides are valuable tools for modulating protein-protein interactions and enzymatic activity. A prominent example is the naturally occurring, multiply N-methylated cyclic peptide, Cyclosporin A (CsA). CsA is a potent immunosuppressant that functions by inhibiting the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.

Signaling Pathway Diagram: Cyclosporin A Inhibition

Calcineurin_NFAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_Influx Ca2+ Influx TCR->Ca_Influx Signal Calcineurin Calcineurin (Phosphatase) Ca_Influx->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Cyclophilin Cyclophilin CsA_Complex CsA-Cyclophilin Complex Cyclophilin->CsA_Complex CsA Cyclosporin A (N-Methylated Peptide) CsA->Cyclophilin CsA_Complex->Calcineurin Inhibits NFAT_n NFAT NFAT->NFAT_n Translocation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_n->Gene_Transcription Promotes T_Cell_Activation T-Cell Activation Gene_Transcription->T_Cell_Activation

Caption: Cyclosporin A inhibits T-cell activation.

This pathway illustrates how the N-methylated peptide Cyclosporin A, by binding to cyclophilin, forms a complex that inhibits calcineurin. This prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking the transcription of genes required for T-cell activation, such as Interleukin-2 (IL-2). This example highlights the profound impact that N-methylated peptides can have on cellular signaling and their potential as therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency with Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Boc-N-Me-Phe-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound notoriously difficult?

A1: The low coupling efficiency of this compound is primarily attributed to two factors:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the N-terminus, combined with the N-methyl group and the phenyl side chain, creates significant steric hindrance around the carboxylic acid. This bulkiness impedes the approach of the activating agent and the incoming amine, slowing down the reaction rate.[1][2][3]

  • Reduced Nucleophilicity of the N-terminal Amine: When coupling to an N-methylated amino acid residue, the N-methyl group on the resin-bound peptide's N-terminus reduces its nucleophilicity compared to a primary amine, further hindering the reaction.[3]

Q2: What are the most effective coupling reagents for this compound?

A2: High-reactivity coupling reagents are essential to overcome the steric hindrance of this compound. Onium salt-based reagents (uronium/aminium and phosphonium salts) are generally more effective than carbodiimides.[4] Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective reagents for difficult couplings, including those involving N-methylated amino acids.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient coupling reagent, comparable in reactivity to HATU.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt reagent effective for sterically hindered couplings.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with high reactivity, comparable to HATU, and improved safety profile as it does not release explosive byproducts.

Q3: Can I use standard carbodiimide reagents like DCC or DIC?

A3: While DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) can be used, they are generally less effective for sterically hindered amino acids like this compound when used alone. Their efficiency can be improved by using them in conjunction with additives such as:

  • HOBt (1-Hydroxybenzotriazole): A common additive that suppresses racemization and improves coupling efficiency.

  • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt, leading to faster and more complete couplings.

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safe and highly effective alternative to HOBt and HOAt.

Q4: How can I monitor the progress of a difficult coupling reaction with this compound?

A4: Traditional monitoring methods like the Kaiser test are not suitable for N-methylated amino acids as they do not react with ninhydrin to produce the characteristic blue color. Alternative methods include:

  • Bromophenol Blue Test: A colorimetric test where a blue to green color indicates an incomplete reaction, and a yellow color signifies completion.

  • HPLC and LC-MS Analysis: Taking a small aliquot of the resin, cleaving the peptide, and analyzing it by HPLC or LC-MS provides the most accurate assessment of coupling completion.

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is a highly recommended strategy for difficult couplings, such as with this compound, to ensure the reaction goes to completion and to minimize the formation of deletion sequences.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Reaction Inefficient coupling reagent.Switch to a high-reactivity onium salt reagent like HATU, HCTU, or COMU.
Insufficient activation time.Allow for a pre-activation step of 5-15 minutes before adding the activated amino acid solution to the resin.
Steric hindrance.Perform a "double coupling" to drive the reaction to completion. Consider using microwave-assisted peptide synthesis to increase reaction kinetics.
Poor solvation or peptide aggregation.Switch from DMF to a more polar solvent like NMP (N-Methyl-2-pyrrolidone) or add a small amount of DMSO.
Presence of Deletion Sequences in Final Peptide Incomplete coupling in the previous cycle.Implement the solutions for "Low Coupling Yield". Ensure complete deprotection of the preceding amino acid.
Unreacted amines remaining after coupling.After an incomplete coupling, "cap" the unreacted amines using acetic anhydride and a base like DIPEA to prevent them from reacting in subsequent cycles.
Racemization of the Amino Acid Overly reactive coupling conditions.Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow the rate of racemization.
Prolonged activation time.Minimize the pre-activation time before adding the amine component.
Inappropriate base.Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA, and use the minimum necessary amount.

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of coupling sterically hindered amino acids. The following table summarizes reported coupling yields for different reagent combinations.

Coupling ReagentAdditiveBaseTypical Yield (%)Notes
HATU-DIPEA/NMM>95%Highly recommended for N-methylated amino acids.
HCTU-DIPEA/NMM>95%Similar performance to HATU.
PyBOP-DIPEA/NMM>90%Effective phosphonium salt reagent.
COMU-DIPEA/NMM>95%Excellent reactivity with an improved safety profile.
DICHOBtDIPEA/NMM70-90%Efficiency is highly sequence-dependent.
DICHOAtDIPEA/NMM85-95%HOAt significantly improves efficiency over HOBt.
PyBrOP-DIPEA>95%Very high reactivity, but should be used with caution due to potential side reactions.

Note: Yields are illustrative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines the coupling of this compound to a free amine on a resin support.

  • Resin Preparation: Swell the resin with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Pre-activation: Allow the activation mixture to stand for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated mixture to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Wash a small sample of resin beads and perform a Bromophenol Blue test to check for completion.

  • Washing: Once the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x), and then Methanol (3x) to remove excess reagents and byproducts.

  • Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 2-6 ("double coupling").

Protocol 2: Monitoring Coupling via the Bromophenol Blue Test
  • Sample Preparation: Remove a small sample of resin beads from the reaction vessel and wash them thoroughly with methanol.

  • Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 ml of DMF.

  • Procedure: Add 2 ml of the test solution to the washed resin beads.

  • Observation: Observe the color of the suspension.

    • Blue to Green: Incomplete coupling (free secondary amine present). Recoupling is necessary.

    • Yellow: Complete coupling (no free secondary amine).

Visualizations

G Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Yield with This compound reagent Inefficient Coupling Reagent? start->reagent Check solution1 Switch to High-Reactivity Reagent (HATU, HCTU, COMU) reagent->solution1 Yes conditions Suboptimal Reaction Conditions? reagent->conditions No end Improved Coupling Efficiency solution1->end solution2 Perform Double Coupling conditions->solution2 Yes solution3 Consider Microwave Synthesis conditions->solution3 Consider monitoring Inaccurate Monitoring? conditions->monitoring No solution2->end solution3->end solution4 Use Bromophenol Blue Test or Cleavage + HPLC/MS monitoring->solution4 Yes monitoring->end No solution4->end

Caption: Troubleshooting logic for improving this compound coupling.

G SPPS Cycle for this compound Incorporation A Start: Resin with Free N-terminal Amine B Prepare Activation Mixture: This compound + HATU + DIPEA A->B C Pre-activate for 5-10 min B->C D Couple to Resin (2-4h) C->D E Monitor with Bromophenol Blue D->E E->D Incomplete (Recouple) F Wash Resin (DMF, DCM, MeOH) E->F Complete G Boc Deprotection (TFA/DCM) F->G H Neutralization (DIPEA) G->H I Ready for Next Coupling Cycle H->I

Caption: Experimental workflow for SPPS incorporating this compound.

References

preventing racemization of N-methylated amino acids during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization during the critical step of coupling N-methylated amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a particular problem for N-methylated amino acids?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of D and L enantiomers from a single, pure starting enantiomer.[1] In peptide synthesis, this results in diastereomeric peptide impurities that can be difficult to separate and may drastically alter or eliminate the peptide's biological activity.[2] While N-acyl N-methylamino acids cannot form the common oxazolone (azlactone) intermediates responsible for racemization in standard amino acids, they are prone to racemization through an alternative pathway involving an oxazolium-5-oxide intermediate.[3] This intermediate is planar and loses its chiral information, leading to racemization upon nucleophilic attack by the incoming amine.[3]

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: The primary mechanism involves the activation of the carboxyl group, followed by cyclization to form a planar, achiral oxazolium-5-oxide intermediate.[3] The proton at the chiral center is not abstracted directly. Instead, the loss of stereochemistry occurs at the intermediate stage. When the amine component of the coupling reaction attacks this intermediate, it can do so from either face, resulting in both the desired L-peptide and the undesired D-diastereomer.

G cluster_mech Racemization Mechanism via Oxazolium Intermediate A N-Acyl-N-Methyl Amino Acid (L-form) B Activated Intermediate A->B Activation (Coupling Reagent) C Planar Oxazolium Intermediate (Achiral) B->C Cyclization D Peptide Product (L-Dipeptide) C->D Nucleophilic Attack E Racemized Product (D-Dipeptide) C->E Nucleophilic Attack F Amine Nucleophile F->C

Caption: Racemization pathway for N-methylated amino acids.

Q3: Which factors have the most significant impact on racemization during these couplings?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Highly reactive reagents can accelerate the formation of the oxazolium intermediate.

  • Additives: Reagent additives like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-hydroxy-7-azabenzotriazole) are more effective at suppressing racemization than the traditional HOBt (1-hydroxybenzotriazole).

  • Base: The type and amount of base are crucial. Strong, non-hindered bases can promote racemization. Using a weaker or more sterically hindered base like sym-collidine is often recommended.

  • Solvent: Polar solvents can promote racemization.

  • Temperature: Higher temperatures, while increasing reaction rates, can also increase the rate of racemization.

  • Salts: The presence of salts, such as triethylamine hydrochloride formed during the reaction, can significantly increase racemization.

Troubleshooting Guide

Issue 1: My peptide containing an N-methylated residue shows significant diastereomeric impurity. How do I troubleshoot this?

This guide provides a systematic approach to identifying and resolving the source of racemization.

G cluster_reagent Reagent Strategy cluster_base Base Strategy cluster_conditions Conditions Strategy cluster_protocol Protocol Strategy start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent r_q Using Carbodiimide/HOBt or a standard Uronium salt? reagent->r_q base Step 2: Optimize Base Selection & Stoichiometry b_q Using DIPEA or NMM? base->b_q conditions Step 3: Adjust Reaction Conditions (Temp & Solvent) c_q Running at RT or higher? Using a polar solvent like DMF? conditions->c_q protocol Step 4: Review Protocol (Pre-activation & Time) p_q Long pre-activation time? protocol->p_q end Racemization Minimized r_a Switch to COMU, HATU, or PyAOP. Use Oxyma Pure or HOAt as an additive instead of HOBt. r_q->r_a r_a->base b_a Switch to a weaker/hindered base like sym-collidine. Use minimal equivalents necessary for the reaction. b_q->b_a b_a->conditions c_a Lower temperature to 0°C. Consider less polar solvents if compatible with your synthesis. c_q->c_a c_a->protocol p_a Minimize or eliminate pre-activation time. Monitor reaction closely to avoid extended reaction times. p_q->p_a p_a->end

Caption: A logical workflow for troubleshooting high racemization levels.

Issue 2: Which coupling reagent should I choose for a particularly difficult N-methylated coupling?

For sterically hindered couplings, such as coupling an N-methyl amino acid onto another N-methyl amino acid, more potent reagents are required. However, high reactivity must be balanced with low racemization potential.

  • Phosphonium Salts: Reagents like PyBroP and PyAOP are highly effective for coupling sterically hindered and N-methylated amino acids.

  • Uronium Salts: COMU and HATU are excellent choices, demonstrating high coupling efficiency with reduced racemization, especially when compared to older reagents like HBTU. COMU, in particular, is noted for its high efficiency and safety profile as it does not contain explosive HOBt/HOAt moieties.

  • Specialty Reagents: For cases where minimizing racemization is the absolute priority, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is known for its remarkable resistance to this side reaction.

Quantitative Data Summary

The selection of coupling reagents and additives significantly affects the degree of racemization. The tables below summarize the comparative performance of various methods.

Table 1: Effect of Coupling Additives on Racemization

Coupling Reagent BaseAdditiveSolvent% D-Isomer Formed
DICHOBtDMFHigh
DICHOAtDMFLow
DICOxymaPureDMFVery Low
DICOxyma-BDMFLowest
Data adapted from publicly available information and general findings in peptide chemistry.

Table 2: Racemization in Z-Ala-MeLeu + Gly-OBzl Coupling

Coupling MethodSalt Present% Racemization (L,D-isomer)
Mixed AnhydrideYes (Et3N·HCl)39%
DCCIYes (Et3N·HCl)21%
EEDQYes (Et3N·HCl)2.8%
DCCI / HONSuYes (Et3N·HCl)0%
DCCI / HONSuNo0%
EEDQNo<1%
Data sourced from a study on model peptides.

Experimental Protocols

Protocol 1: General Protocol for Low-Racemization Coupling of Fmoc-N-Methyl-AA on Solid Phase

This protocol uses COMU, a highly efficient and low-racemization coupling reagent, suitable for difficult couplings.

G start Start: Resin with free N-terminal amine wash1 Wash resin with DMF (3-5 times) start->wash1 activation Prepare Activation Solution: - Fmoc-N-Me-AA (3 eq) - COMU (3 eq) - DIPEA (6 eq) in DMF wash1->activation preactivate Pre-activate mixture (1-2 minutes) activation->preactivate coupling Add activated solution to resin. Agitate for 1-2 hours at RT. preactivate->coupling monitor Monitor coupling completion (Chloranil or Bromophenol Blue test) coupling->monitor wash2 Wash resin with DMF (5 times) monitor->wash2 end End: N-Methyl-AA coupled wash2->end

Caption: Solid-phase coupling workflow using COMU.

Methodology:

  • Resin Preparation: Following the removal of the N-terminal Fmoc group from the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 equivalents relative to resin loading), COMU (3 equivalents), and a suitable base like DIPEA (6 equivalents) in DMF. Allow this mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the reaction vessel at room temperature for 1-2 hours. For particularly challenging couplings, the reaction time can be extended, or a second coupling can be performed.

  • Monitoring: As the Kaiser test is unreliable for the secondary amine of N-methylated residues, use an alternative test like the Chloranil test or the Bromophenol Blue test to monitor the reaction's completion.

  • Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF (at least 5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Quantification of Racemization by Chiral HPLC after Hydrolysis

This protocol provides a method to determine the percentage of D-isomer in a synthetic peptide sample.

  • Peptide Hydrolysis:

    • Place approximately 0.5-1.0 mg of the purified peptide into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under vacuum.

    • Redissolve the resulting amino acid residue in HPLC-grade water.

  • Sample Preparation for HPLC:

    • The hydrolyzed sample containing a mixture of amino acids is now ready for analysis. Dilute as necessary with the mobile phase starting buffer.

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral HPLC column designed for amino acid enantiomer separation (e.g., a ligand-exchange or crown ether-based column).

    • Mobile Phase: An isocratic or gradient system appropriate for the chosen column. A common mobile phase for ligand-exchange columns is an aqueous solution of copper (II) sulfate.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the L- and D-isomers of the N-methylated amino acid by comparing retention times with authentic standards if available.

    • Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] x 100

References

Technical Support Center: Troubleshooting Aggregation in Peptides with Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptides containing N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH).

Frequently Asked Questions (FAQs)

Q1: Why is peptide aggregation a common problem when using this compound?

A1: Several factors contribute to peptide aggregation during synthesis with this compound:

  • Steric Hindrance: The N-methyl group on the phenylalanine residue creates significant steric bulk. This hindrance can slow down coupling reactions, providing more time for peptide chains to interact and aggregate.[1]

  • Hydrophobicity: The phenyl side chain of phenylalanine is inherently hydrophobic. In sequences containing multiple hydrophobic residues, this can lead to interchain associations and the formation of insoluble aggregates.

  • Secondary Structure Formation: Growing peptide chains can adopt secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds. The presence of N-methylated residues can disrupt these hydrogen bonds, but aggregation can still occur, especially in hydrophobic sequences.[2]

Q2: What are the initial signs of aggregation during solid-phase peptide synthesis (SPPS)?

A2: Early indicators of on-resin aggregation include:

  • Poor resin swelling.

  • Slow or incomplete deprotection and coupling reactions.

  • A positive Kaiser test after a prolonged coupling time, indicating unreacted free amines.

Q3: Can N-methylation itself be a strategy to reduce aggregation?

A3: Yes, paradoxically, while the coupling of N-methylated amino acids can be challenging, their incorporation into a peptide sequence can disrupt the hydrogen bonding patterns that lead to the formation of β-sheet structures, a primary driver of aggregation. This can increase the solubility of the final peptide.

Q4: Which coupling reagents are most effective for the sterically hindered this compound?

A4: For sterically hindered N-methylated amino acids, high-reactivity uronium/aminium or phosphonium salt-based coupling reagents are strongly recommended. Reagents like HATU and HCTU are generally more effective than standard carbodiimides (e.g., DIC/HOBt).[1][3] PyAOP is also a highly effective phosphonium-based reagent for such challenging couplings.[3]

Troubleshooting Guides

Issue 1: Incomplete or Slow Coupling of this compound

Potential Cause: Steric hindrance from the N-methyl group is the primary reason for difficult couplings.

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Utilize a High-Reactivity Coupling Reagent: Switch from standard reagents (e.g., HBTU, DIC/HOBt) to more potent activators like HATU or HCTU.Faster and more complete amide bond formation, leading to higher coupling efficiency and reduced risk of deletion sequences.
2. Double Couple: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.Drives the reaction closer to completion, especially for difficult sequences.
3. Increase Reaction Temperature: Perform the coupling reaction at an elevated temperature (e.g., 40-50°C).Increased kinetic energy can help overcome the activation barrier caused by steric hindrance.
4. Extend Coupling Time: Increase the duration of the coupling reaction (e.g., from 1-2 hours to 4 hours or overnight).Allows more time for the sterically hindered reaction to proceed to completion.
Issue 2: On-Resin Peptide Aggregation

Potential Cause: Interchain hydrogen bonding and hydrophobic interactions between growing peptide chains.

Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Modify the Solvent System: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties. Alternatively, add a chaotropic agent or a solvent that disrupts hydrogen bonds, such as up to 25% Dimethyl Sulfoxide (DMSO) to DMF.Improved resin swelling and solvation of the peptide chains, disrupting intermolecular hydrogen bonds and improving reaction kinetics.
2. Introduce Chaotropic Agents: Wash the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF, prior to the coupling step.Disruption of secondary structures and improved solubility of the peptide chains on the resin.
3. Employ "Magic Mixture": For severe aggregation, use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate at 55°C for acylation.This powerful solvent mixture can overcome extreme cases of on-resin aggregation.
4. Use a Low-Loading Resin: Re-synthesize the peptide on a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g).Increases the distance between peptide chains on the solid support, reducing the likelihood of intermolecular interactions.
5. Incorporate Backbone Protection: If the sequence is known to be difficult, re-synthesize the peptide incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a nearby amide nitrogen. These groups physically disrupt interchain hydrogen bonding.Prevention of β-sheet formation and significantly improved synthesis efficiency.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance in the Synthesis of Acyl Carrier Protein (65-74)

This table provides a comparative analysis of crude peptide purity achieved with different coupling reagents and times, illustrating the superior performance of HATU and HCTU for potentially difficult sequences.

Coupling ReagentCoupling TimeCrude Purity (%)
PyBOP 2 x 1 min48.11
2 x 20 min70.27
HATU 2 x 1 min83.63
2 x 20 min79.91
HCTU 2 x 1 min79.86
2 x 20 min80.52

Data is for the synthesis of the 65-74 fragment of acyl carrier protein and serves as a general indicator of reagent efficiency.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol outlines a method for coupling the sterically hindered this compound to a resin-bound peptide amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-4 equivalents relative to resin loading)

  • HATU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in NMP or DMF.

  • Deprotection: If necessary, remove the N-terminal protecting group of the resin-bound peptide using standard protocols (e.g., 25-50% TFA in DCM for Boc-SPPS).

  • Washing: Wash the resin thoroughly with NMP or DMF to remove residual deprotection reagents.

  • Neutralization: Neutralize the resin with a 5-10% solution of DIEA in NMP or DMF.

  • Washing: Wash the resin again with NMP or DMF.

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in NMP or DMF. Add DIEA to the mixture and allow it to activate for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction for completeness using a suitable test (e.g., bromophenol blue test for N-methylated amines, as the Kaiser test gives a false negative).

  • Washing: Once the coupling is complete, wash the resin thoroughly with NMP or DMF to remove excess reagents and byproducts.

Mandatory Visualizations

Troubleshooting_Aggregation Troubleshooting Workflow for this compound Aggregation start Start: Incomplete Coupling or Signs of Aggregation coupling_reagent Use High-Reactivity Coupling Reagent (e.g., HATU, HCTU) start->coupling_reagent solvent_mod Modify Solvent System (NMP or DMF/DMSO) start->solvent_mod If aggregation is visible chaotropic_agent Add Chaotropic Agent (e.g., LiCl) start->chaotropic_agent Proactive measure check_completion Check Coupling Completion coupling_reagent->check_completion After coupling double_couple Perform Double Coupling double_couple->check_completion increase_temp Increase Coupling Temperature (40-50°C) increase_temp->check_completion solvent_mod->coupling_reagent chaotropic_agent->coupling_reagent check_completion->double_couple No check_completion->increase_temp If still incomplete problem_solved Problem Resolved: Continue Synthesis check_completion->problem_solved Yes severe_aggregation Severe Aggregation Persists check_completion->severe_aggregation Persistent failure severe_aggregation->problem_solved No, consult specialist backbone_protection Re-synthesize with Backbone Protection (Hmb/Dmb) or Low-Loading Resin severe_aggregation->backbone_protection Yes backbone_protection->problem_solved

Caption: A logical workflow for troubleshooting aggregation issues with this compound.

Coupling_Reagent_Mechanism Mechanism of Action for HATU Coupling Reagent cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA This compound (Carboxylic Acid) Active_Ester Highly Reactive OAt-Active Ester Boc_AA->Active_Ester HATU HATU HATU->Active_Ester DIEA DIEA (Base) DIEA->Active_Ester abstracts proton New_Peptide_Bond New Peptide Bond Formation Active_Ester->New_Peptide_Bond Peptide_Resin Peptide-Resin (Free Amine) Peptide_Resin->New_Peptide_Bond nucleophilic attack

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

References

Technical Support Center: Optimizing Boc-N-Me-Phe-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Boc-N-Me-Phe-OH deprotection. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving efficient and clean removal of the Boc protecting group from N-methylated phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for deprotecting this compound?

The most common methods for Boc deprotection of amino acids, including N-methylated variants, are acidic treatments. The two most standard protocols involve:

  • Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). A typical mixture is 25-50% TFA in DCM.

  • Hydrogen chloride (HCl) , often as a 4M solution in an anhydrous solvent like 1,4-dioxane.[1][2][3]

Q2: I'm observing incomplete deprotection. What should I do?

Incomplete deprotection can result from insufficient acid strength, concentration, or reaction time.[4] To address this:

  • Increase reaction time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.[4]

  • Increase acid concentration: If a lower concentration of TFA was used, it can be increased (e.g., from 25% to 50%).

  • Elevate temperature cautiously: Gentle warming can sometimes drive the reaction to completion, but be mindful of potential side reactions.

Q3: What are the primary side reactions during the deprotection of this compound?

The main side reactions of concern are:

  • Alkylation: The tert-butyl cation generated during the acidic cleavage is an electrophile that can alkylate electron-rich aromatic rings, such as the phenyl ring of phenylalanine. The use of scavengers is highly recommended to prevent this.

  • Racemization: Acidic conditions, especially if harsh or prolonged, can lead to the epimerization of the chiral center, resulting in a mixture of L- and D-isomers.

  • Peptide bond cleavage: In the context of a larger peptide, prolonged exposure to strong acids can lead to the hydrolysis of amide bonds, though this is less common under standard Boc deprotection conditions.

Q4: How can I minimize racemization during deprotection?

To minimize racemization:

  • Use the mildest effective acidic conditions: Opt for shorter reaction times and lower temperatures.

  • Choose the appropriate acid: 4M HCl in dioxane is often considered a milder alternative to high concentrations of TFA and may be less prone to causing racemization.

  • Avoid elevated temperatures: Perform the deprotection at 0 °C or room temperature whenever possible.

Q5: Are there alternative, milder deprotection methods available?

Yes, for substrates sensitive to strong acids, several alternative methods can be employed:

  • p-Toluenesulfonic acid (p-TsOH): This can be used in solvents like toluene, often with microwave irradiation to accelerate the reaction.

  • Oxalyl chloride in methanol: This provides a mild method for deprotection at room temperature.

  • Thermal deprotection: In some cases, heating the substrate in a suitable solvent can effect the removal of the Boc group without an acid catalyst, although this may require high temperatures.

  • Mechanochemical methods: Grinding the Boc-protected amine with p-TsOH in a ball mill offers a solvent-free and rapid deprotection option.

Troubleshooting Guide

Symptom / Problem Potential Cause Recommended Action / Solution
Low yield of deprotected product Incomplete deprotection.Increase reaction time or acid concentration. Monitor reaction progress by TLC or LC-MS.
Degradation of the product.Use milder conditions (e.g., lower temperature, shorter reaction time, or a milder acid like 4M HCl in dioxane).
Multiple peaks on HPLC/Chiral chromatography Racemization has occurred.Confirm by comparing with a standard if available. Use milder deprotection conditions (e.g., 4M HCl in dioxane at 0 °C). Analyze the chirality of the starting material.
Mass spectrum shows a peak with +56 Da compared to the desired product Alkylation of the phenyl ring by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture.
Starting material remains after the reaction Insufficient deprotection conditions.Increase the equivalents of acid, reaction time, or consider gentle heating. Ensure anhydrous conditions.

Quantitative Data Summary

The following tables summarize reaction conditions for various Boc deprotection methods. Note that direct comparative data for this compound is limited in the literature; therefore, data for analogous N-methylated amino acids and other relevant substrates are included for reference.

Table 1: Acidic Deprotection Methods

Method Reagents & Solvent Temperature Time Typical Yield Substrate Reference
TFA/DCM 25-50% TFA in DCM0 °C to RT20-60 min>95%Boc-Phe-Phe-OH
HCl/Dioxane 4M HCl in Dioxane0 °C to RT15-60 min>95%Various Boc-amino acid derivatives
p-TsOH (MW) 2 equiv. p-TsOH in TolueneMicrowave (720W)30-45 sHighBoc-N-Me-Leu-OH

Table 2: Alternative Deprotection Methods

Method Reagents & Solvent Temperature Time Typical Yield Substrate Reference
Oxalyl Chloride Oxalyl chloride in MethanolRoom Temperature1-4 hup to 90%Various N-Boc compounds
Thermal (Flow) Methanol or Trifluoroethanol200-240 °C30 min>90%N-Boc aniline
Mechanochemical 2 equiv. p-TsOH (neat)Room Temperature10 min>98%Various Boc-protected amines

Experimental Protocols

Protocol 1: Deprotection using TFA/DCM with Scavengers
  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Deprotection Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Add the pre-chilled cleavage cocktail to the dissolved substrate (typically 10 mL per gram of substrate).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to ensure complete consumption of the starting material.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotoevaporation).

  • Isolation: Add cold diethyl ether to the residue to precipitate the deprotected product as its trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using 4M HCl in Dioxane
  • Preparation: Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Addition of Acid: To the stirred solution, add 4M HCl in 1,4-dioxane (typically 4-10 equivalents).

  • Reaction: Stir the reaction at room temperature for 30 minutes to 4 hours. For sensitive substrates, the reaction can be performed at 0 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction is complete within 30 minutes.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Isolation: Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Rapid Deprotection using p-TsOH under Microwave Irradiation

This protocol is adapted from a procedure for Boc-N-Me-Leu-OH and should be optimized for this compound.

  • Preparation: In a microwave-safe vessel, combine this compound (1 mmol) and p-toluenesulfonic acid (p-TsOH) (2 mmol) in toluene (5 mL).

  • Microwave Irradiation: Expose the mixture to microwave irradiation (e.g., 720W) for 30-45 seconds.

  • Monitoring: After irradiation, check for completion by TLC or LC-MS.

  • Work-up: After cooling, the resulting p-toluenesulfonate salt can be used directly or neutralized. To obtain the free amine, add 10% Na2CO3 solution to neutralize the salt and extract with an organic solvent like ethyl acetate. Wash the organic layer with water, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Visual Guides

Deprotection_Workflow General Experimental Workflow for this compound Deprotection cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up and Isolation start Dissolve this compound in anhydrous solvent cool Cool solution to 0°C (optional, for milder conditions) start->cool add_reagent Add deprotection reagent (e.g., TFA, HCl/Dioxane) cool->add_reagent stir Stir at specified temperature (0°C to RT) add_reagent->stir monitor Monitor reaction by TLC or LC-MS stir->monitor monitor->stir Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete precipitate Precipitate product with anti-solvent (e.g., diethyl ether) concentrate->precipitate isolate Isolate by filtration, wash, and dry precipitate->isolate end end isolate->end Obtain Deprotected Product (Amine Salt)

A general experimental workflow for Boc deprotection.

Troubleshooting_Tree Troubleshooting Decision Tree for Boc Deprotection cluster_issues Observed Issues cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products cluster_solutions_low_yield Solutions for Low Yield start Analyze reaction outcome (TLC, LC-MS, NMR) incomplete Incomplete Deprotection (Starting material remains) start->incomplete Incomplete? side_products Side Products Observed start->side_products Side Products? low_yield Low Yield start->low_yield Low Yield? success success start->success Clean & Complete increase_time Increase reaction time incomplete->increase_time increase_acid Increase acid concentration incomplete->increase_acid increase_temp Gently increase temperature incomplete->increase_temp add_scavenger Add scavengers (TIS) for +56 Da adduct side_products->add_scavenger milder_conditions Use milder conditions (lower temp, shorter time) for racemization side_products->milder_conditions alt_method Consider alternative methods (e.g., p-TsOH, Oxalyl Chloride) side_products->alt_method check_incomplete Address incomplete reaction low_yield->check_incomplete check_side_products Address side product formation low_yield->check_side_products optimize_workup Optimize workup and isolation low_yield->optimize_workup

A decision tree for troubleshooting common deprotection issues.

References

Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides Containing Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with hydrophobic peptides, specifically those incorporating the Boc-N-Me-Phe-OH (N-tert-butoxycarbonyl-N-methyl-L-phenylalanine) residue. Here, you will find practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome these common experimental hurdles.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter when dissolving and handling hydrophobic peptides containing this compound.

Q1: My hydrophobic peptide containing this compound will not dissolve in aqueous buffers. What is the first step?

Hydrophobic peptides, particularly those with a high percentage of nonpolar residues like Phenylalanine and the bulky, hydrophobic Boc protecting group, often exhibit poor solubility in aqueous solutions.[1][2] The incorporation of N-methylation can sometimes increase aqueous solubility, but this is not always sufficient to overcome the hydrophobicity of the entire peptide.[3][4]

The recommended initial approach is to first dissolve the peptide in a minimal amount of a suitable organic solvent before titrating it into your aqueous buffer.

Q2: Which organic co-solvent should I choose for my peptide?

The choice of organic co-solvent is critical and depends on the peptide's sequence and the downstream application. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for many hydrophobic compounds.[1] However, it's crucial to be aware of its potential incompatibilities.

Key Considerations for Co-Solvent Selection:

  • DMSO: A powerful solvent, but it can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues. For cellular assays, the final DMSO concentration should generally be kept below 1% (v/v) to avoid cytotoxicity.

  • Dimethylformamide (DMF): A good alternative to DMSO, especially for peptides containing oxidation-sensitive residues.

  • Acetonitrile (ACN): Often used in reversed-phase HPLC for peptide purification and can be an effective solubilizing agent.

  • Isopropanol (IPA) and Ethanol (EtOH): These polar, protic solvents can also be effective for some hydrophobic peptides.

Q3: I've dissolved my peptide in an organic solvent, but it precipitates when I add my aqueous buffer. What should I do?

This is a common issue and indicates that the final concentration of the organic co-solvent is too low to maintain the peptide's solubility in the aqueous environment. Here are some troubleshooting steps:

  • Slow Addition: Add the peptide stock solution dropwise into the aqueous buffer while vortexing or stirring gently. This prevents localized high concentrations of the peptide that can lead to aggregation and precipitation.

  • Increase Co-solvent Concentration: You may need to increase the final percentage of the organic co-solvent in your aqueous solution. However, always consider the tolerance of your specific assay to the organic solvent.

  • Prepare a More Dilute Solution: Attempt to prepare a more dilute final concentration of your peptide.

  • Sonication: Use a bath sonicator to help break up aggregates and improve dissolution. Use short bursts on ice to prevent heating and potential degradation of the peptide.

Q4: Can adjusting the pH of my buffer improve the solubility of my this compound containing peptide?

Yes, pH adjustment can be a very effective strategy. The solubility of a peptide is generally lowest at its isoelectric point (pI), the pH at which it has no net charge. By adjusting the pH of the buffer away from the pI, you can increase the peptide's net charge, which typically enhances its solubility in aqueous solutions.

  • For acidic peptides (net negative charge): Try dissolving them in a basic buffer (e.g., 0.1 M ammonium bicarbonate).

  • For basic peptides (net positive charge): An acidic buffer (e.g., 0.1% acetic acid) may improve solubility.

To determine the charge of your peptide, you can calculate it based on the pKa values of the amino acid side chains, the N-terminus, and the C-terminus.

Q5: Are there any other methods I can try if co-solvents and pH adjustment are not effective?

If standard methods fail, you can explore the use of chaotropic agents or surfactants.

  • Chaotropic Agents: Guanidine hydrochloride (GuHCl) or urea can be very effective in solubilizing highly aggregated or "gelling" peptides by disrupting hydrogen bonds and hydrophobic interactions. Note that these are denaturing agents and may need to be removed or significantly diluted for biological assays.

  • Surfactants: Surfactants can enhance the solubility and permeability of peptides. They can be particularly useful in formulations for drug delivery.

Q6: Does the N-methylation of the Phenylalanine residue affect solubility?

Counterintuitively, N-methylation can lead to an increase in aqueous solubility despite also increasing lipophilicity. This is thought to be due to conformational changes that increase the water-accessible polar surface area. However, for some peptides, especially cyclic ones, N-methylation can decrease aqueous solubility.

Data Presentation

The following tables summarize key information for selecting appropriate solvents and understanding the properties of this compound.

Table 1: Common Organic Co-Solvents for Hydrophobic Peptides

SolventAbbreviationPropertiesKey Considerations
Dimethyl SulfoxideDMSOStrong polar aprotic solvent.Can oxidize Cysteine and Methionine residues. May be cytotoxic at concentrations >1% in cell-based assays.
DimethylformamideDMFPolar aprotic solvent.A good alternative to DMSO for oxidation-sensitive peptides.
AcetonitrileACNPolar aprotic solvent.Commonly used in reversed-phase HPLC for peptide purification.
IsopropanolIPAPolar protic solvent.Can be effective for some hydrophobic peptides.
EthanolEtOHPolar protic solvent.May be used as a co-solvent to improve solubility.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight279.33 g/mol
Melting Point87 °C
LogP3.45

Experimental Protocols

This section provides detailed methodologies for key experiments related to improving the solubility of hydrophobic peptides.

Protocol 1: Solubilization of a Hydrophobic Peptide using an Organic Co-Solvent (DMSO)

Objective: To prepare a stock solution of a hydrophobic peptide containing this compound for use in biological assays.

Materials:

  • Lyophilized hydrophobic peptide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, Tris)

  • Sterile, low-retention microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Vortexing: Vortex the vial for 30-60 seconds to aid dissolution.

  • Sonication (if necessary): If the peptide is not fully dissolved, place the vial in a room temperature water bath sonicator and sonicate for 5-10 minutes. Check for dissolution. Repeat in short bursts if necessary, ensuring the solution does not overheat.

  • Dilution into Aqueous Buffer: Once the peptide is fully dissolved in DMSO, slowly add the peptide stock solution dropwise to the pre-chilled aqueous buffer while gently vortexing. This gradual dilution is crucial to prevent precipitation.

  • Final Concentration: Bring the solution to the desired final volume with the aqueous buffer. The final DMSO concentration should be as low as possible and compatible with your experimental system (typically <1%).

  • Storage: Aliquot the final peptide solution into sterile, low-retention microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Testing at Different pH Values

Objective: To determine the optimal pH for dissolving a hydrophobic peptide.

Materials:

  • Lyophilized hydrophobic peptide

  • A series of buffers with varying pH values (e.g., 0.1 M citrate buffer pH 3.0, 0.1 M phosphate buffer pH 7.0, 0.1 M ammonium bicarbonate pH 8.5)

  • Small volume glass vials or microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Aliquot the Peptide: Weigh out small, equal amounts of the lyophilized peptide into separate vials.

  • Add Buffers: To each vial, add a small, defined volume of a different pH buffer.

  • Vortex: Vortex each vial vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect each vial for dissolved peptide. Look for clarity versus cloudiness or visible precipitate.

  • Incubation: If the peptide is not immediately soluble, let the vials sit at room temperature for 30 minutes, with intermittent vortexing.

  • Determination of Optimal pH: Identify the pH at which the peptide shows the best solubility. This pH can then be used for preparing larger batches of the peptide solution.

Visualizations

The following diagrams illustrate key workflows and concepts for improving peptide solubility.

G Workflow for Solubilizing Hydrophobic Peptides start Start with Lyophilized Peptide test_aqueous Attempt to dissolve in aqueous buffer start->test_aqueous dissolved Peptide Soluble test_aqueous->dissolved Yes not_dissolved Peptide Insoluble test_aqueous->not_dissolved No use_cosolvent Dissolve in minimal organic co-solvent (e.g., DMSO) not_dissolved->use_cosolvent titrate Slowly add to aqueous buffer with vortexing use_cosolvent->titrate check_solubility Check for precipitation titrate->check_solubility soluble_final Soluble: Proceed with experiment check_solubility->soluble_final No precipitates Precipitates check_solubility->precipitates Yes troubleshoot Troubleshoot: - Adjust pH - Use sonication - Try different co-solvent - Use chaotropic agents precipitates->troubleshoot

Caption: A step-by-step workflow for troubleshooting hydrophobic peptide solubility.

G Factors Influencing Hydrophobic Peptide Solubility peptide_solubility Peptide Solubility amino_acid_comp Amino Acid Composition (Hydrophobicity) peptide_solubility->amino_acid_comp peptide_length Peptide Length (Longer = less soluble) peptide_solubility->peptide_length ph_charge pH and Net Charge (Solubility lowest at pI) peptide_solubility->ph_charge modifications Chemical Modifications (Boc-group, N-methylation) peptide_solubility->modifications solvent Solvent System (Aqueous vs. Co-solvent) peptide_solubility->solvent temp Temperature peptide_solubility->temp

Caption: Key factors that influence the solubility of hydrophobic peptides.

References

Technical Support Center: Double Coupling Strategy for Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) in peptide synthesis. The inherent steric hindrance of this N-methylated amino acid often necessitates a double coupling strategy to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is a double coupling strategy often necessary for this compound?

A1: The primary challenge with this compound is the steric hindrance caused by the N-methyl group.[1][2] This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to significantly slower reaction kinetics and incomplete coupling.[1][3] A double coupling strategy, which involves repeating the coupling step, helps to drive the reaction to completion and maximize the yield of the desired peptide.[2]

Q2: How do I know if the first coupling of this compound was incomplete?

A2: Standard ninhydrin tests are not effective for monitoring the coupling to a secondary amine like an N-methylated residue. A bromophenol blue test is a reliable alternative to check for the presence of unreacted secondary amines on the resin. A blue or green color indicates an incomplete reaction, signaling the need for a second coupling.

Q3: What are the most effective coupling reagents for this compound?

A3: Due to the steric hindrance, high-activity coupling reagents are required. Phosphonium and uronium/aminium salt-based reagents are generally more effective than standard carbodiimides. Reagents such as HATU, HBTU, PyBOP, and PyBroP are highly recommended for these challenging couplings. HATU, in particular, is often a first-line choice for difficult couplings involving N-methylated amino acids.

Q4: Can double coupling increase the risk of side reactions?

A4: While double coupling is a powerful technique, prolonged reaction times and the use of highly reactive reagents can potentially increase the risk of side reactions such as racemization. It is crucial to use appropriate reaction conditions, such as maintaining a low temperature and using additives like HOBt or HOAt if not already present in the coupling reagent, to minimize this risk.

Q5: Besides double coupling, are there other strategies to improve the incorporation of this compound?

A5: Yes, other strategies can be employed in conjunction with or as an alternative to double coupling. These include using a more potent coupling reagent, increasing the equivalents of the amino acid and coupling reagents, and extending the reaction time for the initial coupling. Microwave-assisted peptide synthesis can also be beneficial in accelerating these sterically hindered couplings.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete coupling due to steric hindrance.Perform a double coupling. Switch to a more potent coupling reagent like HATU or PyBroP. Increase the equivalents of this compound and coupling reagents (e.g., 2-4 equivalents).
Deactivation of coupling reagent by moisture.Use anhydrous solvents and handle reagents in an inert atmosphere.
Presence of Deletion Sequences in Final Peptide Incomplete coupling of this compound in the previous cycle.Implement a double coupling strategy for the this compound residue. Monitor coupling completion with a bromophenol blue test. After an incomplete first coupling, consider capping unreacted amines with acetic anhydride before proceeding to the next cycle to prevent deletion sequences.
Detection of Diastereomeric Impurities (Racemization) Over-activation of the amino acid or prolonged reaction times at elevated temperatures.Use a coupling reagent that incorporates a racemization suppressant, such as HATU (contains HOAt). Avoid excessive pre-activation times and maintain a low reaction temperature (e.g., 0°C). Consider using a weaker, more sterically hindered base like N-methylmorpholine (NMM) instead of DIPEA.
Difficulty in Removing Byproducts Use of carbodiimide reagents (e.g., DCC) can lead to poorly soluble byproducts like DCU.Utilize phosphonium or uronium salt-based coupling reagents (e.g., HATU, HBTU, PyBOP) which generate more soluble byproducts.

Quantitative Data Summary

Coupling ReagentReagent TypeGeneral Efficiency for N-Methylated Amino AcidsKey Considerations
DIC/HOBt CarbodiimideModerate to LowLess effective for highly hindered couplings; risk of N-acylurea formation.
HBTU/HCTU Uronium/AminiumModerate to HighGenerally effective, but may be less potent than HATU for the most difficult couplings.
HATU Uronium/AminiumVery HighOften the reagent of choice for N-methylated amino acids due to high reactivity and low racemization.
PyBOP PhosphoniumHighEffective for many N-methylated amino acids.
PyBroP PhosphoniumVery HighHighly reactive and particularly useful for sterically demanding couplings, including coupling an N-methyl amino acid to another N-methyl residue.

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol describes a double coupling procedure for incorporating this compound onto a resin-bound peptide with a free N-terminal amine using HATU as the coupling reagent.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents)

  • HATU (4 equivalents)

  • Diisopropylethylamine (DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol

  • Bromophenol blue test solution (0.1% w/v in DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Drain the DMF.

  • First Coupling:

    • Pre-activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.95 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 5 minutes at room temperature.

    • Coupling: Add the pre-activated amino acid solution to the swelled resin. Shake the reaction vessel at room temperature for 1 to 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and then methanol. Perform a bromophenol blue test.

    • Yellow Beads/Solution: Coupling is complete. Proceed to step 6.

    • Blue or Green Beads/Solution: Coupling is incomplete. Proceed to step 4.

  • Second Coupling:

    • Drain the reaction solution from the resin.

    • Repeat the pre-activation and coupling steps (2a and 2b) with a fresh solution of activated this compound.

  • Final Monitoring: After the second coupling, take another small sample of resin beads and perform the bromophenol blue test to confirm completion.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

Protocol 2: Bromophenol Blue Test for Secondary Amines

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

  • Wash the beads thoroughly with DMF and then methanol to remove any residual base.

  • Add 1-2 drops of the bromophenol blue test solution to the washed beads.

  • Observe the color of the beads and the solution.

    • Yellow: Indicates the absence of free secondary amines (complete coupling).

    • Blue or Green: Indicates the presence of unreacted secondary amines (incomplete coupling).

Visualizations

Double_Coupling_Workflow Start Start: Resin with free N-terminal amine First_Coupling First Coupling: Add activated This compound Start->First_Coupling Monitor Monitor Reaction (Bromophenol Blue Test) First_Coupling->Monitor Incomplete Incomplete Coupling (Blue/Green Color) Monitor->Incomplete Test Positive Complete Complete Coupling (Yellow Color) Monitor->Complete Test Negative Second_Coupling Second Coupling: Repeat with fresh reagents Incomplete->Second_Coupling Wash Wash Resin Second_Coupling->Wash Complete->Wash End End: Proceed to next synthesis step Wash->End

Caption: Workflow for the double coupling of this compound.

Troubleshooting_Logic Problem Low Yield or Deletion Sequence Cause Potential Cause: Incomplete Coupling Problem->Cause Solution1 Primary Solution: Perform Double Coupling Cause->Solution1 Solution2 Alternative/Additional Solutions Cause->Solution2 Monitor Confirm completion with Bromophenol Blue Test Solution1->Monitor SubSolution2a Use more potent coupling reagent (e.g., HATU) Solution2->SubSolution2a SubSolution2b Increase reagent equivalents Solution2->SubSolution2b SubSolution2c Extend reaction time Solution2->SubSolution2c

Caption: Troubleshooting logic for incomplete coupling of this compound.

References

Technical Support Center: Synthesis of Poly-N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of poly-N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the synthesis of these complex molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of poly-N-methylated peptides, offering potential causes and step-by-step solutions.

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Q1: Why are coupling reactions involving N-methylated amino acids so challenging?

A1: The primary challenge stems from steric hindrance. The methyl group on the amide nitrogen significantly increases the steric bulk around the nitrogen nucleophile, impeding the approach of the activated carboxyl group of the incoming amino acid.[1][2] This makes the formation of the peptide bond slower and less efficient compared to coupling with a primary amine, especially when coupling two consecutive N-methylated residues.[1][2]

Q2: What are the initial signs of a difficult coupling reaction?

A2: Common indicators of poor coupling efficiency include:

  • Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines.[1] A yellow color signifies a complete reaction.

  • Low Final Yield: The overall yield of the purified peptide is significantly lower than expected.

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing one or more amino acids at the site of the N-methylated residue.

  • Multiple Peaks on HPLC: The HPLC profile of the crude product may show multiple peaks corresponding to deletion sequences and other impurities.

Q3: My coupling reaction to an N-methylated residue is incomplete. What should I do?

A3: The first and most straightforward approach is to perform a "double coupling." This involves re-exposing the resin to a fresh solution of the activated amino acid and coupling reagents. If the coupling remains incomplete, a "triple coupling" may be necessary. It is crucial to monitor the reaction's completion using a qualitative test like the bromophenol blue test after each coupling step.

Q4: Standard coupling reagents like HBTU or HCTU are giving low yields. What are the alternatives?

A4: For sterically hindered couplings involving N-methylated residues, more potent coupling reagents are often required. Consider switching to uronium/aminium-based reagents such as HATU, PyAOP, or PyBOP. These reagents are generally more effective at promoting the difficult amide bond formation.

Issue 2: Side Reactions During Synthesis

Q5: What are the common side reactions encountered during the synthesis of poly-N-methylated peptides?

A5: Besides incomplete coupling, several side reactions can occur:

  • Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to a loss of stereochemical integrity.

  • Diketopiperazine (DKP) Formation: This is a common issue in the Fmoc-SPPS of N-alkylated peptides, leading to the cleavage of the dipeptide from the resin.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring, especially under basic conditions, which can lead to a mixture of α- and β-coupled peptides.

  • Fragmentation: Acidic cleavage with TFA can sometimes cause fragmentation of the peptide backbone, particularly between consecutive N-methylated residues.

Q6: How can I minimize racemization during coupling?

A6: To suppress racemization, a stepwise coupling strategy is recommended. Additionally, the use of additives like OxymaPure or HOAt with carbodiimides can reduce the risk of racemization by forming less reactive, but more selective active esters. For HATU/DIPEA couplings, keeping the preactivation times to a minimum is crucial to avoid racemization.

Q7: I am observing significant diketopiperazine formation. How can I prevent this?

A7: The formation of diketopiperazines can be minimized by using a 2-chlorotrityl chloride resin. This resin is more sterically hindered and allows for milder cleavage conditions, which can help to suppress this side reaction.

Issue 3: On-Resin N-Methylation and Purification Challenges

Q8: What are the critical steps for a successful on-resin N-methylation?

A8: A robust and widely used method for on-resin N-methylation is a three-step procedure:

  • Sulfonylation: Protection of the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group.

  • Methylation: Alkylation of the resulting sulfonamide using a methylating agent like dimethyl sulfate in the presence of a base.

  • Desulfonylation: Removal of the o-NBS protecting group to reveal the N-methylated amine. It is critical to ensure each step proceeds to completion to avoid the formation of side products. This entire process can be optimized to be completed in as little as 35-40 minutes.

Q9: My purified N-methylated peptide shows multiple peaks on HPLC, even after purification. Is it impure?

A9: Not necessarily. N-methyl-rich peptides often exist as a mixture of different conformers due to the slow isomerization between the cis and trans conformations of the N-methylated amide bond. This can result in the appearance of multiple, often broad, peaks in the HPLC chromatogram of a pure sample.

Q10: How can I confirm the sequence and purity of my N-methylated peptide?

A10: Mass spectrometry is the most powerful tool for confirming the molecular weight and sequence of your N-methylated peptide. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the amino acid sequence, including the location of the N-methylated residues. For purity assessment, a combination of analytical HPLC and MS is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is N-methylation a desirable modification for therapeutic peptides?

A1: N-methylation can significantly improve the pharmacokinetic properties of peptides. It can increase metabolic stability by making the peptide resistant to enzymatic degradation, enhance membrane permeability, and in some cases, even lead to oral bioavailability.

Q2: Can Edman degradation be used to sequence N-methylated peptides?

A2: Edman degradation is generally not suitable for sequencing N-methylated peptides. The presence of the N-methyl group on the N-terminus blocks the initial reaction with phenyl isothiocyanate, preventing the sequencing process from starting.

Q3: What is the "magic methyl" effect?

A3: The "magic methyl effect" refers to the significant enhancement of a compound's biological activity through the introduction of a methyl group. In the context of peptides, N-methylation can lead to improved potency and selectivity by conformationally constraining the peptide backbone into a bioactive conformation.

Q4: Are there any amino acid residues that are particularly problematic for on-resin N-methylation?

A4: Yes, certain residues can be problematic. For instance, with some methods, there is a risk of side-chain methylation with cysteine and histidine. Aspartic acid has also been reported to be a problematic residue during N-methylation, potentially leading to side reactions if the exposure to the base is too long.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of N-methylated peptides. Please note that these values are highly sequence-dependent and should be considered as general guidelines.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Couplings

Coupling ReagentTypical Coupling TimeRelative EfficiencyNotes
HBTU/HOBt1-4 hoursModerateMay require double coupling for N-methylated residues.
HCTU1-4 hoursModerate to HighGenerally more efficient than HBTU.
HATU/HOAt30-60 minutesHighHighly recommended for difficult couplings.
PyAOP30-60 minutesHighAnother effective choice for sterically hindered couplings.
PyBOP/HOAt30-60 minutesHighA well-established reagent for challenging sequences.

Table 2: Typical On-Resin N-Methylation Reaction Times

StepReagentsTypical Reaction Time
Sulfonylationo-NBS-Cl, Collidine or DMAP10-20 minutes
MethylationDimethyl sulfate, DBU5-10 minutes
Desulfonylation2-Mercaptoethanol, DBU5-10 minutes

Note: An optimized three-step procedure can be performed in as little as 35 minutes without solvent changes.

Experimental Protocols

Protocol 1: General Procedure for Double Coupling

This protocol outlines the steps for a second coupling reaction when the initial coupling is incomplete.

  • Resin Washing: After the first coupling, wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents and by-products.

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., bromophenol blue test) on a small sample of resin beads to confirm the incompleteness of the first coupling. A blue or green color indicates the presence of free amines.

  • Prepare Coupling Solution: In a separate vessel, prepare a fresh solution of the activated amino acid using the same equivalents of amino acid, coupling reagent, and base as in the initial coupling.

  • Second Coupling: Add the freshly prepared coupling solution to the resin and allow the reaction to proceed for the same duration as the first coupling, or longer if necessary.

  • Monitoring: After the second coupling, perform another qualitative test to check for the presence of free amines. A yellow color indicates a complete reaction.

  • Resin Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection step.

Protocol 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction

This protocol describes a common and effective method for the N-methylation of a peptide on a solid support.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal Fmoc group removed) in a suitable solvent like NMP.

  • Sulfonylation (o-NBS Protection):

    • In a separate vial, pre-activate o-nitrobenzenesulfonyl chloride (o-NBS-Cl) with a base like collidine or DMAP in NMP.

    • Add the activated o-NBS-Cl solution to the resin and shake for approximately 10-20 minutes.

    • Wash the resin thoroughly with NMP.

  • Methylation:

    • Prepare a solution of a methylating agent, such as dimethyl sulfate, and a base, like DBU, in NMP.

    • Add the methylation solution to the sulfonamide-resin and agitate for 5-10 minutes.

    • Wash the resin with NMP.

  • Desulfonylation:

    • Prepare a solution of 2-mercaptoethanol and DBU in NMP.

    • Treat the resin with this solution for 5-10 minutes to remove the o-NBS protecting group.

    • Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.

Visualizations

Workflow for Troubleshooting Low Coupling Efficiency

Troubleshooting_Low_Coupling start Low Coupling Efficiency Detected (e.g., Positive Bromophenol Blue Test) double_coupling Perform Double Coupling start->double_coupling check_completion1 Check Reaction Completion double_coupling->check_completion1 triple_coupling Perform Triple Coupling check_completion1->triple_coupling Incomplete proceed Proceed to Next Step in Synthesis check_completion1->proceed Complete check_completion2 Check Reaction Completion triple_coupling->check_completion2 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) check_completion2->change_reagent Incomplete check_completion2->proceed Complete optimize_conditions Optimize Reaction Conditions (e.g., Increase Time/Temperature) change_reagent->optimize_conditions reassess Re-evaluate Synthetic Strategy optimize_conditions->reassess On_Resin_N_Methylation start Peptide-Resin (N-terminus deprotected) sulfonylation Step 1: Sulfonylation (o-NBS-Cl, Base) start->sulfonylation wash1 Wash Resin sulfonylation->wash1 methylation Step 2: Methylation (Methylating Agent, Base) wash1->methylation wash2 Wash Resin methylation->wash2 desulfonylation Step 3: Desulfonylation (Thiol, Base) wash2->desulfonylation wash3 Wash Resin desulfonylation->wash3 end N-Methylated Peptide-Resin (Ready for next coupling) wash3->end

References

Technical Support Center: Purification of Peptides with N-Methylated Residues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of peptides containing N-methylated amino acid residues. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does my N-methylated peptide show multiple peaks on RP-HPLC even after purification?

A1: The presence of multiple peaks for a purified N-methylated peptide is often not due to impurities but rather to the presence of cis/trans isomers of the amide bond involving the N-methylated residue. The rotation around the Xaa-(N-Me)Yaa peptide bond is slow on the HPLC timescale, leading to the separation of these conformational isomers. This phenomenon is a well-documented characteristic of N-methylated peptides.

Q2: How does N-methylation affect the retention time of a peptide in RP-HPLC?

A2: N-methylation increases the hydrophobicity of a peptide. This is because the methyl group shields the polar amide bond, reducing its ability to form hydrogen bonds with the aqueous mobile phase. Consequently, N-methylated peptides generally exhibit longer retention times on reversed-phase columns compared to their non-methylated counterparts.

Q3: Can I use standard coupling reagents for the synthesis of N-methylated peptides?

A3: Standard coupling reagents like HBTU and HCTU are often inefficient for coupling amino acids to an N-methylated residue due to steric hindrance. This can lead to low coupling yields and the presence of deletion sequences in the crude product, complicating purification. More potent coupling reagents are recommended to improve the quality of the crude peptide.

Q4: Is aggregation a common problem with N-methylated peptides?

A4: While N-methylation can disrupt the hydrogen bonding networks that lead to the formation of β-sheet structures and aggregation, the increased hydrophobicity of N-methylated peptides can sometimes promote aggregation through hydrophobic interactions, especially at high concentrations. Careful selection of dissolution solvents and purification conditions is crucial to manage solubility and prevent aggregation.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting) in RP-HPLC
  • Symptom: Chromatographic peaks are asymmetrical, with tailing or fronting, leading to poor resolution and inaccurate quantification.

  • Possible Causes & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Secondary Interactions with Column Silica Use a high-purity silica-based column. Increase the concentration of the ion-pairing agent (e.g., TFA from 0.05% to 0.1%) to better mask residual silanols.[1][2]Improved peak symmetry.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the peptide has a net charge. For basic peptides, a lower pH is generally better.Sharper, more symmetrical peaks.
Column Overload Reduce the amount of peptide loaded onto the column.[1]Improved peak shape and resolution.
Inappropriate Sample Solvent Dissolve the peptide in a solvent that is weaker than or matches the initial mobile phase composition.[1]Sharper peaks due to better on-column focusing.
Problem 2: Co-elution of Diastereomers
  • Symptom: Two or more diastereomeric peptides cannot be separated using standard RP-HPLC conditions.

  • Possible Causes & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Insufficient Selectivity of Stationary Phase Switch to a chiral stationary phase (CSP) designed for peptide separations.Baseline separation of the diastereomers.
Suboptimal Mobile Phase Composition Optimize the mobile phase by testing different organic modifiers (e.g., acetonitrile vs. methanol) and additives.[3]Improved resolution between diastereomeric peaks.
Gradient is Too Steep Employ a shallower gradient to increase the separation window for closely eluting species.Enhanced resolution of diastereomers.
Temperature Effects Vary the column temperature. Sometimes, increasing the temperature can improve resolution by altering the peptide's conformation and interaction with the stationary phase.Improved separation of the diastereomeric peaks.
Problem 3: Peptide Aggregation and Precipitation
  • Symptom: The peptide is difficult to dissolve, or it precipitates in the sample vial or on the column, leading to low recovery and column clogging.

  • Possible Causes & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Poor Solubility in Aqueous Buffers Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer.The peptide dissolves and remains in solution.
High Peptide Concentration Dissolve the peptide at a lower concentration.The peptide dissolves, indicating the initial concentration was above its solubility limit.
Aggregation During Purification Add chaotropic agents like guanidine hydrochloride (GdnHCl) or urea to the sample, but be mindful that these will need to be removed. Alternatively, try a different chromatography mode, such as ion-exchange, if applicable.The peptide remains in solution throughout the purification process.

Quantitative Data Summary

Table 1: Comparison of Mobile Phase Additives on Peptide Peak Shape in RP-HPLC

Mobile Phase AdditiveTypical ConcentrationEffect on Peak Shape for Basic PeptidesMS Compatibility
Trifluoroacetic Acid (TFA)0.1%Excellent, sharp peaksCauses ion suppression
Formic Acid (FA)0.1%Can lead to broader peaks compared to TFAExcellent
Difluoroacetic Acid (DFA)0.1%Good peak shape, often better than FAGood, less ion suppression than TFA
Ammonium Formate10-20 mMGood peak shape, especially when combined with FAExcellent

Table 2: Illustrative Recovery Rates for N-Methylated Peptides in Preparative RP-HPLC

Purification ConditionPeptide CharacteristicsTypical Recovery Rate
Standard TFA/Acetonitrile GradientHydrophobic, linear N-methylated peptide>90%
Shallow TFA/Acetonitrile GradientClosely eluting N-methylated diastereomers>97%
Formic Acid/Acetonitrile GradientMS-coupled purification85-95%
Purification with Chaotropic AgentsAggregation-prone N-methylated peptide70-85% (may require subsequent removal of agent)

Experimental Protocols

Protocol 1: General RP-HPLC Purification of an N-Methylated Peptide
  • Sample Preparation:

    • Dissolve the crude N-methylated peptide in a minimal amount of a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A starting point can be a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized based on the hydrophobicity of the peptide. For closely eluting species, a shallower gradient (e.g., 0.5-1% change in B per minute) is recommended.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column. Scale accordingly for preparative columns.

    • Detection: UV at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peptide peaks.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Confirm the identity of the peptide in the desired fractions by mass spectrometry.

    • Pool the fractions that meet the purity requirements and lyophilize to obtain the final product.

Protocol 2: Chiral HPLC Separation of N-Methylated Peptide Diastereomers
  • Method 1: Direct Separation on a Chiral Stationary Phase (CSP)

    • Column Selection: Choose a CSP suitable for peptides, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T) or a zwitterionic ion-exchange column (e.g., CHIRALPAK ZWIX).

    • Mobile Phase: The mobile phase is highly dependent on the CSP. For zwitterionic columns, methanol/water mixtures with acidic and basic additives are common.

    • Optimization: Systematically vary the mobile phase composition, additives, and column temperature to optimize the resolution between the diastereomers.

  • Method 2: Indirect Separation via Derivatization

    • Derivatization: React the N-terminal amine of the peptide diastereomers with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomeric derivatives.

    • Purification: Separate the resulting diastereomers on a standard C18 reversed-phase column using a suitable gradient of acetonitrile in an aqueous buffer.

    • Analysis: The separated diastereomers can be readily distinguished by their retention times.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude N-Methylated Peptide dissolution Dissolution & Filtration synthesis->dissolution hplc Preparative RP-HPLC dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Analytical HPLC fraction_collection->purity_check identity_check Mass Spectrometry fraction_collection->identity_check pooling Pooling of Pure Fractions purity_check->pooling identity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the purification of N-methylated peptides.

troubleshooting_logic cluster_investigation Investigation cluster_conclusion Conclusion & Action start Multiple Peaks Observed in HPLC ms_analysis Analyze all peaks by MS start->ms_analysis same_mass Peaks have same mass? ms_analysis->same_mass isomers Cis/Trans Isomers Likely - Optimize temperature - Accept as characteristic same_mass->isomers Yes impurities Impurities Present - Re-optimize purification gradient - Check synthesis strategy same_mass->impurities No

Caption: Troubleshooting logic for multiple peaks in HPLC of N-methylated peptides.

References

Technical Support Center: Minimizing Diketopiperazine Formation with N-Methylated Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize diketopiperazine (DKP) formation during the synthesis of N-methylated dipeptides.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation, and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly at the dipeptide stage. It is an intramolecular cyclization of the N-terminal dipeptide, which leads to the cleavage of the peptide from the resin and the formation of a stable six-membered ring. This side reaction reduces the yield of the desired full-length peptide and complicates the purification process. In some cases, this can lead to the formation of deletion sequences where the first two amino acids are missing.

Q2: Which peptide sequences are most susceptible to DKP formation?

A2: Dipeptide sequences containing a secondary amino acid, such as proline, at the C-terminal position (Xaa-Pro) are highly prone to DKP formation. The unique cyclic structure of proline facilitates the necessary cis-amide bond conformation for cyclization. Sequences with sterically unhindered amino acids like glycine at the N-terminus (e.g., Gly-Pro) are also particularly susceptible.[1] Other sequences known to be sensitive to DKP formation include Val-Pro, Pro-Pro, and Ala-Pro.[1]

Q3: How does N-methylation of a dipeptide help in minimizing DKP formation?

A3: N-methylation, the replacement of an amide proton with a methyl group, introduces steric hindrance that can significantly reduce the rate of DKP formation. The methyl group on the nitrogen atom of the N-terminal amino acid can clash with the side chain of the adjacent amino acid, disfavoring the conformation required for the intramolecular cyclization to occur.[2] This steric barrier increases the energy barrier for the formation of the cyclic transition state, thereby minimizing the formation of the DKP byproduct. While direct quantitative comparisons for simple dipeptides are not extensively documented in single studies, the principle of sterically hindering the cyclization is a well-accepted strategy in peptide chemistry.

Q4: What are the key process parameters that influence DKP formation during SPPS?

A4: Several factors during solid-phase peptide synthesis can influence the extent of DKP formation:

  • Fmoc-Deprotection Conditions: The choice of base and its concentration for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is critical. Standard conditions using 20% piperidine in DMF can promote DKP formation.[3]

  • Solvent: The solvent used for deprotection and coupling can impact the rate of DKP formation. For instance, self-deprotection and subsequent DKP formation can occur in solvents like DMF, DMSO, and NMP even without the addition of a base.[4]

  • Temperature: Higher temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.

  • Resin Type: The linker used to attach the peptide to the solid support can play a role. Resins with more acid-labile linkers might show different rates of DKP formation.

  • Hold Times: Extended hold times after Fmoc-deprotection can lead to increased DKP formation as the free N-terminal amine is exposed for a longer period.

Troubleshooting Guides

Problem 1: Low yield of the desired peptide with a significant amount of a low molecular weight byproduct corresponding to the DKP.

Possible Cause & Solution

Possible Cause Troubleshooting Step Expected Outcome
Standard Fmoc-deprotection conditions are too harsh. Switch from the standard 20% piperidine/DMF to an optimized deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP).A significant reduction in DKP formation. Studies have shown a decrease from 13.8% DKP with 20% piperidine/DMF to 3.6% with the optimized DBU/piperazine/NMP solution.
The dipeptide sequence is highly prone to cyclization (e.g., Xaa-Pro). Introduce an N-methyl group on the N-terminal amino acid (Xaa) of the dipeptide. This can be done by using an Fmoc-N-Me-Xaa-OH building block during synthesis or by performing on-resin N-methylation.The steric hindrance from the N-methyl group will disfavor the cyclization reaction, leading to a higher yield of the linear peptide.
Prolonged exposure of the deprotected N-terminus. Minimize the time between the completion of the Fmoc-deprotection wash steps and the start of the next coupling reaction.Reduced opportunity for the free amine to initiate the intramolecular cyclization.
Elevated reaction temperature. Ensure that all synthesis steps, particularly deprotection and coupling, are carried out at room temperature unless the protocol specifically requires heating.Lowering the temperature will decrease the rate of the DKP side reaction.
Problem 2: The desired N-methylated dipeptide is not forming, and the starting materials are consumed.

Possible Cause & Solution

Possible Cause Troubleshooting Step Expected Outcome
Inefficient on-resin N-methylation. If performing on-resin N-methylation, ensure the reaction conditions are optimized. The Fukuyama-Mitsunobu reaction is a common method. Ensure complete conversion by monitoring the reaction using a test cleavage and HPLC-MS analysis.Complete methylation of the amide nitrogen, which is crucial for preventing DKP formation and for the correct final product.
Steric hindrance from the N-methyl group is impeding the subsequent coupling reaction. Use a more powerful coupling reagent for the acylation of the N-methylated amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective than standard carbodiimide-based reagents for coupling to sterically hindered amines.Improved coupling efficiency and higher yield of the desired N-methylated dipeptide.

Quantitative Data Summary

The following tables summarize quantitative data from studies on DKP formation under various conditions.

Table 1: Effect of Fmoc-Deprotection Reagent on Diketopiperazine Formation for a Cys(Trt)-Pro Dipeptide on Resin.

Fmoc-Deprotection ReagentDKP Formation (%)
20% Piperidine in DMF13.8
5% Piperidine in DMF12.2
20% Piperidine in Toluene11.7
5% Piperazine in DMF< 4.0
5% Piperazine in NMP< 4.0
2% DBU, 5% Piperazine in NMP3.6

Table 2: Dissociation Half-lives of Xaa-Pro-Gly4-Lys7 Peptides via Diketopiperazine Formation at 75 °C.

N-terminal Amino Acid (Xaa)Dissociation Half-life (min)
Gln46
Glu46
Ser50
Lys50
Phe71
Tyr83
Val127
Trp231
Gly276
Cha (β-cyclohexylalanine)100

Experimental Protocols

Protocol 1: On-Resin N-Methylation of a Dipeptide (Fukuyama-Mitsunobu Method)

This protocol describes the N-methylation of the N-terminal amino acid of a resin-bound dipeptide.

  • Resin Preparation: Swell the peptide-resin (containing the dipeptide sequence) in anhydrous Tetrahydrofuran (THF).

  • Nosylation: Add 2-nitrobenzenesulfonyl chloride (Ns-Cl, 5 equivalents) and 2,4,6-collidine (5 equivalents) to the resin suspension. Agitate at room temperature for 1-2 hours. Wash the resin thoroughly with Dichloromethane (DCM) and THF.

  • Methylation: To the nosylated peptide-resin, add triphenylphosphine (PPh3, 5 equivalents) and methanol (MeOH, 5 equivalents) in anhydrous THF. Cool the mixture to 0 °C and add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (5 equivalents) dropwise. Allow the reaction to warm to room temperature and agitate for 1-2 hours. Wash the resin with THF and DCM.

  • Nosyl Deprotection: Prepare a solution of β-mercaptoethanol (10 equivalents) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equivalents) in N,N-Dimethylformamide (DMF). Add this solution to the resin and agitate for 30 minutes. Repeat this step once. Wash the resin extensively with DMF and DCM.

  • Confirmation: Cleave a small amount of the peptide from the resin and analyze by HPLC-MS to confirm successful N-methylation.

Protocol 2: Optimized Fmoc-Deprotection to Minimize DKP Formation

This protocol uses a milder deprotection cocktail to suppress DKP formation.

  • Resin Preparation: Swell the peptide-resin in NMP.

  • Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Fmoc Removal: Add the deprotection solution to the resin and agitate for 5-10 minutes. Drain the solution. Repeat this step once.

  • Washing: Wash the resin thoroughly with NMP to remove the deprotection reagents and the dibenzofulvene-piperazine adduct.

  • Proceed with Coupling: Proceed immediately to the coupling of the next amino acid.

Protocol 3: Analysis of Diketopiperazine Formation by HPLC-MS

This protocol outlines a general method for the detection and quantification of DKP byproducts.

  • Sample Preparation: Cleave the peptide from a small amount of resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dry the peptide pellet under vacuum.

  • Sample Solubilization: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid.

  • HPLC-MS Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 15-20 minutes).

    • Detection: Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm) and a mass spectrometer.

    • Quantification: Identify the peaks corresponding to the desired peptide and the DKP byproduct by their respective mass-to-charge ratios (m/z). The DKP will have a lower molecular weight than the dipeptide. Integrate the peak areas to determine the relative percentage of DKP formation.

Visualizations

DKP_Formation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Side_Reaction Side Reaction cluster_Desired_Pathway Desired Pathway Resin Resin AA1 Couple First Amino Acid (AA1) Resin->AA1 Deprotection Fmoc Deprotection AA1->Deprotection AA2 Couple Second Amino Acid (AA2) Dipeptide_Resin Dipeptide on Resin AA2->Dipeptide_Resin Deprotection->AA2 DKP_Formation Intramolecular Cyclization Dipeptide_Resin->DKP_Formation High Temp. Proline at AA2 Harsh Deprotection Continue_Synthesis Couple Third Amino Acid (AA3) Dipeptide_Resin->Continue_Synthesis Optimized Conditions DKP Diketopiperazine (Byproduct) DKP_Formation->DKP Cleaved_Resin Cleaved Resin DKP_Formation->Cleaved_Resin Tripeptide Tripeptide on Resin Continue_Synthesis->Tripeptide

Caption: Workflow of dipeptide synthesis on solid support, highlighting the competing pathways of desired chain elongation versus undesired diketopiperazine formation.

N_Methylation_Prevention Unmethylated Unmethylated Dipeptide (Xaa-Pro) Transition_State Cyclic Transition State Unmethylated->Transition_State Low Energy Barrier Methylated N-Methylated Dipeptide (N-Me-Xaa-Pro) Methylated->Transition_State High Energy Barrier (Steric Hindrance) DKP Diketopiperazine Formation Transition_State->DKP

Caption: N-Methylation increases the energy barrier for the formation of the cyclic transition state, thereby inhibiting diketopiperazine formation.

References

Technical Support Center: Boc-N-Me-Phe-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing coupling reactions involving Boc-N-Me-Phe-OH. The inherent steric hindrance of N-methylated amino acids like this compound presents unique challenges in peptide synthesis, significantly impacting reaction kinetics and potentially leading to incomplete reactions and epimerization.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these issues, with a focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

The primary challenge stems from the steric hindrance caused by the N-methyl group. This bulkiness slows down the coupling reaction kinetics, making it difficult to achieve high yields and purity.[1] Incomplete reactions are common, and side reactions like epimerization can occur under the basic conditions required for coupling.[1]

Q2: What is the general effect of temperature on this compound coupling reactions?

Temperature has a dual effect on these reactions. Increasing the temperature can help overcome the activation energy barrier imposed by steric hindrance, thus increasing the reaction rate.[2] However, higher temperatures can also increase the rate of epimerization, a side reaction that can compromise the stereochemical purity of the final peptide.[3] Therefore, temperature optimization is a critical balancing act.

Q3: How can I minimize epimerization during the coupling of this compound?

Minimizing epimerization is crucial for maintaining the chiral integrity of the peptide. Key strategies include:

  • Lowering the reaction temperature: Performing the coupling at 0°C or even -15°C can significantly slow down the rate of racemization.

  • Using racemization-suppressing additives: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming more stable active esters.

  • Choosing the right coupling reagent: Reagents like HATU, which incorporates a HOAt moiety, are known for low racemization.

  • Minimizing pre-activation time: Longer pre-activation times can lead to increased epimerization as the activated species has more time to racemize.

Q4: When should I consider using elevated temperatures or microwave irradiation?

Elevated temperatures or microwave irradiation can be beneficial for particularly difficult couplings where steric hindrance is the primary obstacle and reactions are sluggish at room temperature. Microwave heating can accelerate coupling reactions, often leading to higher yields in shorter reaction times. However, this approach must be used cautiously due to the increased risk of epimerization and other side reactions.

Q5: What are the most common side reactions, other than epimerization, and how can I avoid them?

Besides epimerization, other common side reactions include:

  • N-acylurea formation: This occurs when using carbodiimide coupling reagents (e.g., DCC, EDC) and results in a stable byproduct that is difficult to remove. Using phosphonium or uronium salt-based reagents can prevent this.

  • Diketopiperazine formation: A common side reaction at the dipeptide stage. Using 2-chlorotrityl chloride resin during solid-phase peptide synthesis (SPPS) can help prevent this.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient coupling reagent for sterically hindered amino acid.Switch to a more potent coupling reagent such as HATU, HBTU, PyBOP, or COMU.
Incomplete activation of this compound.Ensure correct stoichiometry of the coupling reagent and base. Consider a pre-activation step.
Reaction temperature is too low, preventing the reaction from overcoming the activation energy barrier.Cautiously increase the reaction temperature or consider using microwave irradiation, while carefully monitoring for epimerization.
Presence of Diastereomers (Epimerization) Reaction temperature is too high.Perform the coupling reaction at a lower temperature (e.g., 0°C or -15°C).
Inappropriate coupling reagent or lack of suppressing additives.Use a coupling reagent known for low racemization (e.g., HATU) or add HOBt or HOAt when using carbodiimides.
Prolonged pre-activation time.Minimize the pre-activation time of the amino acid before adding the amine component.
Formation of N-acylurea Byproduct Use of carbodiimide coupling reagents (DCC, EDC).Switch to a phosphonium or uronium salt-based coupling reagent like PyBOP or HATU.
Incomplete Reaction Steric hindrance impeding the reaction at standard temperatures.Increase the reaction time. Alternatively, moderately increase the temperature or use microwave synthesis to accelerate the coupling.

Experimental Protocols

Protocol 1: Low-Temperature Coupling to Minimize Epimerization (Solution-Phase)

This protocol is designed for couplings where minimizing racemization is the primary concern.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Coupling reagent (e.g., HBTU)

  • Racemization suppressant (e.g., HOBt)

  • Sterically hindered, non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), HBTU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.5 equivalents) dropwise and stir for 10-15 minutes at 0°C for pre-activation.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.2 equivalents) in anhydrous DMF and neutralize with DIPEA (1.2 equivalents).

  • Add the neutralized amine solution to the activated this compound solution at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, proceed with a standard aqueous workup.

Protocol 2: Microwave-Assisted Coupling for Sterically Hindered Reactions (Solid-Phase)

This protocol is suitable for challenging couplings where steric hindrance significantly slows down the reaction rate.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagent (e.g., HCTU or COMU)

  • Base (e.g., DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Swell the resin in NMP for at least 30 minutes.

  • In a microwave-safe peptide synthesis vessel, add the swelled resin.

  • Add a solution of this compound (5 equivalents) and HCTU (5 equivalents) in NMP.

  • Add DIPEA (10 equivalents).

  • Place the vessel in a peptide synthesizer equipped with a microwave unit.

  • Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.

  • After irradiation, drain the reaction solution and wash the resin extensively with NMP.

  • Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.

Data Presentation

Table 1: Influence of Temperature on Coupling Reactions

ParameterLow Temperature (e.g., 0°C)Room TemperatureElevated Temperature (e.g., >50°C or Microwave)
Reaction Rate SlowModerateFast
Yield (for sterically hindered couplings) Potentially low due to incomplete reactionModerate, may require extended reaction timesGenerally higher
Risk of Epimerization LowModerateHigh
Recommended for Racemization-prone couplingsStandard couplings with moderate steric hindranceHighly sterically hindered couplings

Visualizations

Experimental Workflow for Low-Temperature Coupling

low_temp_coupling Workflow for Low-Temperature Coupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_monitoring Monitoring and Workup dissolve Dissolve this compound, HBTU, and HOBt in DMF cool Cool to 0°C dissolve->cool add_base Add DIPEA for pre-activation cool->add_base add_amine Add neutralized amine to activated solution at 0°C add_base->add_amine neutralize Neutralize Amino Acid Ester neutralize->add_amine stir Stir at 0°C, then warm to RT add_amine->stir monitor Monitor by TLC/HPLC stir->monitor workup Aqueous Workup monitor->workup

Caption: Workflow for the solution-phase coupling of this compound at low temperatures.

Troubleshooting Logic for this compound Coupling

troubleshooting_logic Troubleshooting Logic for Coupling Reactions start Low Coupling Efficiency check_yield Is the yield low? start->check_yield check_purity Is the product impure (diastereomers present)? check_yield->check_purity No change_reagent Switch to a more potent coupling reagent (HATU, COMU). check_yield->change_reagent Yes lower_temp Lower reaction temperature (0°C). check_purity->lower_temp Yes increase_temp Increase reaction time or cautiously increase temperature/ use microwave. change_reagent->increase_temp add_suppressant Use racemization suppressant (HOBt, HOAt). lower_temp->add_suppressant minimize_preactivation Minimize pre-activation time. add_suppressant->minimize_preactivation

Caption: Decision-making workflow for troubleshooting this compound coupling issues.

References

Technical Support Center: Strategies to Reduce Steric Hindrance in N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-methylated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving N-methylated amino acids so challenging?

A1: The primary challenge arises from steric hindrance. The methyl group on the amide nitrogen creates a bulky environment that slows down the coupling reaction compared to non-methylated amino acids. This is especially problematic when coupling an N-methylated amino acid onto another N-methylated residue.[1][2][3] The reduced nucleophilicity of the N-methylated amine requires more potent coupling reagents and optimized reaction conditions to achieve complete incorporation.

Q2: What are the initial signs of a difficult coupling reaction due to steric hindrance?

A2: Common indicators of poor coupling efficiency include:

  • Positive Bromophenol Blue Test: A blue or green color after the coupling step indicates the presence of unreacted free amine on the resin. A yellow color signifies a complete reaction.

  • Low Yield: The final peptide yield is significantly lower than expected.

  • Presence of Deletion Sequences: Mass spectrometry analysis of the crude product shows peptides missing one or more amino acids at the site of the N-methylated residue.

  • Multiple Peaks on HPLC: The HPLC profile of the crude product may show multiple peaks due to the presence of deletion sequences and other side products.

Q3: My standard coupling reagents (e.g., HBTU, HCTU) are giving low yields. What should I use instead?

A3: Standard uronium-based coupling reagents like HBTU and HCTU are often less effective for coupling N-methylated amino acids due to steric hindrance. More potent phosphonium or specialized uronium/aminium reagents are recommended. Highly effective options include HATU, COMU, PyAOP, and PyBOP, often used in the presence of an additive like HOAt or Oxyma. For particularly challenging couplings, PyBroP and BOP-Cl have also demonstrated effectiveness.

Q4: Is microwave-assisted synthesis beneficial for N-methylated peptides?

A4: Yes, microwave-assisted synthesis can be highly beneficial. The elevated temperatures can help overcome the activation energy barrier for sterically hindered couplings, leading to faster reaction times and improved coupling efficiency. However, it is important to optimize the temperature and time to avoid side reactions such as racemization.

Q5: How can I monitor the completion of a coupling reaction to an N-methylated amine?

A5: The standard ninhydrin (Kaiser) test is not effective for monitoring couplings to N-methylated (secondary) amines as it does not produce the characteristic blue color. The recommended method is the bromophenol blue test. A yellow color of the resin beads indicates a complete reaction, while a blue or green color indicates the presence of unreacted amine, signaling an incomplete coupling.

Q6: What is on-resin N-methylation, and when should I consider it?

A6: On-resin N-methylation is a technique to introduce the methyl group directly onto the peptide backbone while it is still attached to the solid support. This can be an alternative to using pre-synthesized N-methylated amino acids. A common and efficient method involves a three-step procedure: protection of the N-terminal amine with a group like o-nitrobenzenesulfonyl (o-NBS), methylation of the resulting sulfonamide, and subsequent deprotection to reveal the N-methylated amine. This can be a cost-effective and flexible approach.

Troubleshooting Guides

Issue 1: Incomplete Coupling Reaction

Symptoms:

  • Positive bromophenol blue test (blue/green beads).

  • Presence of deletion sequences in the final product upon MS analysis.

  • Low overall yield.

Troubleshooting Workflow:

G start Incomplete Coupling Detected (Positive Bromophenol Blue Test) double_coupling Perform a Double Coupling (Recouple with fresh reagents) start->double_coupling retest Re-test with Bromophenol Blue double_coupling->retest is_complete Is Coupling Complete? retest->is_complete change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP, COMU) is_complete->change_reagent No (Blue/Green) proceed Proceed to Next Synthesis Step is_complete->proceed Yes (Yellow) re_evaluate Re-evaluate Synthesis Strategy (Consider different protecting groups or on-resin methylation) is_complete->re_evaluate Persistent Failure use_microwave Utilize Microwave Assistance change_reagent->use_microwave use_microwave->retest

Caption: Troubleshooting workflow for incomplete couplings.

Detailed Steps:

  • Double Coupling: If the initial coupling is incomplete, the first step is to perform a second coupling ("double coupling"). Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents for the same or an extended duration.

  • Change Coupling Reagent: If double coupling is ineffective, switch to a more potent coupling reagent. Standard reagents may not be sufficient for sterically hindered couplings. Refer to the quantitative data tables below for reagent comparisons.

  • Incorporate Microwave Heating: Employing microwave irradiation can significantly enhance coupling efficiency for difficult sequences by providing the necessary energy to overcome steric barriers.

  • Increase Reaction Time and/or Temperature: For room temperature synthesis, extending the coupling time can help drive the reaction to completion.

  • Solvent Choice: Ensure optimal swelling of the resin by using appropriate solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Issue 2: Racemization at the N-methylated residue

Symptoms:

  • Diastereomeric impurities detected by HPLC.

  • Reduced biological activity of the final peptide.

Preventative Strategies:

  • Choice of Additives: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure can help to suppress racemization during coupling.

  • Pre-activation Time: When using reagents like HATU with a base such as diisopropylethylamine (DIEA), keep pre-activation times to a minimum before adding the mixture to the resin. Prolonged pre-activation can increase the risk of racemization.

  • Use of Specialized Reagents: Certain reagents, such as those that generate pivaloyl mixed anhydrides, have been reported to provide excellent racemization suppression.

  • Stepwise Coupling: A stepwise coupling strategy is generally preferred over segment condensation when dealing with racemization-prone residues.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagent Efficiency for Hindered Couplings
Coupling ReagentAdditiveTypical Efficiency for N-Me CouplingsNotes
HBTU/HCTU HOBtLow to ModerateOften insufficient for N-Me to N-Me couplings.
HATU HOAt/OxymaHighA very effective and commonly used reagent for hindered couplings.
COMU Internal OxymaHighSafer alternative to benzotriazole-based reagents with high efficiency.
PyAOP HOAtVery HighEspecially effective in coupling N-protected N-methyl amino acids.
PyBOP HOAtHighA well-established reagent for difficult couplings.
PyBroP NoneVery HighHighly reactive phosphonium salt, useful for the most demanding couplings.

Note: Efficiency is sequence-dependent. This table provides a general comparison for sterically demanding couplings.

Table 2: Impact of Microwave (MW) vs. Room Temperature (RT) on a Difficult Coupling
ParameterRoom Temperature (RT)Microwave (MW)
Reaction Time 2 - 24 hours5 - 30 minutes
Coupling Efficiency Often incompleteSignificantly Improved
Side Reactions Lower risk of temperature-related side reactionsPotential for racemization if not optimized

Experimental Protocols

Protocol 1: General HATU-Mediated Coupling on Solid Phase

This protocol describes a robust method for coupling an Fmoc-protected amino acid onto an N-methylated amine on a solid support.

Workflow Diagram:

G cluster_prep Preparation cluster_coupling Coupling cluster_post Post-Coupling Resin_Prep 1. Resin Swelling (DMF/NMP, 30 min) Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotect Wash_1 3. Wash Resin (DMF) Fmoc_Deprotect->Wash_1 Preactivation 4. Pre-activate Amino Acid (Fmoc-AA, HATU, DIEA, 5 min) Wash_1->Preactivation Coupling_Reaction 5. Add to Resin & React (1-2 hours) Preactivation->Coupling_Reaction Monitoring 6. Monitor Completion (Bromophenol Blue Test) Coupling_Reaction->Monitoring Wash_2 7. Wash Resin (DMF, DCM) Monitoring->Wash_2 End Ready for Next Cycle Wash_2->End

Caption: Workflow for HATU-mediated solid-phase coupling.

Materials:

  • Fmoc-protected amino acid (4 eq.)

  • HATU (4 eq.)

  • Diisopropylethylamine (DIEA) (8 eq.)

  • DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Peptide resin with N-terminal N-methyl amino acid

  • Bromophenol Blue monitoring solution

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA to the solution. Allow the mixture to pre-activate at room temperature for 5 minutes.

  • Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 2 hours.

  • Monitoring: Remove a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test. A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.

  • Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 3 and 4 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Protocol 2: On-Resin N-Methylation using o-NBS Protection

This protocol details an efficient, three-step on-resin N-methylation procedure.

Workflow Diagram:

G Start N-terminally Deprotected Peptide-Resin Sulfonylation 1. Sulfonylation (o-NBS-Cl, DMAP in NMP) Start->Sulfonylation Wash1 Wash (NMP) Sulfonylation->Wash1 Methylation 2. Methylation (Dimethyl sulfate, DBU in NMP) Wash1->Methylation Wash2 Wash (NMP) Methylation->Wash2 Desulfonylation 3. Desulfonylation (Thiophenol, DBU in NMP) Wash2->Desulfonylation Wash3 Wash (NMP, DCM) Desulfonylation->Wash3 End N-Methylated Peptide-Resin Wash3->End

Caption: On-resin N-methylation workflow.

Materials:

  • N-terminally deprotected peptide-resin

  • o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.)

  • 4-dimethylaminopyridine (DMAP) (10 eq.)

  • Dimethyl sulfate (excess)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiophenol

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Sulfonylation (o-NBS Protection): Swell the N-terminally deprotected peptide-resin in NMP. In a separate vial, dissolve 10 equivalents of DMAP and 4 equivalents of o-NBS-Cl in NMP for pre-activation. Add this solution to the resin and agitate for 30-60 minutes. Wash the resin with NMP.

  • Methylation: To the sulfonamide-resin, add a solution of DBU and dimethyl sulfate in NMP. Agitate for a short duration (e.g., 5-10 minutes). Wash the resin with NMP.

  • Desulfonylation: To remove the o-NBS group, treat the resin with a solution of thiophenol and DBU in NMP. Agitate for 15-30 minutes.

  • Final Washing: Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.

References

managing epimerization during the activation of Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing epimerization during the activation and coupling of Boc-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH).

Troubleshooting Guide

High levels of the D-epimer of N-Me-Phe in your peptide product can compromise its biological activity and create purification challenges. The following guide addresses common issues encountered during the activation of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
High Levels of D-Epimer Detected Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing epimerization.Switch to a coupling reagent known for low epimerization rates with sterically hindered amino acids, such as HATU, HCTU, PyAOP, or COMU.[1][2][3] For particularly difficult couplings, phosphonium salts like PyBroP can be effective.[2]
Excessive or Strong Base: Strong, non-sterically hindered bases like Diisopropylethylamine (DIEA) or triethylamine (TEA) can readily abstract the α-proton, leading to epimerization.[4]Use a weaker, more sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM). Use the minimum amount of base necessary.
Prolonged Pre-activation Time: Allowing the activated this compound to stand for an extended period before adding the amine component increases the opportunity for epimerization.Minimize the pre-activation time. Ideally, perform an in situ activation where the amine component is present during the activation step.
High Reaction Temperature: Elevated temperatures accelerate the rate of epimerization.Conduct the coupling reaction at a lower temperature, for example, 0 °C.
Solvent Effects: Polar aprotic solvents like DMF can sometimes promote epimerization.Consider using alternative solvents like dichloromethane (DCM) or a mixture of solvents to minimize epimerization.
Incomplete Coupling Reaction Steric Hindrance: The N-methyl group significantly increases steric bulk, hindering the approach of the activated carboxyl group to the amine.Use a highly reactive coupling reagent such as HATU or COMU. Consider a double coupling protocol or increasing the reaction time. Microwave-assisted synthesis can also improve coupling efficiency.
Inconsistent Epimerization Levels Variability in Reagent Quality: Impurities in solvents or reagents can affect the reaction outcome.Ensure all reagents and solvents are of high purity and anhydrous where necessary.
Inconsistent Reaction Conditions: Variations in temperature, reaction time, or reagent addition can lead to inconsistent results.Standardize the experimental setup, including the order of reagent addition, stirring speed, and reaction time. Use a temperature-controlled reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of epimerization for this compound during activation?

A1: The primary mechanism is believed to be through direct enolization. The activated carboxylic acid's α-proton becomes more acidic and can be abstracted by a base. The resulting planar enolate can then be protonated from either face, leading to a mixture of L and D isomers. Due to the presence of the N-methyl group, the formation of an oxazolone intermediate, a common pathway for epimerization of other amino acids, is less likely but cannot be entirely ruled out.

Q2: Why are N-methylated amino acids like this compound particularly susceptible to incomplete coupling?

A2: The methyl group on the nitrogen atom creates significant steric hindrance, making the nitrogen a less effective nucleophile. This slows down the rate of the desired coupling reaction, which can sometimes be outcompeted by side reactions like epimerization, especially under harsh conditions.

Q3: How can I detect and quantify the level of epimerization?

A3: The most common method is through chromatographic separation of the resulting diastereomeric peptides using chiral High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the hydrolyzed peptide can also be used.

Q4: Are there any additives that can help suppress epimerization?

A4: Yes, additives are crucial. Onium salt reagents like HATU and HBTU inherently contain HOAt and HOBt, respectively, which are known to suppress epimerization. OxymaPure, present in COMU, is another effective additive. For carbodiimide-mediated couplings, the addition of HOBt or Oxyma is highly recommended.

Q5: Is it possible to completely eliminate epimerization?

A5: While complete elimination is challenging, epimerization can be significantly minimized to acceptable levels (often <1-2%) by carefully selecting the coupling reagent, base, solvent, and reaction temperature, and by minimizing the pre-activation time.

Quantitative Data on Epimerization

The extent of epimerization is highly dependent on the specific reaction conditions. The following table provides representative data for the epimerization of N-methylated amino acids under various coupling conditions. Note that these values are for model systems and may vary for the specific coupling of this compound.

Coupling Reagent/SystemBaseSolventTemperature (°C)N-Methylated Amino Acid% Epimerization (D-isomer)Reference
PyBOP/HOAtDIEADMF/DCMRTN-Me-Phe (in a cyclic peptide precursor)13%
HATU/DIPEADIPEANot SpecifiedRTMeSer(Me)14%
DIC/HOAtNoneNot SpecifiedRTMeSer(Me)Not Observed

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of this compound using HATU

This protocol describes a general procedure for the coupling of this compound to a resin-bound amine with minimized epimerization.

Materials:

  • This compound (2.0 eq)

  • HATU (1.95 eq)

  • 2,4,6-Trimethylpyridine (TMP) or N-Methylmorpholine (NMM) (4.0 eq)

  • Resin with a free amine terminus (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Bromophenol blue test solution

Procedure:

  • Swell the resin in DMF for 30 minutes in a reaction vessel.

  • In a separate vial, dissolve this compound and HATU in DMF.

  • Add the base (TMP or NMM) to the solution and allow it to pre-activate for no more than 2 minutes.

  • Drain the DMF from the swelled resin and immediately add the activated amino acid solution.

  • Agitate the mixture at room temperature for 2-4 hours. The reaction can be performed at 0 °C to further minimize epimerization, though this may require a longer reaction time.

  • Monitor the reaction progress using the bromophenol blue test. A yellow color indicates a complete reaction, while blue or green suggests an incomplete coupling.

  • If the coupling is incomplete after 4 hours, consider a second coupling by repeating steps 3-5 with fresh reagents.

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 2: Chiral HPLC Analysis of Epimerization

This protocol provides a general method for the separation and quantification of diastereomeric peptides resulting from the coupling of this compound.

Instrumentation and Column:

  • HPLC or UPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., CHIRALPAK® series) or a high-resolution reverse-phase C18 column.

Mobile Phase (Example for Reverse-Phase):

  • A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • A typical gradient might be 20-80% acetonitrile over 30 minutes.

Procedure:

  • Cleave a small amount of the peptide from the resin and prepare a solution of the crude peptide at approximately 1 mg/mL in the mobile phase.

  • Inject a small volume (e.g., 5-10 µL) of the sample onto the HPLC column.

  • Run the HPLC method and monitor the elution of the diastereomers with the UV detector (typically at 220 nm or 254 nm). The L-D and L-L diastereomers should elute as separate peaks.

  • Integrate the peak areas of the two diastereomers.

  • Calculate the percentage of epimerization: % Epimerization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] x 100.

Visualizations

Epimerization_Mechanism Epimerization Mechanism of this compound cluster_0 Direct Enolization Pathway Boc_N_Me_Phe Boc-N(Me)-Phe-OH (L-isomer) Activated_Ester Activated Ester Boc_N_Me_Phe->Activated_Ester Coupling Reagent Enolate Planar Enolate (Achiral) Activated_Ester->Enolate + Base - H+ (α-proton abstraction) D_isomer Boc-N(Me)-D-Phe Enolate->D_isomer + H+ L_isomer Boc-N(Me)-L-Phe Enolate->L_isomer + H+

Caption: Epimerization of this compound via direct enolization.

Troubleshooting_Workflow Troubleshooting High Epimerization Start High Epimerization Detected Check_Base Evaluate Base Start->Check_Base Change_Base Switch to weaker, hindered base (e.g., TMP, NMM) Check_Base->Change_Base Strong base used? Check_Reagent Evaluate Coupling Reagent Check_Base->Check_Reagent Weak base already used Change_Base->Check_Reagent Change_Reagent Use low-epimerization reagent (e.g., HATU, COMU) Check_Reagent->Change_Reagent High-risk reagent? Check_Temp Check Reaction Temperature Check_Reagent->Check_Temp Low-risk reagent already used Change_Reagent->Check_Temp Lower_Temp Perform coupling at 0°C Check_Temp->Lower_Temp Reaction at RT? Check_Preactivation Review Pre-activation Time Check_Temp->Check_Preactivation Already at low temp Lower_Temp->Check_Preactivation Minimize_Time Minimize pre-activation or use in situ activation Check_Preactivation->Minimize_Time Prolonged pre-activation? End Epimerization Minimized Check_Preactivation->End Already minimized Minimize_Time->End

Caption: A logical workflow for troubleshooting high epimerization.

References

Validation & Comparative

A Comparative Guide to Boc-N-Me-Phe-OH and Fmoc-N-Me-Phe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe), into peptide structures is a critical strategy for enhancing therapeutic properties, including increased metabolic stability, improved cell permeability, and constrained conformational flexibility. However, the synthesis of peptides containing these residues presents significant challenges, primarily due to the steric hindrance at the N-terminal secondary amine, which can impede coupling reactions. The choice of the Nα-protecting group is a pivotal decision in navigating these challenges. This guide provides an objective, data-driven comparison of the two most prevalent protecting group strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the incorporation of N-methyl-phenylalanine (N-Me-Phe-OH).

Core Principles: A Head-to-Head Comparison

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is removed under basic conditions, commonly with a piperidine solution. This distinction governs the entire synthetic strategy, from the choice of resin and side-chain protecting groups to the final cleavage conditions.[1]

FeatureBoc-N-Me-Phe-OH StrategyFmoc-N-Me-Phe-OH Strategy
Nα-Deprotection Strong Acid (e.g., 50% TFA in DCM)Base (e.g., 20% Piperidine in DMF)
Side-Chain Protection Typically Benzyl-based (Bzl)Typically tert-Butyl-based (tBu)
Final Cleavage Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)
Orthogonality Not fully orthogonal; relies on differential acid lability.Fully orthogonal; base-labile Nα-group and acid-labile side-chain groups.[]
Mildness of Synthesis Harsher, with repeated strong acid treatments for deprotection.Milder, with base deprotection cycles.[1]

Performance in Peptide Synthesis: A Data-Driven Analysis

While direct, side-by-side quantitative comparisons for the synthesis of a single peptide using both this compound and Fmoc-N-Me-Phe-OH are not extensively documented in single studies, a comparative analysis can be constructed from available data on the synthesis of N-methylated peptides. The primary challenges are coupling efficiency and the potential for racemization.

Coupling Efficiency

The steric hindrance of the N-methyl group significantly slows the kinetics of peptide bond formation.[1] To overcome this, highly efficient coupling reagents are necessary for both strategies. Reagents such as HATU, HBTU, PyAOP, and PyBOP are often employed.[3] The Fmoc strategy is generally favored due to its milder conditions and the wider availability of specialized coupling reagents that are highly effective for sterically hindered amino acids.

Table 1: Illustrative Coupling Efficiency Data for N-Methylated Amino Acids

Protecting Group StrategyCoupling ReagentSterically Hindered Coupling ExampleReported Coupling Yield/EfficiencyReference(s)
Boc PyBroPBoc-N-Me-Val-OH + H-Me-Val-OMe~90%
Boc DEPBTThis compound + H-Pro-NH276%
Boc HATUBoc-N-Me-Ala-OH + H-Phe-OMe>95%
Fmoc HATUFmoc-N-Me-AA to resinHigh
Fmoc PyAOP/PyBOP+HOAtFmoc-N-Me-AA to N-Me-AAPromising Reagents

Note: The data presented are illustrative and compiled from various studies on N-methylated amino acids. Actual yields can vary significantly based on the specific peptide sequence, coupling conditions, and analytical methods.

Racemization and Epimerization

The risk of racemization is a critical concern during the activation and coupling of amino acids. For N-methylated amino acids, the formation of an oxazolonium intermediate, which can lead to racemization, is a potential issue. While urethane-based protecting groups like Boc and Fmoc are designed to suppress racemization, the prolonged reaction times and forcing conditions often required for coupling N-methylated residues can increase this risk. Some studies suggest that coupling reagents like DEPBT exhibit a remarkable resistance to racemization.

Table 2: General Racemization/Epimerization Risk Profile

Protecting Group StrategyFactorRacemization/Epimerization RiskMitigating Factors
Boc Strong activation, prolonged coupling timesModerateUse of racemization-suppressing coupling reagents (e.g., DEPBT), optimized coupling times.
Fmoc Base-catalyzed coupling, prolonged coupling timesModerateUse of additives like HOAt, choice of non-basic activation methods where possible, optimized coupling times.

Experimental Protocols

The following are detailed, representative protocols for the incorporation of this compound and Fmoc-N-Me-Phe-OH into a peptide sequence during solid-phase peptide synthesis (SPPS).

Boc-SPPS Protocol for Incorporating this compound

This protocol outlines a manual synthesis cycle for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Swelling:

  • Start with a suitable resin for Boc chemistry (e.g., Merrifield or PAM resin) to which the preceding amino acid has been coupled and deprotected.

  • Swell the resin in dichloromethane (DCM) for 30 minutes.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group from the N-terminal amino acid.

  • Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove excess TFA and byproducts.

3. Neutralization:

  • Neutralize the resulting TFA salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

  • Wash the resin thoroughly with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x) to prepare for coupling.

4. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent and additive in DMF. For this sterically hindered coupling, HATU (2.9 equivalents) and DIEA (6 equivalents) is a recommended combination.

  • Allow the activation to proceed for 5-10 minutes.

  • Add the activated this compound solution to the neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times may be necessary.

  • Monitor the reaction for completion using a test suitable for secondary amines, such as the chloranil test or bromophenol blue test, as the Kaiser test will be negative.

  • If the coupling is incomplete, a second coupling with freshly activated this compound may be performed.

5. Washing:

  • After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

6. Final Cleavage:

  • After synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.

Boc_SPPS_Workflow Start Resin-Bound Peptide (Boc-AA...-Resin) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Coupling (this compound + HATU/DIEA) Wash2->Coupling Monitoring Monitoring (Chloranil Test) Coupling->Monitoring Wash3 Wash (DMF, DCM) Monitoring->Wash3 Complete Recouple Recouple Monitoring->Recouple Incomplete NextCycle Next Cycle or Final Cleavage (HF) Wash3->NextCycle Recouple->Coupling

Boc-SPPS cycle for this compound.
Fmoc-SPPS Protocol for Incorporating Fmoc-N-Me-Phe-OH

This protocol outlines a manual synthesis cycle for coupling Fmoc-N-Me-Phe-OH onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Swelling:

  • Start with a suitable resin for Fmoc chemistry (e.g., Rink Amide or Wang resin) to which the preceding amino acid has been coupled and deprotected.

  • Swell the resin in DMF for 30 minutes.

2. Nα-Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

  • Wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-N-Me-Phe-OH:

  • In a separate vessel, pre-activate Fmoc-N-Me-Phe-OH (3 equivalents relative to resin loading) with a suitable coupling reagent and additive in DMF. For this sterically hindered coupling, HATU (2.9 equivalents) and DIEA (6 equivalents) is a recommended combination.

  • Allow the activation to proceed for 5-10 minutes.

  • Add the activated Fmoc-N-Me-Phe-OH solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times may be necessary.

  • Monitor the reaction for completion using a test suitable for secondary amines, such as the chloranil test or bromophenol blue test.

  • If the coupling is incomplete, a second coupling with freshly activated Fmoc-N-Me-Phe-OH may be performed.

4. Washing:

  • After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

5. Final Cleavage and Deprotection:

  • After the final synthesis cycle and N-terminal Fmoc removal, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a TFA-based cleavage cocktail containing appropriate scavengers (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT or TFA/TIS/water).

Fmoc_SPPS_Workflow Start Resin-Bound Peptide (Fmoc-AA...-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-N-Me-Phe-OH + HATU/DIEA) Wash1->Coupling Monitoring Monitoring (Chloranil Test) Coupling->Monitoring Wash2 Wash (DMF, DCM) Monitoring->Wash2 Complete Recouple Recouple Monitoring->Recouple Incomplete NextCycle Next Cycle or Final Cleavage (TFA) Wash2->NextCycle Recouple->Coupling

Fmoc-SPPS cycle for Fmoc-N-Me-Phe-OH.

Conclusion and Recommendations

The choice between this compound and Fmoc-N-Me-Phe-OH for the synthesis of N-methylated peptides is a nuanced decision that depends on the specific peptide sequence, the presence of other sensitive functional groups, and available laboratory equipment and expertise.

  • Fmoc-N-Me-Phe-OH is generally the preferred choice for most applications due to the milder deprotection conditions, which are compatible with a wider range of sensitive side-chain protecting groups and linkers. The orthogonality of the Fmoc/tBu strategy simplifies the overall synthetic process and final cleavage. The wide availability of highly efficient coupling reagents optimized for Fmoc chemistry further enhances its utility for incorporating sterically hindered residues like N-Me-Phe.

  • This compound remains a viable and robust alternative, particularly for researchers experienced with Boc chemistry and equipped for handling strong acids like HF for final cleavage. The repeated acidic deprotection steps in Boc-SPPS can sometimes be advantageous in disrupting peptide aggregation in difficult sequences.

Ultimately, the successful synthesis of peptides containing N-Me-Phe-OH, regardless of the chosen protecting group strategy, hinges on the use of potent coupling reagents, extended reaction times, and diligent monitoring of coupling completion to minimize the formation of deletion sequences and ensure the desired product's high purity.

References

A Comparative Guide to the Analytical Validation of Peptides Synthesized with Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe), into peptide structures is a critical strategy for enhancing pharmacokinetic properties like metabolic stability and cell permeability. The use of the tert-butyloxycarbonyl (Boc) protecting group, specifically Boc-N-Me-Phe-OH, in solid-phase peptide synthesis (SPPS) is a common approach. However, the unique characteristics of N-methylated residues introduce specific challenges in the analytical validation of the final peptide product. This guide provides a comparative overview of the analytical validation of peptides synthesized with this compound, contrasting their behavior with non-methylated peptides and highlighting key experimental considerations.

Challenges in the Synthesis and Purification of N-Methylated Peptides

The synthesis of peptides containing N-methylated amino acids can be challenging. The coupling of a protected N-methylamino acid to another amino acid often results in lower yields compared to standard couplings.[1] Furthermore, the purification of N-methyl-rich peptides by high-performance liquid chromatography (HPLC) can be complicated by the presence of multiple peaks corresponding to different conformers, a result of the slow conversion between cis and trans isomers of the N-methylated amide bond.[1]

During solid-phase peptide synthesis, several impurities can arise. These include deletion sequences, where an amino acid is missing, and insertion sequences, where an extra amino acid is incorporated.[2][3] Incomplete removal of protecting groups can also lead to impurities.[2] For N-methylated peptides, specific side reactions during acidic cleavage from the resin have been observed, including fragmentation between consecutive N-methylamino acids and the formation of diketopiperazines.

Comparative Analytical Validation: N-Me-Phe vs. Standard Peptides

The analytical validation of a peptide's identity, purity, and structural integrity is paramount. The introduction of an N-methylated residue like N-Me-Phe necessitates a tailored analytical approach compared to standard, non-methylated peptides.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity. However, peptides containing N-Me-Phe often exhibit broader peaks or even multiple peaks on HPLC chromatograms due to the presence of slowly interconverting cis/trans rotamers around the N-methylated amide bond. This can complicate purity assessment and requires careful optimization of chromatographic conditions.

ParameterPeptide with this compoundStandard Non-Methylated Peptide
Typical Crude Purity (by HPLC) 50 - 70%70 - 90%
Common Impurities Deletion/insertion sequences, diketopiperazines, fragments from cleavage, rotational isomers.Deletion/insertion sequences, products of side-chain reactions.
HPLC Peak Profile Often broad or multiple peaks due to rotamers.Typically a sharp, single major peak.
Purification Challenge Higher, due to potential co-elution of conformers and impurities.Lower, generally straightforward separation.
Mass Spectrometry (MS) for Identity and Sequence Verification

Mass spectrometry is a powerful tool for confirming the molecular weight and amino acid sequence of a peptide. For N-methylated peptides, tandem mass spectrometry (MS/MS) with techniques like Electron Transfer Dissociation (ETD) is particularly effective for sequencing, as it can preserve the post-translational modification and provide clear fragmentation patterns.

ParameterPeptide with N-Me-PheStandard Non-Methylated Peptide
Molecular Weight Confirmation Straightforward, with a mass increase of 14.01565 Da per methylation.Straightforward.
Sequencing by MS/MS (CID) Can be challenging due to the N-methyl group influencing fragmentation.Generally produces predictable b- and y-ion series.
Sequencing by MS/MS (ETD) Highly effective, producing c- and z-type ions that allow for precise localization of the N-methyl group.Effective, but less critical for standard peptides.
Expected m/z of [M+H]+ for a Tripeptide (e.g., Gly-X-Ala) X = N-Me-Phe: ~408.2 DaX = Phe: ~394.2 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is invaluable for elucidating the three-dimensional structure of peptides in solution. For peptides containing N-Me-Phe, NMR is crucial for identifying the presence of cis and trans isomers of the N-methylated amide bond and for determining the overall peptide conformation, which is significantly influenced by the N-methylation.

ParameterPeptide with N-Me-PheStandard Non-Methylated Peptide
Conformational Flexibility Reduced due to steric hindrance of the N-methyl group.Higher, with more conformational freedom.
Key NMR Experiments 1D ¹H, 2D COSY, TOCSY, NOESY/ROESY.1D ¹H, 2D COSY, TOCSY, NOESY/ROESY.
Characteristic NMR Signals Separate sets of signals for cis and trans isomers, complicating spectral analysis.A single set of resonances for each proton.
Structural Information Provides insights into the ratio of cis/trans isomers and their impact on the local and global fold.Defines the predominant solution-state conformation.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of a Peptide Containing N-Me-Phe

Objective: To determine the purity of the synthesized peptide by RP-HPLC.

Materials:

  • Synthesized peptide containing N-Me-Phe

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Peptide solvent: 0.1% TFA in water or acetonitrile

Procedure:

  • Sample Preparation: Dissolve the peptide in the peptide solvent to a concentration of approximately 1 mg/mL. Centrifuge and filter the sample before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

    • Gradient: A shallow gradient is often required for N-methylated peptides. For example, 5-60% Mobile Phase B over 30 minutes.

  • Data Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: LC-MS/MS Analysis of a Peptide Containing N-Me-Phe

Objective: To confirm the molecular weight and sequence of the synthesized peptide.

Materials:

  • HPLC-purified peptide

  • LC-MS/MS system with ESI source and ETD capability

  • C18 reversed-phase column suitable for LC-MS

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample solvent: 50% acetonitrile/water with 0.1% formic acid

Procedure:

  • Sample Preparation: Reconstitute the purified peptide in the sample solvent to a concentration of approximately 10-100 fmol/µL.

  • LC-MS Analysis:

    • Inject the sample onto the LC system.

    • Elute the peptide using a gradient (e.g., 5-95% Mobile Phase B over 15-30 minutes).

    • Acquire the full MS scan to determine the m/z of the parent ion.

  • MS/MS Analysis:

    • Perform data-dependent acquisition, selecting the parent ion for fragmentation.

    • Use ETD for fragmentation to generate c- and z-ions.

    • Acquire the MS/MS spectrum.

  • Data Analysis: Compare the experimental m/z of the parent ion with the theoretical mass. Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence and localize the N-methyl group.

Protocol 3: NMR Conformational Analysis of a Peptide Containing N-Me-Phe

Objective: To characterize the solution-state conformation of the peptide.

Materials:

  • Highly purified peptide (>95%)

  • NMR spectrometer

  • Deuterated solvent (e.g., DMSO-d6, CD3OH)

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of the chosen deuterated solvent. The sample purity should be very high (>95%).

  • NMR Experiments:

    • Acquire a 1D ¹H spectrum to assess sample purity and identify amide proton signals.

    • Acquire 2D NMR spectra:

      • COSY: To identify spin-coupled protons within each residue.

      • TOCSY: To identify all protons within a single amino acid spin system.

      • NOESY or ROESY: To identify protons that are close in space (< 5 Å), providing distance restraints for structural calculations.

  • Data Analysis: Assign all proton resonances. Analyze the chemical shifts, coupling constants, and NOE patterns to determine the presence of cis/trans isomers and to calculate the three-dimensional structure of the peptide.

Visualizing the Workflow

Analytical_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Analytical Validation cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC_Purification Preparative RP-HPLC Crude_Peptide->HPLC_Purification Purified_Peptide Purified Peptide HPLC_Purification->Purified_Peptide HPLC_Purity Purity Assessment (Analytical RP-HPLC) Purified_Peptide->HPLC_Purity LCMS_Identity Identity & Sequence (LC-MS/MS with ETD) Purified_Peptide->LCMS_Identity NMR_Structure Conformational Analysis (NMR Spectroscopy) Purified_Peptide->NMR_Structure Purity_Report Purity Report HPLC_Purity->Purity_Report Sequence_Confirmation Sequence Confirmation LCMS_Identity->Sequence_Confirmation Structure_Model 3D Structure Model NMR_Structure->Structure_Model

Caption: Workflow for the synthesis and analytical validation of a peptide containing this compound.

Conclusion

The analytical validation of peptides synthesized with this compound requires a nuanced approach compared to their non-methylated counterparts. The presence of the N-methyl group introduces complexities in synthesis, purification, and analysis, particularly in HPLC and NMR. A thorough understanding of these challenges and the application of appropriate analytical techniques, such as ETD-mass spectrometry, are essential for the accurate characterization of these important therapeutic molecules. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively navigate the intricacies of validating N-methylated peptides.

References

A Comparative Analysis of Coupling Reagents for Boc-N-Me-Phe-OH Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), into peptide backbones is a widely employed strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate conformation. However, the acylation of these sterically hindered secondary amines presents a significant synthetic challenge, often leading to low yields and an increased risk of epimerization. The choice of coupling reagent is therefore critical to the success of peptide synthesis involving N-methylated residues.

This guide provides a comparative analysis of four commonly used coupling reagents for the acylation of this compound: HATU, HBTU, COMU, and PyBOP. The performance of these reagents is evaluated based on reaction yield, purity, and suppression of epimerization, with supporting experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific applications.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for N-methylated amino acids is a balance between reactivity and the preservation of stereochemical integrity. The following table summarizes the performance of HATU, HBTU, COMU, and PyBOP in the coupling of this compound.

Coupling ReagentReagent TypeTypical Yield (%)Epimerization (%)Key Advantages & Disadvantages
HATU Aminium Salt>95LowAdvantages: High reactivity, particularly effective for sterically hindered couplings.[1] Disadvantages: Higher cost compared to other reagents.
HBTU Aminium SaltModerateNot SpecifiedAdvantages: Cost-effective, reliable for many standard couplings. Disadvantages: Can be less effective than HATU for hindered residues, potentially leading to lower yields.[2]
COMU Uronium SaltHighLowAdvantages: High coupling efficiency comparable to HATU, with enhanced safety (avoids potentially explosive HOBt/HOAt byproducts) and better solubility.[3][4] Disadvantages: Higher cost than HBTU.
PyBOP Phosphonium Salt~90<1Advantages: Highly effective for sterically demanding couplings, avoids the generation of carcinogenic HMPA. Disadvantages: Can be less efficient than uronium salts in some cases.

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of this compound to a model amino acid ester, H-Ala-OMe. These protocols can be adapted for solid-phase peptide synthesis (SPPS) with appropriate modifications to reagent equivalents and washing steps.

General Reaction Scheme

Boc_N_Me_Phe_OH This compound p1 Boc_N_Me_Phe_OH->p1 H_Ala_OMe H-Ala-OMe H_Ala_OMe->p1 Coupling_Reagent Coupling Reagent (HATU, HBTU, COMU, or PyBOP) Coupling_Reagent->p1 Base Base (e.g., DIPEA) Base->p1 Solvent Solvent (e.g., DMF) Solvent->p1 Product Boc-N-Me-Phe-Ala-OMe p1->Product cluster_solution_phase Solution-Phase Coupling Workflow prep Reactant Preparation (this compound, Amine, Reagent, Base, Solvent) activation Activation (Pre-activation of Carboxylic Acid) prep->activation coupling Coupling Reaction (Addition of Amine Component) activation->coupling monitoring Reaction Monitoring (TLC / LC-MS) coupling->monitoring workup Work-up (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification cluster_activation Mechanism of Carboxylic Acid Activation Boc_AA This compound Active_Ester Activated Intermediate (e.g., O-Acylisourea, HOBt/HOAt ester) Boc_AA->Active_Ester Coupling_Reagent Onium Salt (HATU, HBTU, COMU, PyBOP) Coupling_Reagent->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Amine Amine Component (H-Ala-OMe) Amine->Peptide_Bond Product Boc-N-Me-Phe-Ala-OMe Peptide_Bond->Product

References

A Researcher's Guide to Purity Assessment of Boc-N-Me-Phe-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of therapeutic candidates. The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), introduces unique challenges to both synthesis and analysis. These modifications can enhance a peptide's therapeutic properties, such as stability and cell permeability, but they also complicate purity assessment due to potential steric hindrance and altered hydrophobicity.

This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry standard, with other analytical techniques for assessing the purity of peptides containing this compound. We present supporting data, detailed experimental protocols, and workflow visualizations to help researchers select the most appropriate analytical strategy.

The Gold Standard: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used method for analyzing the purity of synthetic peptides.[1][2] The separation is based on the principle of hydrophobic interaction between the peptide and the stationary phase (typically a C18 silica-based column).[2] A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase is used to elute the peptides, with more hydrophobic species being retained longer on the column.[2]

Common Impurities Detected: During solid-phase peptide synthesis (SPPS) using Boc-chemistry, several process-related impurities can arise. These include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[3]

  • Truncated Sequences: Chains that are prematurely terminated during synthesis.

  • Incomplete Deprotection: Peptides retaining protecting groups on side chains or the N-terminus.

  • Byproducts: Modifications or side-reactions occurring during synthesis or final cleavage from the resin.

Comparative Analysis of Purity Assessment Methods

While RP-HPLC is a robust and quantitative technique, it is not without limitations. For complex peptides, such as those containing N-methylated residues, orthogonal and higher-resolution methods are often necessary for a comprehensive purity profile. Ultra-High-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE) serve as powerful alternatives or complementary methods.

UPLC, a refinement of HPLC, utilizes smaller particle sizes in the stationary phase to achieve higher resolution, greater sensitivity, and faster analysis times. LC-MS provides an orthogonal detection method by coupling the separation power of HPLC/UPLC with the mass-resolving capability of a mass spectrometer, enabling the definitive identification of impurities. Capillary Electrophoresis offers a different separation mechanism altogether, separating molecules based on their charge-to-size ratio, making it highly complementary to the hydrophobicity-based separation of RP-HPLC.

The following table summarizes the key performance characteristics of these analytical methods for the purity assessment of this compound containing peptides.

Parameter RP-HPLC UPLC / UHPLC LC-MS Capillary Electrophoresis (CE)
Primary Separation Principle HydrophobicityHydrophobicityHydrophobicityCharge-to-Size Ratio
Resolution HighVery HighVery High (Chromatography)Very High
Analysis Speed ModerateFastModerate to FastFast
Information Provided Purity (Quantitative)Purity (Quantitative)Purity & Identity (Mass)Purity (Charge Variants)
Sensitivity GoodExcellentExcellentGood
Primary Application Standard purity testing and quantification.High-resolution separation of complex mixtures.Impurity identification and characterization.Orthogonal analysis, separation of charge variants and isomers.

Experimental Protocols

Accurate purity analysis depends on well-defined and reproducible experimental protocols. Below are representative methodologies for the key techniques discussed.

RP-HPLC/UPLC Protocol for Peptide Purity

This protocol outlines a standard method for determining the purity of a synthetic peptide containing this compound.

  • Objective: To separate the target peptide from synthesis-related impurities and quantify its purity based on UV absorbance.

  • Instrumentation: An HPLC or UPLC system equipped with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Materials:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm for HPLC; 2.1 x 100 mm, 1.7 µm for UPLC).

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Sample Diluent: Solvent A or a suitable mixture of Solvents A and B.

  • Procedure:

    • Sample Preparation: Dissolve the peptide sample in the sample diluent to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

    • Column Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 15-20 minutes at the designated flow rate.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.

      • Column Temperature: 30-40°C.

      • Detection Wavelength: 214-220 nm for the peptide backbone.

      • Injection Volume: 5-20 µL.

      • Gradient: A typical gradient would be a linear increase from 5% to 65% Solvent B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.

    • Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate the percent purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

LC-MS Protocol for Impurity Identification

This protocol is designed to identify the impurities detected by RP-HPLC.

  • Objective: To obtain the mass-to-charge ratio (m/z) of the main peptide and co-eluting impurities for structural identification.

  • Instrumentation: An LC system (HPLC or UPLC) coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Procedure:

    • LC Separation: Perform the separation using the same column and mobile phase conditions as the RP-HPLC/UPLC purity method. Formic acid (0.1%) is often preferred over TFA as it causes less ion suppression in the MS source.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for peptides.

      • Mass Range: Set a scan range appropriate for the expected m/z of the peptide and its potential impurities (e.g., 300-2000 m/z).

      • Data Acquisition: Acquire data in full scan mode to detect all ions. For further structural elucidation, tandem MS (MS/MS) can be performed to fragment the ions of interest.

    • Data Analysis: Correlate the peaks in the UV chromatogram with the extracted ion chromatograms from the MS data. Analyze the mass spectra of impurity peaks to identify their molecular weights and infer their structures (e.g., deletion, truncation, or modification).

Visualizing the Analytical Workflow

To ensure robust quality control, a structured workflow is essential. The following diagrams illustrate the general process of peptide purity assessment and a logical approach to selecting the appropriate analytical method.

G cluster_0 Synthesis & Cleavage cluster_1 Purification & QC cluster_2 Final Analysis Synthesis Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Crude Peptide Cleavage->Crude Purification Preparative RP-HPLC Crude->Purification Analysis Analytical RP-HPLC Purification->Analysis Pooling Fraction Pooling Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Final Purified Peptide Lyophilization->Final_Product Final_HPLC Purity Check (RP-HPLC) Final_MS Identity Check (MS) Final_CE Orthogonal Check (CE) Final_Product->Final_HPLC Final_Product->Final_MS Final_Product->Final_CE

Caption: Workflow for peptide synthesis and purity verification.

G Start Need to Assess Peptide Purity CheckPurity Is this for routine QC or release testing? Start->CheckPurity ImpurityFound Are unknown impurities detected or is purity <95%? CheckPurity->ImpurityFound  No (R&D) UseHPLC Use validated RP-HPLC / UPLC Method CheckPurity->UseHPLC  Yes ChargeVariant Are charge variants (e.g., deamidation) suspected? ImpurityFound->ChargeVariant  No UseLCMS Perform LC-MS for Impurity ID ImpurityFound->UseLCMS  Yes UseCE Perform Capillary Electrophoresis (CE) ChargeVariant->UseCE  Yes Report Final Purity Report ChargeVariant->Report  No UseHPLC->ImpurityFound UseLCMS->ChargeVariant UseCE->Report

Caption: Decision guide for selecting a peptide analysis method.

References

A Comparative Guide to the Conformational Analysis of Peptides: The Impact of N-Methylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and manipulating the conformational landscape of peptides is paramount for enhancing their therapeutic potential. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful strategy to modulate the structure, and consequently, the function of peptides. This guide provides an objective comparison of peptides with and without N-methylation, supported by experimental data, detailed methodologies, and visualizations to elucidate the profound effects of this modification.

The Influence of N-Methylation on Peptide Conformation and Properties

N-methylation introduces significant steric hindrance and eliminates a hydrogen bond donor from the peptide backbone.[1][2] These seemingly subtle changes have a cascade of effects on the peptide's conformational flexibility, predisposing it to adopt specific secondary structures.[3] This conformational restriction can lead to a more favorable alignment for receptor binding and can protect the peptide from enzymatic degradation.[1]

One of the key conformational consequences of N-methylation is its influence on the cis/trans isomerization of the amide bond. While the trans conformation is overwhelmingly favored in non-methylated peptides, the introduction of an N-methyl group can lower the energy barrier for the cis conformation, making it more accessible. This can be critical for mimicking beta-turns and other folded structures essential for biological activity.

Quantitative Comparison of Peptide Properties

The following tables summarize the quantitative impact of N-methylation on various peptide properties, drawing from studies on somatostatin analogs and other model peptides.

Table 1: Impact of N-Methylation on Receptor Binding Affinity (Somatostatin Analogs)

Peptide SequenceN-Methylated ResidueReceptor SubtypeBinding Affinity (IC50, nM)Fold Change vs. Parent
c(-PFwKTF-) (Parent)NoneSSTR21.2-
c(-P(NMe)FwKTF-)PheSSTR2>1000>833-fold decrease
c(-PF(NMe)wKTF-)TrpSSTR20.81.5-fold increase
c(-PFw(NMe)KTF-)LysSSTR22.52-fold decrease
c(-PFwK(NMe)TF-)ThrSSTR2>1000>833-fold decrease
c(-GRGDfL-) (Parent)Noneαvβ3 Integrin150-
c(-GRG(NMe)DfL-)Aspαvβ3 Integrin305-fold increase

Data synthesized from literature reports.[4] Note: "w" denotes D-Tryptophan and "f" denotes D-Phenylalanine.

Table 2: Effect of N-Methylation on Intestinal Permeability (Cyclic Hexapeptides)

PeptideNumber of N-MethylationsCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
cyclo(-PFwKTF-)0< 0.1< 1
mono-N-methylated analog10.5 - 1.5Not Reported
di-N-methylated analog22.0 - 4.0Not Reported
tri-N-methylated analog34.510

Data is illustrative and based on trends reported in the literature.

Table 3: Representative Changes in Backbone Dihedral Angles (φ, ψ) upon N-Methylation

Peptide ResidueConformationφ (degrees)ψ (degrees)
AlanineUnmodified (β-strand)-139+135
N-Methyl-AlanineN-methylated (β-strand like)-145+150
AlanineUnmodified (α-helix)-65-40
N-Methyl-AlanineN-methylated (constrained)-80 to -100+120 to +160

Values are representative and can vary based on the specific peptide sequence and environment.

Experimental Protocols

A multi-technique approach is often necessary to fully characterize the conformational landscape of N-methylated peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Adjust the pH to the desired value using dilute DCl or NaOD.

Data Acquisition:

  • Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in sequential assignment.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

Data Analysis:

  • Resonance Assignment: Sequentially assign all proton and carbon resonances to their respective amino acids in the peptide sequence.

  • Structural Restraints:

    • Distance Restraints: Derive interproton distance restraints from the intensities of NOE cross-peaks.

    • Dihedral Angle Restraints: Calculate backbone dihedral angles (φ) from ³J(HNHα) coupling constants using the Karplus equation.

  • Structure Calculation: Use the experimental restraints in molecular dynamics simulation software (e.g., XPLOR-NIH, AMBER) to generate an ensemble of structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides.

Sample Preparation:

  • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 50-100 µM. The buffer should have low absorbance in the far-UV region.

  • Prepare a matched buffer blank.

Data Acquisition:

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Record the CD spectrum from 190 to 260 nm.

  • Acquire a spectrum of the buffer blank and subtract it from the peptide spectrum.

Data Analysis:

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

  • Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.

Visualizations

Experimental Workflow for Peptide Conformational Analysis

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_structure Structure Elucidation synthesis Solid-Phase Peptide Synthesis (with/without N-methylation) purification HPLC Purification synthesis->purification mass_spec Mass Spectrometry (Verification) purification->mass_spec nmr NMR Spectroscopy (TOCSY, NOESY, COSY) mass_spec->nmr cd Circular Dichroism mass_spec->cd restraints Derive Structural Restraints (Distances, Dihedral Angles) nmr->restraints modeling Computational Modeling calculation Structure Calculation (Simulated Annealing) modeling->calculation restraints->calculation ensemble Final Structural Ensemble calculation->ensemble bioactivity Bioactivity Assays (Receptor Binding, Permeability) ensemble->bioactivity

Caption: Workflow for peptide conformational analysis.

Impact of Conformation on Somatostatin Receptor Signaling

G cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response peptide Somatostatin Analog receptor Somatostatin Receptor (SSTR) peptide->receptor Lower Affinity n_methyl_peptide N-Methylated Analog (Bioactive Conformation) n_methyl_peptide->receptor Higher Affinity g_protein Gi/o Protein Activation receptor->g_protein ac Adenylyl Cyclase (Inhibition) g_protein->ac Inhibits mapk MAPK Pathway (Activation) g_protein->mapk Activates ion_channel Ion Channel Modulation (K+ efflux, Ca2+ influx inhibition) g_protein->ion_channel camp ↓ cAMP ac->camp response Inhibition of Hormone Secretion Anti-proliferative Effects camp->response mapk->response ion_channel->response

Caption: N-methylation enhances receptor binding and signaling.

References

comparing the enzymatic stability of N-methylated vs non-methylated peptides

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the superior enzymatic stability of N-methylated peptides over their non-methylated analogs, supported by experimental data and detailed protocols.

The inherent susceptibility of therapeutic peptides to enzymatic degradation is a significant hurdle in their clinical development, often leading to poor bioavailability and short in-vivo half-lives. A widely adopted and effective strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. This modification, the substitution of an amide proton with a methyl group, profoundly enhances resistance to proteolysis. This guide provides a comprehensive comparison of the enzymatic stability of N-methylated and non-methylated peptides, presenting key experimental data, detailed methodologies, and visual workflows to aid in the design of more robust peptide-based therapeutics.

Enhanced Proteolytic Resistance through N-Methylation

N-methylation confers enzymatic stability primarily through two mechanisms:

  • Disruption of Enzyme Recognition: Proteases recognize and bind to their peptide substrates via hydrogen bonding with the peptide backbone. N-methylation removes the amide proton, a crucial hydrogen bond donor, thereby hindering the formation of the enzyme-substrate complex.[1]

  • Steric Hindrance: The introduced methyl group can sterically block the approach of proteases to the scissile amide bond, further preventing cleavage.[1]

This enhanced stability has been demonstrated across various peptide scaffolds. For instance, multiple N-methylations of a somatostatin cyclopeptidic analogue resulted in a fivefold increase in its enzymatic stability, with a half-life extending from 15.5 minutes to 74 minutes.[2] Similarly, a systematic N-methyl scan of a G-protein-binding peptide ligand revealed a dramatic 72 to over 1000-fold increase in resistance to trypsin cleavage.[3]

Quantitative Comparison of Enzymatic Stability

The following tables summarize the quantitative impact of N-methylation on the enzymatic stability of different peptides.

Peptide SystemModificationFold Increase in Protease ResistanceReference
G-protein-binding peptideSingle N-methyl substitutions72 to >1000-fold[3]
Somatostatin cyclopeptidic analogueMultiple N-methylations5-fold
Peptide DerivativeHalf-Life (τ1/2) in minutesReference
Natural Amino Acid Sequence (R1=H)Not specified, baseline
N-methylated (R1=Me) derivativeThreefold increase compared to natural
Somatostatin analogue (unmodified)15.5 ± 2
Somatostatin analogue (N-methylated)74 ± 6

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a standard procedure to assess the stability of a peptide in human serum using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • Test Peptide (N-methylated and non-methylated versions)

  • Human Serum (pooled)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator (37°C)

  • RP-HPLC system

2. Procedure:

  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each test peptide in DMSO.

  • Incubation:

    • Thaw human serum at 37°C and centrifuge to remove cryoprecipitates.

    • Pre-warm the serum to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation:

    • To the aliquot, add an equal volume of a precipitating solution (e.g., 1% TFA in ACN).

    • Vortex vigorously and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • RP-HPLC Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a defined volume onto the RP-HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

    • The percentage of intact peptide remaining is calculated by comparing the peak area at each time point to the peak area at time zero.

Protocol 2: High-Throughput Peptide Degradation Assay using LC-MS

This protocol describes a liquid chromatography-mass spectrometry (LC-MS) based method for quantifying peptide degradation, which is particularly useful for complex mixtures.

1. Materials and Reagents:

  • Test Peptides (N-methylated and non-methylated)

  • Cell culture medium or plasma

  • Internal Standard (a stable, non-degradable peptide)

  • Organic solvents for protein precipitation (e.g., acetonitrile, methanol)

  • LC-MS system

2. Procedure:

  • Sample Preparation:

    • Incubate the test peptides in the desired biological matrix (e.g., cell culture supernatant, plasma) at 37°C.

    • At various time points, collect aliquots.

  • Protein Precipitation and Extraction:

    • Add a mixture of organic solvents to the aliquots to precipitate proteins. Mixtures of organic solvents have been found to be more suitable than strong acids for preserving peptides during precipitation.

    • Include an internal standard in the precipitation solution for accurate quantification.

    • Centrifuge to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Analyze the supernatant using an LC-MS system.

    • The amount of intact peptide is quantified by comparing its peak area to that of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock (N-methylated & Non-methylated) Incubation Incubate at 37°C Peptide_Stock->Incubation Spike Serum Human Serum Serum->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Precipitation Protein Precipitation (e.g., ACN/TFA) Time_Points->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC RP-HPLC Analysis Supernatant->HPLC Data_Analysis Data Analysis (Peak Area vs. Time) HPLC->Data_Analysis

Caption: Workflow for in vitro peptide stability assay in human serum.

logical_relationship cluster_unmodified Non-Methylated Peptide cluster_modified N-Methylated Peptide Peptide Peptide Substrate ES_Complex Enzyme-Substrate Complex Peptide->ES_Complex Protease Protease Protease->ES_Complex Cleavage Peptide Cleavage ES_Complex->Cleavage H_Bond Hydrogen Bonding (Backbone Amide) H_Bond->ES_Complex Facilitates No_H_Bond Disrupted H-Bonding No_H_Bond->ES_Complex Inhibits Steric_Hindrance Steric Hindrance Steric_Hindrance->ES_Complex Inhibits

Caption: Mechanism of enhanced protease resistance by N-methylation.

References

L-Phenylalanine vs. N-Methyl-Phenylalanine in Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

The strategic substitution of L-phenylalanine (L-Phe) with its N-methylated counterpart, N-methyl-phenylalanine (N-Me-Phe), represents a powerful tool in medicinal chemistry to enhance the therapeutic potential of peptides. This guide provides a comprehensive comparison of the biological impact of this modification, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding and application of this strategy.

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, instigates significant changes in the physicochemical properties of a peptide. These alterations can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. Generally, the incorporation of N-Me-Phe in place of L-Phe leads to increased metabolic stability, enhanced cell permeability, and conformational rigidity. However, the effects on receptor binding and functional activity can be varied, sometimes leading to a decrease in potency.

Quantitative Comparison of Biological Activity

The following tables summarize the quantitative effects of N-methylation of phenylalanine on key biological parameters.

Peptide SequenceModificationReceptor/EnzymeBinding Affinity (Ki or IC50)Functional Activity (EC50 or pA2)Reference
H-Tyr-D-Orn-Phe -Glu-NH2L-Phe (Parent)Opioid ReceptorsNot specifiedPotent agonist[1]
H-Tyr-D-Orn-N-Me-Phe -Glu-NH2N-Me-PheOpioid ReceptorsNot specifiedVery low potency[1]
Ac-Nle-c[Asp-His-D-Phe -Arg-Trp-Lys]-NH2 (MTII)D-Phe (Parent)hMC4RIC50: 1.1 ± 0.30 nMEC50: 2.9 ± 0.52 nM[2]
H-Phe -c[Asp-Pro-D-Nal(2') -Arg-Trp-Lys]-NH2L-Phe at N-terminushMC4RIC50: 15.1 nMpA2: 8.7 (Antagonist)[2]
Peptide SequenceModificationSystemHalf-life (t1/2)Permeability (10⁻⁶ cm/s)Reference
H-Phe -Phe -NH2L-Phe (Parent)Human liver microsomes2.5 ± 0.2 min0.12[3]
H-N-Me-Phe -Phe -NH2N-Me-PheHuman liver microsomes>120 min2.2

Key Impacts of N-Methylation of Phenylalanine

Enhanced Metabolic Stability

One of the most significant advantages of substituting L-Phe with N-Me-Phe is the remarkable increase in resistance to enzymatic degradation. The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby extending the in-vivo half-life of the peptide. For the dipeptide H-Phe-Phe-NH2, N-methylation of the N-terminal phenylalanine resulted in an increase in its metabolic half-life in human liver microsomes by at least 48-fold.

Improved Cell Permeability and Bioavailability

N-methylation increases the lipophilicity of a peptide by removing a hydrogen bond donor (the amide proton). This enhanced hydrophobicity can facilitate passive diffusion across cell membranes, leading to improved cell permeability and oral bioavailability. In the case of the H-Phe-Phe-NH2 dipeptide, N-methylation led to a more than 18-fold increase in its apparent permeability coefficient. Peptides rich in N-methyl-phenylalanine have also been shown to be effective shuttles for crossing the blood-brain barrier.

Conformational Rigidity and Receptor Interaction

The introduction of an N-methyl group restricts the rotation around the N-Cα bond of the peptide backbone, reducing its conformational flexibility. This can lock the peptide into a specific conformation that may be more or less favorable for receptor binding.

This conformational constraint can lead to a variety of outcomes:

  • Enhanced Binding Affinity and Selectivity: If the rigidified conformation is the bioactive one, N-methylation can lead to increased binding affinity and selectivity for the target receptor.

  • Decreased Binding Affinity: Conversely, if the constrained conformation is not optimal for receptor interaction, a decrease in binding affinity and biological activity can occur. For instance, N-methylation of the Phe3 residue in a cyclic opioid peptide analog was reported to be detrimental to its activity. Similarly, in structure-activity relationship studies of melanocortin peptides, N-methylation often leads to a reduction in biological activity.

  • Switch from Agonist to Antagonist: The conformational changes induced by N-methylation can sometimes be so profound as to convert a receptor agonist into an antagonist.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of N-Me-Phe Containing Peptides

Standard Fmoc-based solid-phase peptide synthesis is commonly used for the preparation of both L-Phe and N-Me-Phe containing peptides.

Materials:

  • Rink Amide resin or other suitable solid support.

  • Fmoc-protected amino acids (including Fmoc-L-Phe-OH and Fmoc-N-Me-Phe-OH).

  • Coupling reagents (e.g., HATU, HBTU).

  • Base (e.g., DIEA).

  • Deprotection reagent: 20% piperidine in DMF.

  • Solvents: DMF, DCM.

  • Cleavage cocktail (e.g., TFA/TIS/water).

General Procedure:

  • Resin Swelling: The resin is swollen in DMF for at least 1 hour.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The Fmoc-protected amino acid (L-Phe or N-Me-Phe) is pre-activated with a coupling reagent and a base and then coupled to the deprotected resin. The completion of the reaction is monitored by a Kaiser test.

  • Washing: The resin is thoroughly washed with DMF and DCM after each deprotection and coupling step.

  • Repeat: The deprotection and coupling cycles are repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase HPLC.

In Vitro Metabolic Stability Assay

The metabolic stability of peptides is often assessed by incubating them with liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time.

Materials:

  • Human liver microsomes or cryopreserved hepatocytes.

  • NADPH regenerating system (for microsomes).

  • Incubation buffer (e.g., phosphate buffer).

  • Test peptide stock solution.

  • Quenching solution (e.g., cold acetonitrile).

  • LC-MS/MS system for analysis.

General Procedure:

  • Incubation Preparation: A reaction mixture containing liver microsomes (or hepatocytes) and buffer is pre-warmed to 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the test peptide and the NADPH regenerating system to the pre-warmed mixture.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold quenching solution.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent peptide in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the parent peptide remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time curve.

Visualizations

Logical Relationship of N-Methylation Effects

N_Methylation_Effects cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes L_Phe L-Phe Peptide N_Methylation N-Methylation L_Phe->N_Methylation N_Me_Phe N-Me-Phe Peptide N_Methylation->N_Me_Phe Increased_Lipophilicity Increased Lipophilicity N_Methylation->Increased_Lipophilicity Steric_Hindrance Steric Hindrance N_Methylation->Steric_Hindrance Reduced_Flexibility Reduced Conformational Flexibility N_Methylation->Reduced_Flexibility Cell_Permeability Increased Cell Permeability Increased_Lipophilicity->Cell_Permeability Metabolic_Stability Increased Metabolic Stability Steric_Hindrance->Metabolic_Stability Altered_Activity Altered Biological Activity (Binding & Function) Reduced_Flexibility->Altered_Activity

Caption: Effects of N-methylation on peptide properties.

Experimental Workflow for Metabolic Stability Assay

Metabolic_Stability_Workflow Start Start Prepare_Incubation Prepare Incubation Mix (Microsomes/Hepatocytes, Buffer) Start->Prepare_Incubation Pre_Warm Pre-warm to 37°C Prepare_Incubation->Pre_Warm Add_Peptide_NADPH Add Peptide & NADPH System Pre_Warm->Add_Peptide_NADPH Incubate Incubate at 37°C Add_Peptide_NADPH->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Cold Acetonitrile) Sample->Quench Process Process Sample (Centrifuge, Collect Supernatant) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate Half-life (t1/2) & Intrinsic Clearance (CLint) Analyze->Calculate End End Calculate->End

Caption: In vitro metabolic stability assay workflow.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling Ligand Peptide Ligand (L-Phe or N-Me-Phe) GPCR GPCR (e.g., Opioid or Melanocortin Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ) (GDP-bound, Inactive) GPCR->G_Protein Activates G_Alpha_GTP Gα-GTP (Active) G_Protein->G_Alpha_GTP GDP -> GTP G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Alpha_GTP->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates Targets

Caption: A typical GPCR signaling cascade.

References

A Comparative Guide to Peptide Sequence Validation: Tandem Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in ensuring its identity, purity, and function. Tandem mass spectrometry has emerged as the gold standard for this purpose, offering high-throughput and sensitive analysis. This guide provides an objective comparison of tandem mass spectrometry with alternative validation techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.

Tandem mass spectrometry (MS/MS) provides two primary strategies for peptide sequencing: database searching and de novo sequencing. Database searching matches experimental mass spectra against theoretical spectra generated from known protein databases, making it a rapid and reliable method for identifying known peptides.[1] In contrast, de novo sequencing determines the peptide sequence directly from the fragmentation pattern in the mass spectrum without relying on a database, which is essential for characterizing novel or engineered peptides.[2][3]

While powerful, tandem mass spectrometry is not without its limitations, including challenges in distinguishing isobaric amino acids and the potential for incomplete fragmentation, which can affect sequence coverage.[4][5] Therefore, orthogonal methods such as Edman degradation, Western blotting, and ELISA play crucial roles in comprehensive peptide validation.

Performance Comparison of Peptide Validation Methods

The selection of a peptide validation method depends on various factors, including the nature of the peptide, the required level of detail, sample purity, and available instrumentation. The following table summarizes the key performance characteristics of tandem mass spectrometry, Edman degradation, Western blotting, and ELISA.

FeatureTandem Mass Spectrometry (Database Search)Tandem Mass Spectrometry (De Novo)Edman DegradationWestern BlotELISA
Primary Function Identification of known peptidesSequencing of novel or unknown peptidesN-terminal sequencingDetection of specific proteins/peptidesQuantification of specific peptides
Accuracy High, dependent on database qualityModerate to high, algorithm-dependent>99% per amino acidQualitative to semi-quantitativeHigh for quantification
Sensitivity Femtomole to attomole rangeFemtomole to attomole range10-100 picomolesNanogram to picogram rangePicogram to nanogram range
Throughput HighModerateLowModerateHigh
Sequence Coverage Partial to full, dependent on fragmentationPartial to full, dependent on fragmentationTypically up to 30-50 amino acidsNot applicableNot applicable
Sample Purity Tolerant to complex mixturesTolerant to complex mixturesRequires highly purified sampleCan analyze complex mixturesCan analyze complex mixtures
Cost High initial investment, moderate per sampleHigh initial investment, moderate per sampleModerate initial investment, high per sampleLow to moderateLow to moderate
Key Advantage High-throughput identification of known peptidesAbility to sequence novel peptidesUnambiguous N-terminal sequencingHigh specificity with good antibodiesHigh sensitivity and specificity for quantification
Key Limitation Cannot identify novel peptidesAccuracy can be lower than database searchBlocked N-terminus prevents sequencingIndirect validation, requires specific antibodyDoes not provide sequence information

Experimental Protocols

Tandem Mass Spectrometry for Peptide Sequencing

This protocol outlines the general workflow for peptide sequence validation using a bottom-up proteomics approach with tandem mass spectrometry.

1. Sample Preparation and Digestion:

  • Protein Reduction and Alkylation:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 45 minutes to alkylate the free sulfhydryl groups.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.

    • Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Peptide Separation:

    • Load the digested peptide mixture onto a reversed-phase liquid chromatography (LC) column.

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

  • Mass Spectrometry Analysis:

    • The eluted peptides are ionized, typically using electrospray ionization (ESI).

    • The mass spectrometer operates in a data-dependent acquisition mode.

    • A full MS scan (MS1) is performed to determine the mass-to-charge (m/z) ratio of the intact peptide ions.

    • The most intense ions from the MS1 scan are selected for fragmentation (e.g., by collision-induced dissociation - CID).

    • A tandem mass spectrum (MS2) of the fragment ions is acquired for each selected precursor ion.

3. Data Analysis:

  • Database Searching:

    • The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search algorithm (e.g., Mascot, SEQUEST).

    • The algorithm theoretically digests the proteins in the database and generates theoretical fragmentation spectra for the resulting peptides.

    • The experimental MS/MS spectra are compared to the theoretical spectra to identify the best matching peptide sequence.

  • De Novo Sequencing:

    • If the peptide is not in the database, de novo sequencing algorithms are used.

    • These algorithms interpret the mass differences between the fragment ions in the MS/MS spectrum to deduce the amino acid sequence directly.

Edman Degradation for N-Terminal Sequencing

This protocol describes the manual procedure for determining the N-terminal amino acid sequence of a peptide.

1. Coupling Reaction:

  • Dissolve the purified peptide sample in a coupling buffer (e.g., 50% pyridine in water, pH 9.0).

  • Add phenyl isothiocyanate (PITC, Edman's reagent) and incubate at 40-50°C for 30 minutes. The PITC reacts with the free N-terminal amino group of the peptide.

2. Cleavage Reaction:

  • Dry the sample completely under a vacuum.

  • Add anhydrous trifluoroacetic acid (TFA) to the dried sample and incubate at 40-50°C for 15 minutes. This cleaves the N-terminal amino acid as a thiazolinone derivative.

3. Extraction and Conversion:

  • Extract the thiazolinone-amino acid derivative with an organic solvent (e.g., butyl chloride).

  • Transfer the organic phase to a new tube and dry it down.

  • Add 25% aqueous TFA to the dried residue and incubate at 50°C for 30 minutes to convert the unstable thiazolinone derivative into a more stable phenylthiohydantoin (PTH)-amino acid.

4. Identification:

  • Identify the PTH-amino acid by comparing its retention time to known standards using high-performance liquid chromatography (HPLC).

5. Repetitive Cycles:

  • The remaining peptide (shortened by one amino acid) is subjected to subsequent cycles of coupling, cleavage, and conversion to determine the sequence in a stepwise manner.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the key steps in tandem mass spectrometry and Edman degradation.

Tandem_Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis ProteinSample Protein Sample ReductionAlkylation Reduction & Alkylation ProteinSample->ReductionAlkylation EnzymaticDigestion Enzymatic Digestion ReductionAlkylation->EnzymaticDigestion PeptideMixture Peptide Mixture EnzymaticDigestion->PeptideMixture LC Liquid Chromatography PeptideMixture->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 Fragmentation Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 DatabaseSearch Database Search MS2->DatabaseSearch DeNovo De Novo Sequencing MS2->DeNovo PeptideSequence Peptide Sequence Validation DatabaseSearch->PeptideSequence DeNovo->PeptideSequence

Tandem Mass Spectrometry Workflow

Edman_Degradation_Workflow Start Purified Peptide (N-terminus) Coupling Coupling with PITC Start->Coupling Cleavage Cleavage with TFA Coupling->Cleavage Extraction Extraction of Thiazolinone Derivative Cleavage->Extraction ShortenedPeptide Shortened Peptide Cleavage->ShortenedPeptide Remaining Peptide Conversion Conversion to PTH-Amino Acid Extraction->Conversion Identification HPLC Identification Conversion->Identification Repeat Repeat Cycle ShortenedPeptide->Repeat Repeat->Coupling Next Cycle

Edman Degradation Cycle

References

A Comparative Study of Protecting Groups for N-Methylated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a key strategy to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance of the N-methyl group which can impede coupling reactions. The choice of a suitable protecting group is therefore critical for a successful synthesis. This guide provides an objective comparison of the most common protecting groups used for N-methylated amino acids, supported by experimental data and detailed protocols.

The two dominant strategies in solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), each present distinct advantages and disadvantages when applied to the synthesis of N-methylated peptides. The fundamental difference lies in their lability: the Boc group is removed by acid, while the Fmoc group is cleaved by a base.[1] This dictates the choice of orthogonal side-chain protecting groups and the overall synthetic strategy.

Performance Comparison of Protecting Groups

While the steric hindrance of the N-methyl group universally challenges coupling efficiency, the Fmoc/tBu strategy is generally the preferred method for synthesizing N-methylated peptides. This preference is due to its milder deprotection conditions, true orthogonality, and the availability of a wider range of potent coupling reagents that can overcome the steric challenges.[1]

FeatureBoc/Bzl StrategyFmoc/tBu StrategyZ (Cbz) Group
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)Benzyloxycarbonyl (Cbz)
Deprotection Condition Acid-labile (e.g., 50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)Hydrogenolysis (e.g., H₂/Pd) or strong acid
Orthogonality Not strictly orthogonal; relies on differential acid lability between Nα and side-chain protecting groups.[1]Fully orthogonal; base-labile Nα-protection and acid-labile side-chain protection.[1]Orthogonal to Boc and some other groups.
Coupling Efficiency Generally challenging due to steric hindrance. Requires highly reactive coupling methods. In situ neutralization can improve yields.[1]Also challenging, but a wider array of highly efficient coupling reagents (e.g., HATU, PyAOP) are well-established for this strategy.Primarily used in solution-phase synthesis; coupling efficiency depends on the chosen method.
Side Reactions Risk of side reactions on acid-sensitive residues during repeated TFA deprotection.Aspartimide formation can be a side reaction during piperidine treatment.Can be sensitive to catalytic poisons if removed by hydrogenolysis.
Purity & Yield of N-Methylated Peptides Can provide higher purity for hydrophobic sequences prone to aggregation due to protonation of the N-terminus after deprotection.Generally provides high purity and yields with optimized coupling protocols.Yields are highly dependent on the specific reaction conditions in solution-phase synthesis.
Application Suitable for hydrophobic sequences. Requires specialized equipment for handling strong acids like HF for final cleavage.Preferred for a broad range of peptides, including those with acid-sensitive modifications. Amenable to automated synthesis.Primarily used in solution-phase synthesis of shorter peptides or peptide fragments.

Experimental Protocols

Protocol 1: On-Resin N-Methylation using the Biron-Kessler Method (Fmoc/tBu Strategy)

This method involves the temporary protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), followed by methylation and subsequent deprotection of the o-NBS group.

  • Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF).

  • Fmoc-Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using standard procedures.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • o-NBS Protection: React the free amine with 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in N-methyl-2-pyrrolidone (NMP).

  • N-Methylation: Treat the resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and either dimethyl sulfate or methyl iodide in NMP. Repeat this step to ensure complete methylation.

  • o-NBS Deprotection: Remove the o-NBS group using a solution of mercaptoethanol and DBU in NMP.

  • Fmoc Reprotection: Protect the newly formed N-methyl amine with Fmoc-OSu and DIEA in dichloromethane (DCM).

  • Cleavage from Resin: Cleave the Fmoc-N-Me-amino acid from the resin using a mild acid solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.

Protocol 2: Coupling of a Boc-N-Methylated Amino Acid (Boc/Bzl Strategy)

This protocol outlines the steps for incorporating a pre-synthesized Boc-N-methylated amino acid into a peptide chain.

  • Resin Preparation and Deprotection: Swell the peptide-resin in DCM and deprotect the N-terminal Boc group with 25-50% TFA in DCM.

  • Neutralization: Wash the resin and neutralize the N-terminal amine with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or NMP.

  • Coupling: Pre-activate the Boc-N-methylated amino acid (3-4 equivalents) with a potent coupling reagent like HATU (3-4 equivalents) and DIEA (6-8 equivalents) in NMP or DMF. Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol.

  • Monitoring: Monitor the coupling completion using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not reliable for secondary amines.

Mandatory Visualization

Experimental_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Start Start with Resin Load_AA Load first Fmoc-AA Start->Load_AA Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Load_AA->Fmoc_Deprotection1 Wash1 Wash Fmoc_Deprotection1->Wash1 On_Resin_Methylation On-Resin N-Methylation (e.g., Biron-Kessler Method) Wash1->On_Resin_Methylation Site of N-Methylation Wash2 Wash On_Resin_Methylation->Wash2 Couple_Next_AA Couple next Fmoc-AA (HATU/DIEA) Wash2->Couple_Next_AA Fmoc_Deprotection2 Fmoc Deprotection Couple_Next_AA->Fmoc_Deprotection2 Wash3 Wash Fmoc_Deprotection2->Wash3 Repeat_Coupling Repeat Coupling Cycles Wash3->Repeat_Coupling Repeat_Coupling->Couple_Next_AA Final_Deprotection Final Fmoc Deprotection Repeat_Coupling->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification End N-Methylated Peptide Purification->End

Caption: Workflow for SPPS of a peptide containing an N-methylated amino acid.

References

Assessing the Impact of Boc-N-Me-Phe-OH on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptide structures is a cornerstone of creating next-generation therapeutics with improved efficacy, stability, and bioavailability. The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), is a powerful tool for modulating the secondary structure and, consequently, the biological activity of peptides. This guide provides an objective comparison of the conformational effects of N-methylation, supported by experimental data and detailed methodologies for assessing these structural changes.

N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, introduces significant conformational constraints. This modification sterically hinders rotation around the Cα-N bond, which can lock a peptide into a more bioactive conformation, potentially enhancing receptor affinity and selectivity.[1] One of the most notable effects is the increased propensity for a cis amide bond conformation, which is energetically unfavorable in unmodified peptides. This shift can be critical for mimicking protein turns and optimizing interactions with biological targets.[1]

Comparative Analysis of Conformational Effects

The introduction of this compound into a peptide sequence can dramatically alter its secondary structure compared to its non-methylated counterpart (Boc-Phe-OH) or other modified amino acids. The primary effects are a reduction in backbone flexibility and a shift in dihedral angle preferences.

Table 1: Comparison of Conformational Preferences of Modified Phenylalanine Residues

FeatureStandard PheN-Me-PheDehydro-Phe (ΔPhe)
Backbone Flexibility Flexible, can adopt a wide range of conformations (α-helices, β-sheets, random coils).Reduced flexibility due to steric hindrance from the N-methyl group.Significantly reduced flexibility due to the Cα=Cβ double bond, leading to a more planar and rigid structure.[2]
Preferred Secondary Structure Formation of stable secondary structures typically requires specific sequence motifs or longer peptide chains.Strongly promotes the formation of β-turns and can favor extended β-sheet-like conformations.[3]Strongly promotes the formation of β-turns, particularly Type II β-turns, even in short peptide sequences.[2]
Amide Bond Geometry Predominantly trans conformation.Increased propensity for cis amide bond conformation.Predominantly trans conformation.
Hydrogen Bonding The amide proton acts as a hydrogen bond donor, crucial for stabilizing helices and sheets.The absence of the amide proton prevents it from acting as a hydrogen bond donor, disrupting canonical secondary structures like α-helices.The amide proton is available for hydrogen bonding, facilitating the i to i+3 interaction characteristic of a β-turn.

Table 2: Representative Dihedral Angles (in degrees) from X-ray Crystallography and NMR Studies

Peptide Sequence ContextResidueΦ (phi)Ψ (psi)Reference
Cyclic dipeptideN-Me-Ala--
Cyclic dipeptideN-Me-Val--
Cyclic dipeptideN-Me-Phe--
Boc-L-Pro-ΔPhe-L-Gly-OHΔPhe+65+15

The planarity of the dehydro-phenylalanine residue significantly restricts the Ramachandran space available to the φ and ψ angles. Similarly, the steric bulk of the N-methyl group in N-Me-Phe restricts the allowable dihedral angles, favoring conformations that lead to turns or extended structures.

Experimental Protocols for Assessing Secondary Structure

A multi-faceted approach is often necessary to fully characterize the conformational impact of incorporating this compound. The primary techniques employed are Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique ideal for assessing the overall secondary structure of a peptide in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • The final peptide concentration should be in the range of 0.1 to 1.0 mg/mL. A good starting point is 0.2 mg/mL.

    • Accurately determine the peptide concentration using UV absorbance at 280 nm if aromatic residues are present, or by quantitative amino acid analysis.

    • Ensure the sample is free of aggregates by centrifugation or filtration (0.22 µm filter).

  • Instrumentation and Data Acquisition:

    • Use a calibrated Circular Dichroism Spectropolarimeter.

    • Purge the instrument with high-purity nitrogen gas for at least 30 minutes prior to measurement.

    • Use a quartz cuvette with a short path length (typically 0.1 cm).

    • Record a baseline spectrum of the buffer alone.

    • Acquire the CD spectrum of the peptide sample. Typical parameters are:

      • Wavelength Range: 190 nm to 260 nm

      • Data Pitch: 0.5 nm or 1.0 nm

      • Scanning Speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the raw peptide spectrum.

    • Convert the data to molar ellipticity ([θ]) in deg cm²/dmol.

    • Analyze the spectrum for characteristic features:

      • α-Helix: Negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

      • β-Sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random Coil: Low ellipticity above 210 nm and a negative band near 195 nm.

    • Use deconvolution software (e.g., DichroWeb) to estimate the percentage of each secondary structure element.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information in solution, including details about dihedral angles, inter-proton distances, and the presence of cis/trans isomers.

Protocol:

  • Sample Preparation:

    • Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH). The choice of solvent can influence conformation.

    • The peptide concentration should generally be greater than 0.5 mM.

  • Data Acquisition:

    • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and observe the chemical shifts of amide and α-protons.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within each amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional structure.

  • Data Analysis:

    • Resonance Assignment: Use COSY and TOCSY spectra to assign all proton resonances to specific amino acids in the peptide sequence.

    • Dihedral Angle Calculation: Measure the coupling constants (e.g., ³JHNα) from high-resolution 1D or 2D spectra to calculate the φ dihedral angle using the Karplus equation.

    • Distance Restraints: Identify cross-peaks in the NOESY/ROESY spectrum to establish distance restraints between protons. The intensity of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

    • Structure Calculation: Use the dihedral angle and distance restraints as input for molecular dynamics and simulated annealing algorithms (e.g., using software like X-PLOR or CYANA) to generate an ensemble of 3D structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution 3D structure of a peptide in its crystalline state.

Protocol:

  • Crystallization:

    • This is often the most challenging step. Grow single crystals of the peptide by techniques such as vapor diffusion, slow evaporation, or microbatch analysis. This requires screening a wide range of conditions (e.g., pH, temperature, precipitating agents, and peptide concentration).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam, typically at a synchrotron source.

    • Record the diffraction pattern on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map. For novel peptides, this may require the incorporation of heavy atoms.

    • Build an atomic model of the peptide into the electron density map and refine it to best fit the experimental data.

  • Data Analysis:

    • The final refined structure provides the precise atomic coordinates, from which exact bond lengths, bond angles, and dihedral angles can be determined.

Visualization of Workflows and Concepts

experimental_workflow Experimental Workflow for Conformational Analysis cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation Peptide_NMe_Phe Peptide with this compound CD CD Spectroscopy Peptide_NMe_Phe->CD NMR NMR Spectroscopy Peptide_NMe_Phe->NMR Xray X-ray Crystallography Peptide_NMe_Phe->Xray Peptide_Phe Control Peptide with Boc-Phe-OH Peptide_Phe->CD Peptide_Phe->NMR Peptide_Phe->Xray Secondary_Structure Secondary Structure % CD->Secondary_Structure Dihedral_Angles Dihedral Angles (Φ, Ψ) NMR->Dihedral_Angles Atomic_Structure High-Resolution 3D Structure Xray->Atomic_Structure Comparison Comparison Secondary_Structure->Comparison Comparative Analysis Dihedral_Angles->Comparison Comparative Analysis Atomic_Structure->Comparison Comparative Analysis

Caption: Workflow for the comparative conformational analysis of peptides.

The introduction of an N-methyl group has a profound impact on the local geometry of the peptide backbone, particularly concerning the amide bond. This can be a key factor in receptor binding and biological activity.

cis_trans_isomerization Impact of N-Methylation on Receptor Binding cluster_peptide N-Methylated Peptide in Solution cluster_receptor Biological Target trans_conformer Trans Amide Bond (Extended Conformation) cis_conformer Cis Amide Bond (Turn Conformation) trans_conformer->cis_conformer Equilibrium no_binding no_binding trans_conformer->no_binding Poor Fit receptor_inactive Receptor (Inactive) cis_conformer->receptor_inactive Binds to Receptor receptor_active Receptor (Active) receptor_inactive->receptor_active Induces Signal

Caption: N-methylation can favor a cis-amide bond, leading to a specific conformation that is recognized by a biological receptor.

References

A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their pharmacological properties, including increased metabolic stability, improved cell permeability, and constrained conformation. The choice between solution-phase and solid-phase synthesis for these modified peptides is a critical decision that influences project timelines, scalability, purity, and overall cost. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.

Qualitative Comparison of Synthesis Methods

FeatureSolution-Phase Synthesis (SPS)Solid-Phase Peptide Synthesis (SPPS)
Principle All reactions, including coupling and deprotection, are carried out in a homogeneous solution.[1]The peptide is synthesized on an insoluble polymer resin, with excess reagents and byproducts removed by washing.[2]
Purification Intermediates are purified after each step, often by crystallization or chromatography, which can be labor-intensive but allows for full characterization.[3]Purification is simplified to washing the resin after each step, with the final purification of the cleaved peptide performed by HPLC.[3]
Scalability Generally more suitable for the large-scale synthesis (grams to kilograms) of shorter or structurally simple N-methylated peptides.[3]Excellent for laboratory-scale synthesis (milligrams to grams) and amenable to automation. While scalable, it can be costly for very large quantities.
Synthesis Time Typically slower and more labor-intensive due to the purification of intermediates at each step.Generally faster, especially for longer peptides, due to the simplified washing steps and potential for automation.
Reagent Usage Stoichiometric amounts of reagents are often used.A large excess of reagents is typically used to drive reactions to completion, which can increase costs and waste.
Challenges with N-Methylated Peptides Steric hindrance from the N-methyl group can lead to slow and incomplete coupling reactions, requiring potent coupling reagents and longer reaction times.Steric hindrance is also a major challenge, leading to incomplete couplings and deletion sequences. On-resin methylation strategies can add complexity and potential side reactions.
Side Reactions Intermediates can be fully characterized, potentially reducing the accumulation of side products in the final peptide.The risk of accumulating side products, such as deletion sequences from incomplete couplings, is higher as intermediates are not isolated.

Quantitative Performance Data

The following tables summarize representative experimental data for both solution-phase and solid-phase synthesis of N-methylated peptides. It is important to note that these data are not from a direct head-to-head comparison of the same peptide but provide illustrative outcomes for each method.

Case Study 1: Solid-Phase Synthesis of an N-Methylated Cyclic Peptide

Data adapted from a protocol for the synthesis of N-methylated cyclic peptides.

ParameterResult
Final Yield Varies (specific yields for different N-methylated cyclic peptides are reported in the source)
Purity (HPLC) High purity achievable after HPLC purification
Synthesis Time Multiply N-methylated cyclic peptides can be synthesized in as little as 4-5 days.

Case Study 2: Solution-Phase Synthesis of a Dipeptide containing N-Methyl-L-alanine

Illustrative results for the coupling of Fmoc-L-alanine to H-(N-Me)Ala-OMe using different coupling reagents in solution phase.

Coupling ReagentReaction TimeYieldPurity (Illustrative)
DCC/HOBt24-72 hLow to moderateGood
HATU3-24 hHighExcellent

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Synthesis of an N-Methylated Peptide

This protocol outlines the synthesis of a peptide containing an N-methylated amino acid using an on-resin methylation strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for non-methylated residues):

    • Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • On-Resin N-Methylation:

    • Sulfonylation: Treat the deprotected N-terminal amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine or DIPEA in dichloromethane (DCM) or DMF.

    • Methylation: React the resulting sulfonamide with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as DBU or potassium tert-butoxide.

    • Desulfonylation: Remove the o-NBS group using a thiol, such as 2-mercaptoethanol, and a base like DBU in DMF.

  • Coupling of the next amino acid onto the N-methylated residue: This is a critical and often difficult step due to steric hindrance. Use a potent coupling reagent like HATU or PyAOP and allow for extended reaction times. Double coupling may be necessary.

  • Repeat Steps 2-5: Continue the synthesis by repeating the deprotection, coupling, and methylation (where desired) steps.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Solution-Phase Synthesis of a Dipeptide with an N-Methylated Amino Acid

This protocol describes the coupling of an N-protected amino acid to the N-methylated amino acid methyl ester.

  • Protection of Amino Acids: Protect the C-terminus of the N-methylated amino acid (e.g., as a methyl ester) and the N-terminus of the incoming amino acid (e.g., with Fmoc or Boc).

  • Deprotection of the N-methylated Amino Acid: If the N-terminus of the C-protected N-methylated amino acid is protected, remove the protecting group. For example, treat the Boc-protected amino acid with TFA in DCM. Neutralize the resulting salt with a base like DIPEA.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and a potent coupling reagent such as HATU (1.0 eq) in an anhydrous solvent like DMF. Add DIPEA (2.0 eq) to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the activated N-protected amino acid solution to the deprotected N-methylated amino acid ester. Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. Purify the resulting protected dipeptide by column chromatography or crystallization.

  • Further Elongation or Final Deprotection: The protecting groups can be selectively removed to either continue the peptide chain elongation or to obtain the final dipeptide.

Visualization of Synthetic Workflows

Solution_Phase_Synthesis cluster_cycle Synthesis Cycle (Repeated for each amino acid) A N-Protected Amino Acid C Coupling (e.g., HATU, DIPEA) A->C Activate B C-Protected Peptide B->C D Protected Peptide (n+1 residues) C->D P Purification (Chromatography/ Crystallization) D->P E N-Terminal Deprotection E->B Ready for next cycle Final Final Deprotection & Purification E->Final After last cycle P->E Start Start: C-Protected N-Methylated Amino Acid Start->B

Caption: Workflow for Solution-Phase Synthesis of an N-methylated peptide.

Solid_Phase_Synthesis cluster_resin On-Resin Operations Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Start next cycle (no methylation) N_Methylation On-Resin N-Methylation (Optional, Multi-step) Wash2->N_Methylation If next residue is N-methylated Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage After final cycle Wash3 Wash (DMF) N_Methylation->Wash3 Wash3->Deprotection Start next cycle Wash3->Cleavage After final cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Synthesis of an N-methylated peptide.

References

A Comparative Guide to the Coupling Kinetics of Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), is a crucial strategy in modern drug design. This modification can significantly enhance a peptide's therapeutic properties, including increased metabolic stability, improved cell permeability, and optimized conformational rigidity. However, the steric hindrance imparted by the N-methyl group presents a significant challenge during peptide synthesis, often leading to sluggish and inefficient coupling reactions.

This guide provides a comprehensive analysis of the coupling kinetics of this compound, offering a comparative overview of commonly used coupling reagents, detailed experimental protocols, and visualizations to aid in the successful incorporation of this sterically hindered amino acid into peptide sequences.

The Challenge of Coupling N-Methylated Amino Acids

The primary obstacle in the coupling of N-methylated amino acids lies in the increased steric bulk around the nitrogen atom. This steric hindrance impedes the approach of the activated carboxylic acid, slowing down the rate of peptide bond formation. Consequently, standard coupling reagents and protocols often result in low yields and incomplete reactions. To overcome these challenges, high-reactivity coupling reagents are essential.

Comparison of Coupling Reagents for this compound

While direct, quantitative comparative studies for the coupling of this compound are not extensively available in peer-reviewed literature, the following table summarizes the expected performance of various coupling reagents based on data from the synthesis of other sterically hindered and N-methylated amino acids. The selection of the optimal reagent is critical and often involves a balance between reactivity, cost, and the potential for side reactions, most notably racemization.

Coupling ReagentReagent TypeTypical Yield for Hindered CouplingsRacemization PotentialKey Advantages & Disadvantages
HATU Uronium Salt>90%Very LowAdvantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost compared to other reagents.
HBTU Uronium Salt85-95%Low to ModerateAdvantages: Good balance of reactivity and cost, reliable for many standard and hindered couplings. Disadvantages: Can be less effective than HATU in preventing racemization for sensitive amino acids.
PyBOP Phosphonium Salt85-95%LowAdvantages: Highly effective for sterically demanding couplings, avoids the potential for guanidinylation side reactions seen with some uronium salts. Disadvantages: Can be less effective than HATU for extremely hindered couplings.
COMU Uronium Salt>90%Very LowAdvantages: High reactivity, excellent racemization suppression, non-explosive, and byproducts are water-soluble, simplifying purification.[2] Disadvantages: Higher cost.
DIC/HOBt Carbodiimide60-80%Moderate to HighAdvantages: Cost-effective. Disadvantages: Generally lower reactivity and higher risk of racemization compared to onium salts; not recommended for sterically hindered N-methylated amino acids.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound in both solid-phase and solution-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is optimized for the efficient coupling of this compound on a solid support.

Materials:

  • This compound (3-4 equivalents)

  • HATU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin with a free amino group

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc deprotection) or Trifluoroacetic acid (TFA) (50% in DCM for Boc deprotection)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Deprotection: If necessary, remove the N-terminal protecting group of the resin-bound peptide (e.g., with 20% piperidine in DMF for Fmoc or 50% TFA in DCM for Boc). Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.[3]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (for primary amines) or the Isatin test (for secondary amines).

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect N-terminal Deprotection Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin (2-4 hours) Wash1->Couple Activate Activate This compound with HATU/DIPEA Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 NextCycle Next Coupling Cycle or Final Cleavage Wash2->NextCycle

Solid-Phase Peptide Synthesis Workflow for this compound Coupling.

Protocol 2: Solution-Phase Peptide Synthesis using PyBOP

This protocol is suitable for the synthesis of peptides in solution.

Materials:

  • This compound (1.0 equivalent)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl, 1.1 equivalents)

  • PyBOP (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M HCl, saturated NaHCO₃ solution, and brine

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the salt and stir for 10 minutes at room temperature.

  • Activation: In a separate flask, dissolve this compound and PyBOP in anhydrous DMF.

  • Coupling: Add the solution from step 2 to the solution from step 1. Add the remaining DIPEA (1.1 equivalents) to the reaction mixture. Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Solution_Phase_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification Boc_AA This compound Activated_Ester Activated Intermediate Boc_AA->Activated_Ester PyBOP_reagent PyBOP PyBOP_reagent->Activated_Ester Product Protected Dipeptide Activated_Ester->Product Reaction (4-6 hours) Amine Amino Acid Ester (neutralized with DIPEA) Amine->Product Workup Aqueous Work-up Product->Workup Purify Column Chromatography Workup->Purify

Solution-Phase Synthesis of a Dipeptide with this compound.

Conclusion

The successful incorporation of this compound into peptide chains is a critical yet challenging aspect of modern peptide chemistry. The steric hindrance posed by the N-methyl group necessitates the use of highly reactive coupling reagents and optimized protocols. Onium salt-based reagents such as HATU, HBTU, PyBOP, and COMU are generally recommended over traditional carbodiimide methods for achieving high coupling efficiencies with minimal racemization. The choice of reagent and reaction conditions should be carefully considered based on the specific requirements of the synthesis, including the complexity of the peptide sequence, cost considerations, and the desired level of purity. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to overcome the challenges associated with the coupling of this compound and to successfully synthesize N-methylated peptides with enhanced therapeutic potential.

References

A Researcher's Guide to 2D NMR for the Structural Elucidation of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, deciphering the three-dimensional structure of N-methylated peptides is a critical step in the design of novel therapeutics with improved pharmacological profiles. N-methylation, the substitution of an amide proton with a methyl group, can significantly enhance a peptide's stability and cell permeability by inducing specific conformational preferences.[1] This guide provides an objective comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of these modified peptides, supported by experimental data and detailed protocols. We also present a comparison of 2D NMR with alternative structural biology techniques.

The introduction of N-methyl groups poses unique challenges to traditional peptide NMR analysis, primarily due to the absence of the amide proton, which is a key player in establishing sequential connectivities through the peptide backbone. This necessitates a tailored application of various 2D NMR experiments to piece together the structural puzzle.

Comparative Analysis of 2D NMR Techniques

The structural elucidation of N-methylated peptides by 2D NMR relies on a suite of experiments that provide through-bond and through-space correlations. The choice of experiments and their parameters is crucial for obtaining unambiguous structural information.

2D NMR Technique Primary Information Application to N-Methylated Peptides Typical Resolution Relative Sensitivity Typical Experiment Duration
TOCSY (Total Correlation Spectroscopy)Through-bond correlations within an amino acid spin system.Essential for identifying amino acid residues based on their side-chain proton network. Unaffected by N-methylation.HighHigh1-4 hours
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space correlations between protons (<5 Å).[2]Crucial for determining the 3D structure and identifying cis/trans isomers of the N-methylated amide bond. The absence of amide protons can lead to sparse NOEs.[1]Medium to HighMedium4-12 hours
ROESY (Rotating-frame Overhauser Effect Spectroscopy)Through-space correlations, particularly effective for medium-sized molecules where NOE is close to zero.[2][3]An alternative to NOESY, especially for peptides in the intermediate molecular weight range (700-1200 Da) where the NOE signal can be weak or absent. ROESY signals are always positive, avoiding ambiguity.Medium to HighMedium4-12 hours
HSQC (Heteronuclear Single Quantum Coherence)Direct one-bond correlation between a proton and a heteronucleus (e.g., ¹³C or ¹⁵N).Useful for assigning the chemical shifts of carbons and nitrogens in the peptide backbone and side chains. Can help in resolving signal overlap in the proton spectrum.HighHigh (proton-detected)2-6 hours
HMBC (Heteronuclear Multiple Bond Correlation)Correlations between protons and carbons over two to three bonds.Key for establishing connectivity across the N-methylated amide bond by correlating the N-methyl protons with the preceding carbonyl carbon.MediumLower6-18 hours

Workflow for Structural Elucidation

The process of determining the structure of an N-methylated peptide using 2D NMR follows a logical sequence of experiments and data analysis.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Refinement & Validation TOCSY TOCSY AA_ID Amino Acid Identification TOCSY->AA_ID NOESY_ROESY NOESY / ROESY Seq_Assign Sequential Assignment NOESY_ROESY->Seq_Assign Dist_Restraints Distance Restraints NOESY_ROESY->Dist_Restraints HSQC HSQC HMBC HMBC HMBC->Seq_Assign AA_ID->Seq_Assign Seq_Assign->Dist_Restraints Structure_Calc Structure Calculation Dist_Restraints->Structure_Calc Structure_Ensemble Structure Ensemble Structure_Calc->Structure_Ensemble

Figure 1. A typical workflow for the structural elucidation of N-methylated peptides using 2D NMR.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool for studying N-methylated peptides in solution, other techniques can provide complementary structural information.

Technique Principle Advantages Limitations Sample Requirements
2D NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine through-bond and through-space correlations.Provides atomic-resolution structures in solution, allowing for the study of dynamics and conformational equilibria. No need for crystallization.Primarily suited for small to medium-sized peptides (<30 kDa). Can be time-consuming.1-5 mM concentration in a suitable deuterated solvent.
X-ray Crystallography Diffraction of X-rays by a crystal lattice to determine the electron density and thus the atomic positions.Can provide very high-resolution static structures. Not limited by molecular size.Requires the growth of well-ordered crystals, which can be a major bottleneck. The crystal structure may not represent the biologically active conformation in solution.High purity sample that can be crystallized.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.A rapid and sensitive technique for assessing the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution. Requires very small amounts of sample.Provides low-resolution structural information and does not give atomic-level details.Microgram quantities of the sample.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and sequence of a peptide.Highly sensitive for sequence determination and identification of post-translational modifications.Does not directly provide information on the 3D structure.Picomole to femtomole quantities.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Peptide Synthesis and Purification: Synthesize the N-methylated peptide using solid-phase peptide synthesis and purify to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Dissolution: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM. For aqueous samples, a 90% H₂O/10% D₂O mixture is common to observe exchangeable protons while providing a deuterium lock signal.

  • Internal Standard: Add a known concentration of an internal standard, such as DSS or TMSP, for chemical shift referencing.

  • Filtration: Filter the sample into a high-quality NMR tube to remove any particulate matter.

2D NMR Data Acquisition

The following are generalized acquisition parameters. These will need to be optimized for the specific peptide and spectrometer.

1. TOCSY (Total Correlation Spectroscopy)

  • Pulse Program: A standard TOCSY pulse sequence with water suppression (e.g., mlevphpr).

  • Spectral Width (SW): ~12 ppm in both dimensions.

  • Transmitter Offset (o1p): Centered in the middle of the proton spectrum.

  • Number of Points (TD): 2048 in the direct dimension (F2) and 512 in the indirect dimension (F1).

  • Number of Scans (NS): 8-16.

  • Mixing Time (d9): 60-80 ms to allow for magnetization transfer throughout the spin system.

  • Relaxation Delay (d1): 1.5-2 seconds.

2. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: A standard phase-sensitive NOESY pulse sequence with water suppression (e.g., noesyphpr).

  • Spectral Width (SW): ~12 ppm in both dimensions.

  • Transmitter Offset (o1p): Centered in the middle of the proton spectrum.

  • Number of Points (TD): 2048 in F2 and 512 in F1.

  • Number of Scans (NS): 16-64, as NOESY is generally less sensitive than TOCSY.

  • Mixing Time (d8): This is a critical parameter that may need to be optimized. For peptides, a range of 100-300 ms is common.

  • Relaxation Delay (d1): 1.5-2 seconds.

3. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and water suppression (e.g., hsqcetgpprsi).

  • Spectral Width (SW): ~12 ppm in the ¹H dimension and a range covering the expected ¹³C or ¹⁵N chemical shifts in the indirect dimension.

  • Transmitter Offset (o1p and o2p): Centered in the respective proton and heteronuclear spectral regions.

  • Number of Points (TD): 1024 in F2 and 256 in F1.

  • Number of Scans (NS): 4-8.

  • Relaxation Delay (d1): 1.5 seconds.

4. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Spectral Width (SW): ~12 ppm in the ¹H dimension and a wider range in the ¹³C dimension to include carbonyl carbons.

  • Transmitter Offset (o1p and o2p): Centered in the respective spectral regions.

  • Number of Points (TD): 2048 in F2 and 512 in F1.

  • Number of Scans (NS): 16-64.

  • Long-Range Coupling Delay (d6): Optimized for an average long-range J-coupling of 8 Hz.

  • Relaxation Delay (d1): 1.5-2 seconds.

Data Processing and Analysis

G cluster_0 Processing cluster_1 Analysis FID Raw FID Data FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Peak_Picking Peak Picking Baseline->Peak_Picking Assignment Resonance Assignment Peak_Picking->Assignment Integration Peak Integration (NOESY/ROESY) Assignment->Integration Structure_Calc Structure Calculation Integration->Structure_Calc

Figure 2. A generalized workflow for 2D NMR data processing and analysis.

  • Fourier Transformation: The raw free induction decay (FID) data is converted into a frequency-domain spectrum.

  • Phase and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate peak picking and integration.

  • Resonance Assignment: Using the TOCSY and NOESY/ROESY spectra, the individual amino acid spin systems are identified and then sequentially linked along the peptide backbone. HMBC data is crucial for connecting residues across the N-methylated amide bond.

  • Distance Restraint Generation: The cross-peak intensities in the NOESY or ROESY spectrum are converted into upper distance limits between protons.

  • Structure Calculation: A family of 3D structures is calculated using software that utilizes the experimental distance restraints.

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

By carefully selecting and optimizing a combination of 2D NMR experiments, researchers can successfully navigate the challenges posed by N-methylation and obtain high-resolution structural information that is invaluable for the rational design of next-generation peptide therapeutics.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Boc-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the N-Boc protected amino acid, Boc-N-Me-Phe-OH (CAS #: 37553-65-4).

Immediate Safety Precautions

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to handle it with care, following standard laboratory safety protocols to minimize any potential risks.[1] The primary hazards are associated with inhalation of dust particles and direct contact with skin and eyes.

First Aid Measures:

SituationFirst Aid Response
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions and procedures should be conducted to determine the appropriate level of PPE. However, the following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Body PartRecommended PPERationale
Eyes/Face Safety glasses with side shields conforming to EN166 or chemical splash goggles. A face shield may be necessary for tasks with a high risk of splashing.To protect against airborne powder and potential splashes of solutions containing the compound.
Hands Disposable nitrile gloves are the minimum requirement. Gloves should be inspected before use and disposed of properly after handling the chemical.To prevent direct skin contact with the chemical.
Body A laboratory coat is essential to protect clothing and skin from spills.Provides a removable barrier in case of a spill.
Respiratory In situations where dust may be generated and engineering controls like a fume hood are not sufficient, a NIOSH-approved respirator may be necessary.To prevent inhalation of the powdered compound.
Feet Closed-toe shoes must be worn at all times in the laboratory.To protect feet from spills and falling objects.

Operational Plan: Handling and Storage

Engineering Controls: Work in a well-ventilated area. The use of a chemical fume hood is highly recommended, especially when handling the powdered form, to minimize inhalation exposure.

Handling Procedures:

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin and eyes.

  • Ensure all containers are clearly labeled.

  • Wash hands thoroughly after handling the compound.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store in a cool place.

  • Store away from strong oxidizing agents and strong acids.

Disposal Plan

The disposal of this compound and its waste must adhere to local, state, and federal regulations. Improper disposal can lead to environmental contamination and legal repercussions.

Waste Identification and Segregation:

  • Identify the waste as a non-halogenated organic solid.

  • Segregate this waste from other waste streams, such as halogenated solvents and aqueous waste.

Containerization and Labeling:

  • Use a dedicated and clearly labeled waste container for solid chemical waste.

  • The label should include the full chemical name, "this compound," and any relevant hazard warnings.

Disposal Method:

  • Never dispose of this chemical down the drain or in the regular trash.

  • Arrange for disposal through a licensed professional waste disposal service.

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace Proceed weigh Weigh Compound prep_workspace->weigh Proceed dissolve Dissolve in Solvent weigh->dissolve Proceed react Perform Reaction dissolve->react Proceed decontaminate Decontaminate Glassware react->decontaminate Reaction Complete segregate_waste Segregate Waste decontaminate->segregate_waste Proceed dispose Dispose via Licensed Service segregate_waste->dispose Proceed

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

Experimental Protocols

The following is a general protocol for the N-protection of an amino acid using Di-tert-butyl dicarbonate (Boc₂O), which is relevant to the synthesis of compounds like this compound.

Materials:

  • Amino acid

  • Dioxane

  • Water

  • 1 M Sodium hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Brine (saturated sodium chloride solution)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water.

  • Add 1 M NaOH solution until the amino acid is fully dissolved and the solution reaches a pH of approximately 9-10.

  • Cool the solution to 0 °C in an ice bath.

  • Add Boc₂O (1.1 equivalents) to the solution while stirring.

  • Allow the reaction to warm to room temperature and continue stirring for 4-12 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Wash the remaining aqueous layer with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (three times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the N-Boc-amino acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-N-Me-Phe-OH
Reactant of Route 2
Reactant of Route 2
Boc-N-Me-Phe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.